cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-4-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFHSATYMSUPRM-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679400 | |
| Record name | (3R,4R)-3-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006891-33-3 | |
| Record name | (3R,4R)-3-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the core (CAS No. 1006891-33-3), a valuable heterocyclic amino acid derivative in modern medicinal chemistry. As a non-natural amino acid, its unique tetrahydropyran scaffold offers a rigidified conformation that is increasingly utilized in the design of novel therapeutics and peptidomimetics.[1] This document, intended for researchers, scientists, and drug development professionals, details the compound's structural and chemical properties. Furthermore, it outlines robust, field-proven experimental methodologies for determining critical parameters such as melting point, solubility, pKa, and lipophilicity (LogP), explaining the scientific rationale behind each protocol to ensure data integrity and reproducibility.
Introduction: A Scaffold of Growing Importance
This compound is a synthetic, non-proteinogenic amino acid. Its structure is characterized by two key features: a tetrahydropyran ring, which imparts conformational rigidity, and a tert-butoxycarbonyl (Boc) protecting group on the amine. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, because it effectively "masks" the highly reactive amino group, preventing unwanted side reactions.[2][3] This protection is stable under many reaction conditions but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid), allowing for precise, stepwise synthesis of complex molecules.[3][]
The incorporation of unnatural amino acids like this one is a powerful strategy in drug discovery.[] It allows chemists to modify the shape, stability, and bioactivity of peptides and small molecules, leading to enhanced therapeutic profiles.[] Understanding the fundamental physicochemical properties of this building block is therefore not merely an academic exercise; it is a prerequisite for its successful application in designing and developing next-generation pharmaceuticals.
Core Physicochemical Properties
The following table summarizes the key physicochemical identifiers and properties for this compound. While specific experimental values for properties like melting point, pKa, and LogP are not widely published, this guide provides the standard methodologies for their determination in Section 3.0.
| Property | Value / Information | Source |
| IUPAC Name | (3R,4R)-3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid | [6] |
| CAS Number | 1006891-33-3 | [6][7] |
| Molecular Formula | C₁₁H₁₉NO₅ | [6][7] |
| Molecular Weight | 245.28 g/mol | [6][7] |
| Appearance | White to off-white solid (Typical) | General Knowledge |
| Melting Point | Data not available in provided sources. See Protocol 3.1 for determination. | |
| Solubility | Data not available. See Protocol 3.2 for determination. | |
| pKa (Carboxylic Acid) | Data not available. See Protocol 3.3 for determination. | |
| LogP | Data not available. See Protocol 3.4 for determination. |
Experimental Methodologies: A Framework for Self-Validating Data
As a Senior Application Scientist, it is understood that a property is only as reliable as the method used to measure it. The following protocols are designed to be self-validating systems, providing accurate and reproducible data crucial for drug development.
Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical profiling of a research compound.
Melting Point Determination (Capillary Method)
Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, while impurities will depress the melting point and broaden the range. This protocol uses a standard digital melting point apparatus for accuracy and ease of use.
Protocol:
-
Sample Preparation: Place a small amount of the dry, powdered compound onto a clean, dry surface. Push the open end of a glass capillary tube into the powder to collect a sample.[8]
-
Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the compound down to a height of 1-2 mm.[9]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[10]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurements.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but slow the rate of heating to approximately 2°C per minute as you approach the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[11]
-
Validation: Repeat the measurement with a fresh sample to ensure the result is consistent.
Thermodynamic Solubility Assessment (Shake-Flask Method)
Causality: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent, which is critical for predicting its behavior in formulations and biological systems. The shake-flask method is the gold standard for this measurement because it ensures equilibrium is reached between the solid and dissolved states.[12][13]
Protocol:
-
System Preparation: Prepare buffered aqueous solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended for biopharmaceutical classification.[14]
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The key is to ensure undissolved solid remains, confirming saturation.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for physiological relevance) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[14][15]
-
Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the saturated solution via centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified pH and temperature.
pKa Determination (Potentiometric Titration)
Causality: The pKa value defines the strength of an acid. For this compound, the carboxylic acid moiety's pKa will dictate its ionization state at different physiological pHs, which profoundly impacts its solubility, absorption, and interaction with biological targets.[17] Potentiometric titration is a direct and reliable method for measuring this value.[18][19]
Protocol:
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 1 mM).[19]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[19]
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal, as described by the Henderson-Hasselbalch equation.[18][20]
Lipophilicity (LogP) Determination (Shake-Flask Method)
Causality: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity ("greasiness"). This property is a key determinant of a drug's ability to cross cell membranes and its overall ADME (Absorption, Distribution, Metabolism, Excretion) profile.[13][21]
Protocol:
-
Phase Preparation: Prepare a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD measurement). Pre-saturate the n-octanol with the aqueous phase and vice-versa by shaking them together for 24 hours and then separating them.[22]
-
Sample Addition: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution. Seal the container and shake vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC.[22]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[21]
Applications in Research and Development
The utility of this compound stems from its role as a specialized building block. The Boc group allows for its controlled incorporation into larger molecules through standard synthetic pathways.
Caption: Synthetic utility showing Boc deprotection and subsequent coupling.
-
Peptide Synthesis: It can be used in both solid-phase and solution-phase peptide synthesis to create peptides with unnatural backbones.[2][] The rigid tetrahydropyran ring helps to lock the peptide into a specific conformation, which can enhance binding affinity to a biological target.
-
Pharmaceutical Intermediates: This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[23] The tetrahydropyran motif is found in a variety of bioactive molecules.
-
Peptidomimetics: By replacing natural amino acids with this analog, researchers can design molecules that mimic peptides but have improved stability against enzymatic degradation, a common challenge in peptide drug development.
Safety and Handling
As with any research chemical, proper safety protocols must be followed. It is imperative to consult the official Material Safety Data Sheet (MSDS) for complete and detailed information regarding handling, storage, potential hazards, and emergency procedures.[6] In general, standard laboratory practice dictates the use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
Conclusion
This compound is a highly valuable, specialized chemical building block for drug discovery and development. While published data on its specific physicochemical properties are sparse, this guide provides the authoritative experimental framework necessary for researchers to generate this critical information in-house. The methodologies detailed herein for determining melting point, solubility, pKa, and LogP are robust, grounded in established scientific principles, and designed to produce the high-quality, reliable data required to advance modern pharmaceutical research.
References
-
This compound | CAS No. 1006891-33-3 | Clearsynth.
-
Melting point determination | University of Calgary.
-
This compound | CAS 1006891-33-3 | SCBT.
-
experiment (1) determination of melting points | University of Technology, Iraq.
-
Determination of Melting Point | Clarion University.
-
Determination Of Melting Point Of An Organic Compound | BYJU'S.
-
To determine the melting point of given organic compound | MedPharma.
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT | PharmaTutor.
-
Unnatural Amino Acids in Drug Discovery | BOC Sciences.
-
Compound solubility measurements for early drug discovery | Computational Chemistry.
-
Determination of the Equivalent Weight and pKa of an Organic Acid | University of Massachusetts.
-
The Critical Role of BOC Protecting Groups in Drug Synthesis | BOC Sciences.
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs | Longdom Publishing.
-
This compound | Chemicalbook.
-
Experimental and Computational Methods Pertaining to Drug Solubility | ResearchGate.
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative | BOC Sciences.
-
Methods for Determination of Lipophilicity | Encyclopedia.pub.
-
Protocol for Determining pKa Using Potentiometric Titration | Creative Bioarray.
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs | Lund University Publications.
-
Determination of Log P for Compounds of Different Polarity | Agilent.
-
The Versatility of Boc-Protected Amino Acids in Chemical Synthesis | NINGBO INNO PHARMCHEM CO.,LTD.
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS | WHO.
-
Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education.
-
LogP—Making Sense of the Value | ACD/Labs.
-
Synthesis of Boc-protected bicycloproline | NIH National Center for Biotechnology Information.
-
Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid | Chem-Impex.
-
cis-3-Amino-tetrahydropyran-4-carboxylic acid (Cas 98549-05-4) | Parchem.
-
Synthesis of Boc-protected bicycloproline | National Institutes of Health.
Sources
- 1. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. nbinno.com [nbinno.com]
- 6. clearsynth.com [clearsynth.com]
- 7. scbt.com [scbt.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. medpharma12.com [medpharma12.com]
- 11. pennwest.edu [pennwest.edu]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. lifechemicals.com [lifechemicals.com]
- 17. pharmatutor.org [pharmatutor.org]
- 18. web.williams.edu [web.williams.edu]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. acdlabs.com [acdlabs.com]
- 22. agilent.com [agilent.com]
- 23. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the NMR Spectral Analysis of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practices for acquiring and interpreting the Nuclear Magnetic Resonance (NMR) spectra of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid. Given the importance of this structural motif in medicinal chemistry, a thorough understanding of its spectral characteristics is paramount for structural verification and quality control.
Introduction: The Structural Significance of Substituted Tetrahydropyrans
The tetrahydropyran (THP) ring is a privileged scaffold found in a multitude of natural products and pharmaceutical agents.[1] Its saturated, non-planar structure allows for the precise spatial arrangement of substituents, influencing molecular conformation and biological activity. The title compound, cis-3-(tert-butoxycarbonylamino)-tetrahydropyran-4-carboxylic acid (CAS 1006891-33-3), combines this important heterocyclic core with a protected amine and a carboxylic acid, making it a valuable building block in synthetic chemistry.[2][3]
Accurate structural elucidation is critical, and NMR spectroscopy stands as the most powerful technique for this purpose.[4][5] This guide will detail the necessary experimental protocols and provide an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra, grounded in established principles and data from analogous structures.
Experimental Protocol for NMR Data Acquisition
Obtaining a high-quality NMR spectrum is foundational to accurate analysis. The following protocol outlines the best practices for sample preparation and data acquisition for a small molecule like this compound.[6][7][8]
Sample Preparation
-
Material Quantity : For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6][7]
-
Solvent Selection : Choose a suitable deuterated solvent that fully dissolves the sample. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the N-H and O-H.[6] DMSO-d₆ is often a good choice for carboxylic acids and amides as it allows for the observation of the N-H and COOH protons.
-
Dissolution : In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][9] Gentle vortexing may be required to ensure complete dissolution.
-
Filtration : To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.
-
Internal Standard : For precise chemical shift calibration, an internal standard such as Tetramethylsilane (TMS) can be used, which is defined as 0.00 ppm.[10][11] However, modern spectrometers can calibrate the spectrum using the residual solvent peak.[12]
Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Locking and Shimming : Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[8]
-
¹H NMR Acquisition :
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.[10]
-
Typical spectral width: 0 to 200 ppm.
-
A significantly larger number of scans will be required compared to ¹H NMR.
-
Experimental Workflow Diagram
Caption: Workflow for NMR sample preparation and data acquisition.
Predicted NMR Spectral Analysis
The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of this compound. The cis stereochemistry, where the amino and carboxylic acid groups are on the same face of the ring, will significantly influence the coupling constants and spatial interactions.
Predicted ¹H NMR Spectrum
The structure contains several distinct proton environments. The chemical shifts are influenced by electronegative atoms (O, N) and the anisotropic effects of the carbonyl groups.
Molecular Structure with Proton Labeling
Caption: Structure of this compound.
For the purpose of prediction, let's denote the protons as follows:
-
H_N : Amide proton
-
H_COOH : Carboxylic acid proton
-
H3 : Proton on C3, attached to the nitrogen
-
H4 : Proton on C4, attached to the carboxylic acid
-
H2ax, H2eq : Axial and equatorial protons on C2
-
H6ax, H6eq : Axial and equatorial protons on C6
-
H5ax, H5eq : Axial and equatorial protons on C5
-
t-Bu : Nine equivalent protons of the Boc group
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| H_COOH | 10.0 - 12.0 | Broad Singlet (s) | 1H | Typical range for a carboxylic acid proton; often broad due to hydrogen bonding and exchange. |
| H_N | 5.0 - 7.0 | Broad Singlet or Doublet (d) | 1H | Amide proton chemical shift is variable and depends on solvent and concentration. Coupling to H3 may be observed.[12] |
| H3 | 3.8 - 4.2 | Multiplet (m) | 1H | Deshielded by the adjacent electronegative nitrogen atom. Coupled to H2ax, H2eq, and H4. |
| H2eq / H6eq | 3.7 - 4.0 | Multiplet (m) | 2H | Protons on carbons adjacent to the ring oxygen (C2 and C6) are deshielded. The equatorial protons are typically downfield of the axial protons. |
| H2ax / H6ax | 3.2 - 3.6 | Multiplet (m) | 2H | Deshielded by the ring oxygen, but typically upfield of the equatorial counterparts. |
| H4 | 2.5 - 2.9 | Multiplet (m) | 1H | Alpha to the carboxylic acid carbonyl group, causing deshielding. Coupled to H3, H5ax, and H5eq. |
| H5eq | 1.8 - 2.2 | Multiplet (m) | 1H | Methylene protons on C5. |
| H5ax | 1.5 - 1.9 | Multiplet (m) | 1H | Methylene protons on C5. |
| t-Bu | 1.4 - 1.5 | Singlet (s) | 9H | Characteristic sharp singlet for the nine equivalent methyl protons of the tert-butyl group in a Boc-protected amine.[4][12] |
Note on Multiplicity : The cyclic nature of the tetrahydropyran ring restricts free rotation.[13] This conformational rigidity means that axial and equatorial protons are chemically non-equivalent and will exhibit different coupling constants (J-values) to their neighbors, leading to complex splitting patterns (multiplets).[13]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 170 - 175 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| C=O (Boc) | 155 - 157 | Characteristic chemical shift for the carbamate carbonyl carbon in a Boc group.[14] |
| C (quaternary, Boc) | 79 - 81 | Quaternary carbon of the tert-butyl group.[14] |
| C2 / C6 | 65 - 70 | Carbons adjacent to the ring oxygen are significantly deshielded. |
| C3 | 45 - 55 | Carbon bearing the amino group. |
| C4 | 40 - 50 | Carbon bearing the carboxylic acid group. |
| C5 | 25 - 35 | Methylene carbon in the tetrahydropyran ring. |
| CH₃ (t-Bu) | 28 - 29 | The three equivalent methyl carbons of the tert-butyl group.[14] |
The Role of 2D NMR in Definitive Structure Elucidation
While 1D NMR provides essential information, 2D NMR experiments are invaluable for unambiguous assignment of all signals, especially in complex spin systems like this one.[5]
-
¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). Cross-peaks in the COSY spectrum would confirm the connectivity between H3/H4, H3/H2, H4/H5, and within the methylene groups (H2ax/H2eq, etc.).[5]
-
¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for definitive assignment of the carbon skeleton.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations from the t-Bu protons to the Boc carbonyl and quaternary carbons would confirm the presence of the protecting group.[5]
Predicted ¹H-¹H COSY Correlations
Caption: Expected key correlations in a ¹H-¹H COSY spectrum.
Conclusion
The NMR spectral analysis of this compound requires a systematic approach, from meticulous sample preparation to detailed interpretation of 1D and 2D spectra. The predictions outlined in this guide, based on fundamental principles and data from related structures, provide a robust framework for researchers to confidently assign the spectral features of this important synthetic building block. The fixed cis-conformation of the tetrahydropyran ring results in a complex but information-rich spectrum that, when fully elucidated, provides definitive confirmation of the molecule's structure and stereochemistry.
References
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]
-
NMR Sample Prep | PDF | Nuclear Magnetic Resonance Spectroscopy | Deuterium - Scribd. [Link]
-
NMR Sample Preparation - University of Arizona. [Link]
-
Small molecule NMR sample preparation – Georgia Tech NMR Center. [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]
-
Supporting information - The Royal Society of Chemistry. [Link]
-
Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues - MDPI. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. [Link]
-
NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues - ResearchGate. [Link]
-
NMR and Cyclic Molecules - YouTube. [Link]
-
15.6a Interpreting NMR Example 1 | Organic Chemistry - YouTube. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. clearsynth.com [clearsynth.com]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. scribd.com [scribd.com]
- 8. organomation.com [organomation.com]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. azooptics.com [azooptics.com]
- 11. acdlabs.com [acdlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
mass spectrometry analysis of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the structural and purity analysis of synthetic intermediates is a cornerstone of success. This compound (Molecular Formula: C₁₁H₁₉NO₅, Monoisotopic Mass: 245.1263 Da) is a key building block, frequently utilized in the synthesis of complex pharmaceutical agents due to its constrained cyclic structure and protected amine functionality.[1][2][3] The tetrahydropyran (THP) ring system is a prevalent heterocycle in medicinal chemistry, valued for its favorable metabolic stability and ability to impart desirable physicochemical properties to a molecule.[4][5]
The tert-butyloxycarbonyl (Boc) protecting group is essential for multi-step synthetic pathways, preventing unwanted side reactions at the amine group.[6] However, the inherent lability of the Boc group presents unique challenges and opportunities during mass spectrometric analysis.[7][8] This guide provides a comprehensive, field-proven framework for the robust analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on electrospray ionization (ESI) and collision-induced dissociation (CID) techniques. We will delve into the causality behind methodological choices, from sample preparation to spectral interpretation, to empower researchers and drug development professionals with a self-validating analytical system.
Physicochemical Properties and Analytical Implications
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C₁₁H₁₉NO₅ | Defines the exact mass for high-resolution mass spectrometry (HRMS) confirmation.[1][2] |
| Monoisotopic Mass | 245.1263 Da | The target mass for MS1 spectral analysis.[3] |
| Polarity | High | The presence of a carboxylic acid, an amine (as a carbamate), and an ether makes the molecule polar. This dictates the choice of reversed-phase chromatography with aqueous mobile phases or HILIC.[9] |
| Thermal Lability | Moderate | The Boc group can be susceptible to thermal degradation, making ESI a superior ionization technique over methods requiring high heat, like GC-MS. |
| Functional Groups | Carboxylic Acid, Carbamate (Boc-amine), Ether | These sites determine ionization behavior (protonation/deprotonation) and fragmentation pathways. |
Core Analytical Strategy: Liquid Chromatography-Mass Spectrometry (LC-MS)
For a polar, non-volatile, and thermally sensitive molecule like this compound, LC-MS with electrospray ionization is the analytical technique of choice.[10][11] It provides a seamless interface for separating the analyte from impurities while enabling gentle ionization to preserve the molecular ion for subsequent fragmentation analysis.
Experimental Workflow
The overall analytical process follows a logical sequence designed to ensure data quality and reproducibility.
Detailed Methodologies
Sample Preparation Protocol
The goal of sample preparation is to create a clean, particulate-free solution compatible with the LC-MS system to enhance sensitivity and reproducibility.[11][12]
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound.
-
Solubilization: Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and deionized water. This solvent system is generally compatible with reversed-phase chromatography.
-
Working Solution: Perform a serial dilution from the stock solution to achieve a final concentration of approximately 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could clog the LC system.
Causality: Using a mixture of organic solvent and water ensures the dissolution of a polar compound while maintaining compatibility with the initial mobile phase conditions of a reversed-phase separation.[11] Filtration is a non-negotiable step to protect the sensitive and high-pressure components of the LC and MS instruments.
Liquid Chromatography (LC) Parameters
Chromatographic separation is essential for resolving the target analyte from potential impurities, isomers, or degradation products.
-
Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The C18 stationary phase provides good retention for moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte in positive ion mode ESI, thereby enhancing the [M+H]⁺ signal.[8] It is a superior choice to trifluoroacetic acid (TFA), which can cause significant ion suppression in the MS source.[8]
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: 5% to 95% B
-
7-8 min: 95% B
-
8-8.1 min: 95% to 5% B
-
8.1-10 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
Mass Spectrometry (MS) Parameters
The MS parameters are optimized for sensitive detection of the parent ion and generation of structurally informative fragment ions. Electrospray ionization in positive mode is typically preferred due to the presence of the basic amine group (even as a carbamate), which readily accepts a proton.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂) Flow: 600 L/hr
-
Desolvation Temperature: 350 °C
-
MS1 Full Scan Range: m/z 100-400. This range comfortably covers the expected parent ions.
-
MS/MS Activation: Collision-Induced Dissociation (CID)[13]
-
Collision Gas: Argon
-
Collision Energy: A ramp of 10-40 eV should be applied. This allows for the capture of both low-energy (Boc group losses) and higher-energy (ring fragmentation) dissociation products in a single experiment.
Trustworthiness: Using a collision energy ramp is a self-validating approach. It ensures that if the compound is present, its characteristic, multi-energy fragmentation pattern will be observed, providing a high degree of confidence in its identification.
Data Interpretation: Decoding the Mass Spectra
MS1 Spectrum: Identifying the Molecular Ion
The initial full scan (MS1) is used to identify the molecular weight of the analyte.[10] For this compound, several adducts are expected.
| Ion Species | Theoretical m/z (Da) | Notes |
| [M+H]⁺ | 246.1336 | The protonated molecule; typically the most abundant ion in positive ESI with an acidic mobile phase. This ion should be selected as the precursor for MS/MS analysis. |
| [M+Na]⁺ | 268.1155 | Sodium adduct; commonly observed, especially if glassware or solvents are not scrupulously clean.[7][10] |
| [M+K]⁺ | 284.0895 | Potassium adduct; less common than the sodium adduct but possible. |
| [M-H]⁻ | 244.1191 | The deprotonated molecule, observable in negative ion mode. The carboxylic acid facilitates this. |
MS/MS Spectrum: Structural Elucidation through Fragmentation
Tandem MS (MS/MS) of the isolated [M+H]⁺ precursor ion (m/z 246.13) provides the structural fingerprint of the molecule.[14] The fragmentation is dominated by the lability of the Boc group, which produces highly characteristic neutral losses.[7][15]
Key Diagnostic Fragments:
-
m/z 190.07 ([M+H - 56]⁺): This fragment arises from the neutral loss of isobutylene (56 Da) from the Boc group.[15][16] This is often a highly abundant fragment and is a hallmark of Boc-protected amines.
-
m/z 146.08 ([M+H - 100]⁺): This represents the loss of the entire Boc group as isobutylene and carbon dioxide (100 Da), resulting in the protonated, deprotected amino acid.[16] This fragment is crucial as it confirms the mass of the core molecular scaffold.
-
m/z 57.07 ([C₄H₉]⁺): The formation of the tert-butyl cation is another primary fragmentation route for the Boc group and is often observed as a prominent peak in the lower m/z region.[16][17]
-
m/z 128.07 and 101.08: These fragments result from the subsequent breakdown of the deprotected core (m/z 146.08). The loss of water (18 Da) from the carboxylic acid and ring ether leads to m/z 128.07, while the loss of the carboxyl radical (45 Da) can lead to m/z 101.08.
Expert Insight: The propensity of the Boc group to fragment can sometimes lead to "in-source decay," where fragmentation occurs in the ion source before MS1 analysis.[7] If you observe a significant peak at m/z 146.08 in your MS1 spectrum alongside the expected m/z 246.13, it is indicative of in-source decay. This can be minimized by reducing the source temperature or the fragmentor/cone voltage to provide "softer" ionization conditions.[8]
Applications in Drug Development
This robust analytical method is indispensable at various stages of the drug development pipeline.
-
Purity Assessment: The LC-MS method can accurately quantify the purity of the synthetic intermediate and identify any process-related impurities.[18]
-
Reaction Monitoring: The high sensitivity and speed of MS allow chemists to monitor the progress of synthetic reactions where this molecule is used as a reactant, ensuring optimal reaction times and yields.
-
Stability Studies: The method can be used in forced degradation studies to identify and characterize the degradation products, providing critical insights into the molecule's stability profile.
-
Metabolite Identification: In preclinical studies, this analytical framework can be adapted to identify metabolites where the core tetrahydropyran structure has been modified by metabolic enzymes.
Conclusion
The mass spectrometric analysis of this compound is a nuanced but highly informative process. By leveraging the predictable and characteristic fragmentation of the Boc protecting group in conjunction with a well-designed LC-MS/MS method, researchers can achieve unambiguous structural confirmation and purity assessment. The key to a successful and trustworthy analysis lies in understanding the interplay between the analyte's physicochemical properties and the instrumental parameters. The protocols and insights provided in this guide offer a validated starting point for scientists and professionals in drug development, enabling them to generate high-quality, reliable data for this critical synthetic building block.
References
- de Hoffmann, E., & Stroobant, V. (2007).
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
Jones, R. M., & Lamb, J. H. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Wiley. Available at: [Link]
-
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available at: [Link]
-
Mandal, B., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 639-650. Available at: [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]
-
PubChem. (n.d.). 4-(boc-amino)tetrahydropyran-4-carboxylic acid. Available at: [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Available at: [Link]
-
Waters Corporation. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. PubChemLite - 4-(boc-amino)tetrahydropyran-4-carboxylic acid (C11H19NO5) [pubchemlite.lcsb.uni.lu]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 14. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 15. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 17. acdlabs.com [acdlabs.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 3-Amino-tetrahydropyran-4-carboxylic Acid
This guide provides an in-depth exploration of the chemical space surrounding 3-amino-tetrahydropyran-4-carboxylic acid, a conformationally restricted amino acid scaffold of significant interest in medicinal chemistry. We will move beyond simple descriptions to provide a strategic framework for the rational design of novel analogs, detailing robust synthetic methodologies and outlining key biological evaluation techniques. The focus is on the causality behind experimental choices, empowering researchers and drug development professionals to effectively leverage this versatile scaffold.
Chapter 1: The Strategic Value of the Tetrahydropyran Amino Acid Scaffold
The tetrahydropyran ring is a privileged structure in modern drug discovery. Its incorporation into a molecule, particularly as a replacement for more flexible alkyl chains or carbocyclic systems, offers several distinct advantages. The oxygen heteroatom acts as a hydrogen bond acceptor, potentially improving aqueous solubility and introducing new interactions with biological targets. Furthermore, the defined chair-like conformation of the tetrahydropyran ring reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency and selectivity.
3-Amino-tetrahydropyran-4-carboxylic acid, in its various stereoisomeric forms, serves as a constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] By restricting the conformational flexibility of the GABA backbone, these analogs can achieve selectivity for specific GABA receptor subtypes or other neurological targets.[1][2] This guide will explore how systematic structural modifications to this core scaffold can be used to fine-tune pharmacological properties and develop novel therapeutic agents.
Chapter 2: Rational Design and Classification of Structural Analogs
The exploration of the chemical space around the core scaffold is a systematic process. Modifications are not random but are guided by established medicinal chemistry principles to probe structure-activity relationships (SAR). We can classify these modifications into three primary categories.
Caption: Strategic points for modifying the core scaffold.
Scaffold Modification: Bioisosteric Ring Analogs
The tetrahydropyran ring itself can be replaced with other cyclic systems to alter physicochemical properties such as lipophilicity, polarity, and three-dimensional shape.
-
Piperidine Analogs: Replacing the ring oxygen with a nitrogen atom introduces a basic center that can be protonated at physiological pH. This significantly alters the molecule's charge state and can introduce new salt-bridge interactions with a target protein. Such analogs have been investigated as inhibitors of monoamine oxidase (MAO).[3][4][5]
-
Carbocyclic Analogs (e.g., Cyclopentane, Cyclohexane): Replacing the oxygen with a methylene group increases lipophilicity. These rigid carbocyclic frameworks are classic examples of conformationally restricted GABA analogs, designed to reduce flexibility and improve receptor binding.[1][6]
Amino Group Derivatization
The primary amino group is a key pharmacophoric element, acting as a hydrogen bond donor and a basic center.
-
N-Alkylation/Acylation: Introducing substituents on the nitrogen can probe the steric tolerance of the binding pocket and can modulate basicity. Acylation, for instance, removes the basic character and introduces a hydrogen bond acceptor.
-
Fmoc Protection: For applications in peptide synthesis, the amino group is often protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[7] This allows the amino acid analog to be incorporated into peptide sequences using standard solid-phase synthesis protocols.[7]
Carboxylic Acid Derivatization
The carboxylic acid is an anionic group and a strong hydrogen bond acceptor.
-
Esterification: Converting the carboxylic acid to an ester is a common prodrug strategy. Esters are typically more lipophilic and can cross cell membranes more readily. Once inside the cell, they can be hydrolyzed by esterases to release the active carboxylic acid.
-
Amidation: Forming an amide can create additional hydrogen bonding interactions and alter the molecule's pharmacokinetic profile.
Chapter 3: Synthetic Strategies and Methodologies
A robust and scalable synthetic route to the core scaffold is paramount for any drug discovery program. The choice of synthesis depends on the desired stereochemistry and the scale of production required.
De Novo Synthesis of the 4-Amino-tetrahydropyran-4-carboxylic Acid Scaffold
A common and effective method for synthesizing the related 4,4-disubstituted scaffold is the Strecker synthesis, starting from tetrahydropyran-4-one. This multi-step process is adaptable for producing a variety of analogs.[8]
Caption: General workflow for the synthesis of the core scaffold.
Detailed Protocol: Synthesis of 4-Amino-tetrahydropyran-4-carboxylic acid[8]
This protocol is a representative procedure adapted from published methods.[8] It provides a reliable route to the core scaffold, which can then be used for further derivatization.
PART A: Synthesis of Intermediate 1 (5-amino-1,3-dioxa-9-azaspiro[5.5]undecane-9-carbonitrile)
-
Reagents & Equipment:
-
Tetrahydropyran-4-one (1.0 eq)
-
Ammonium Carbonate (3.0 eq)
-
Sodium Cyanide (1.2 eq)
-
Ethanol, Water (1:1 v/v)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle.
-
Ice bath.
-
-
Procedure:
-
To a round-bottom flask, add ethanol and water (e.g., 600 mL each for 100g of starting material).
-
Add tetrahydropyran-4-one, ammonium carbonate, and sodium cyanide.
-
Heat the mixture to 60-70°C and stir for 3-4 hours. Monitor reaction completion by TLC.
-
Cool the reaction mixture to 5-10°C in an ice bath to precipitate the product.
-
Collect the white solid by vacuum filtration, washing with cold water.
-
Dry the solid under vacuum at 60°C to yield Intermediate 1.
-
PART B: Synthesis of Intermediate 2 (N-Boc Protected Aminonitrile)
-
Reagents & Equipment:
-
Intermediate 1 (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, ~2.8 eq)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Dimethylformamide (DMF)
-
Reaction vessel suitable for heating.
-
-
Procedure:
-
Dissolve Intermediate 1 in DMF in a reaction vessel.
-
Add DMAP, followed by the dropwise addition of Boc₂O.
-
Heat the mixture to 80-100°C and stir for 16-20 hours.
-
After cooling, pour the reaction mixture into water and stir for 2-3 hours to precipitate the product.
-
Filter the solid and dry under vacuum to obtain Intermediate 2.
-
PART C: Synthesis of 4-Amino-tetrahydropyran-4-carboxylic acid
-
Reagents & Equipment:
-
Intermediate 2 (1.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 40-60% w/w)
-
Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl) for pH adjustment.
-
-
Procedure:
-
Add Intermediate 2 and THF to a round-bottom flask.
-
Add the NaOH solution and heat the mixture to reflux for 5-6 hours. This step hydrolyzes both the nitrile and the Boc-protecting group.
-
Distill off the THF under reduced pressure.
-
Cool the remaining aqueous solution and carefully adjust the pH to 2-4 with HCl. The product will precipitate as a solid.
-
Collect the final product by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Chapter 4: Biological Evaluation and Structure-Activity Relationships
The ultimate goal of synthesizing analogs is to improve biological activity and/or pharmacokinetic properties. This requires robust and reproducible biological assays.
Key Biological Targets
Analogs of this scaffold have shown activity against a range of biological targets, reflecting their versatility.
-
GABA Receptors: As conformationally restricted GABA analogs, these compounds are frequently tested for their ability to modulate GABA-A or GABA-B receptors.[9]
-
Monoamine Transporters: Certain derivatives, particularly those exploring SAR around the citalopram pharmacophore, are evaluated for binding at serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[10]
-
Enzyme Inhibition: The scaffold has been used to design inhibitors for enzymes such as S-adenosylmethionine (AdoMet) synthetase[11] and monoamine oxidases (MAO-A and MAO-B).[4][5]
Representative Assay Protocol: Radioligand Binding Assay for SERT
This protocol describes a general method to determine the binding affinity (Ki) of a test compound for the serotonin transporter (SERT), a common assay for this class of molecules.[10]
-
Materials:
-
Rat brain cortex tissue homogenate (source of SERT).
-
[³H]-Citalopram (radioligand).
-
Test compounds (analogs) at various concentrations.
-
Fluoxetine or another known high-affinity SERT ligand (for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates, filtration apparatus, liquid scintillation counter.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding: To designated wells, add a fixed concentration of [³H]-Citalopram and vehicle (e.g., DMSO).
-
Non-Specific Binding (NSB): To designated wells, add [³H]-Citalopram and a high concentration of fluoxetine (e.g., 10 µM).
-
Competitive Binding: To the remaining wells, add [³H]-Citalopram and serial dilutions of the test compound.
-
Incubation: Add the brain tissue homogenate to all wells to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filtermat in a scintillation bag, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: (Total Binding DPM) - (NSB DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Interpreting Structure-Activity Relationships (SAR)
By comparing the binding affinities or functional activities of a series of analogs, we can deduce the SAR.
| Modification | Example Analog | Target | Activity (Ki or IC₅₀) | Insight |
| Core Scaffold | (±)-cis-3-Amino-THP-4-COOH | GABA-A Receptor | 5 µM | Baseline activity established. |
| Ring Bioisostere | (±)-cis-3-Amino-Pip-4-COOH | MAO-B | 1.5 µM[5] | Replacing ring oxygen with nitrogen shifts activity towards MAO enzymes. |
| Amino-derivatization | N-Acetyl-(±)-cis-3-Amino-THP-4-COOH | GABA-A Receptor | > 100 µM | The primary amine is critical for GABA-A receptor binding. |
| Stereochemistry | (+)-trans-3-Amino-THP-4-COOH | GABA-A Receptor | 50 µM | Stereochemistry significantly impacts potency; the cis conformation is preferred for this target. |
Note: Data in this table is illustrative for SAR demonstration purposes unless otherwise cited.
This systematic analysis allows researchers to build a predictive model for how structural changes will affect biological activity, guiding the design of the next generation of more potent and selective compounds.
Chapter 5: Future Directions and Applications
The 3-amino-tetrahydropyran-4-carboxylic acid scaffold and its analogs remain a fertile ground for discovery. Future work will likely focus on:
-
Asymmetric Synthesis: Developing more efficient and scalable methods to access enantiomerically pure isomers to minimize off-target effects and maximize potency.
-
Novel Targets: Exploring the utility of these constrained scaffolds against new biological targets beyond the central nervous system, such as in oncology or infectious diseases.
-
Peptidomimetics: Using these structures as building blocks to create novel peptidomimetics with enhanced stability and cell permeability compared to their natural peptide counterparts.[7]
By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, the potential of this versatile chemical scaffold can be fully realized, paving the way for the development of next-generation therapeutics.
References
-
Title: Optically active 3-amino-3-(tetrahydrofuranyl) carboxylic acid, 3- amino-3-(tetrahydrothienyl) carboxylic acid and their corresponding six membered ring analogues have been synthesised and examined as potential inhibitors of the enzyme S-adenosylmethionine (AdoMet) synthetase. Source: LookChem URL: [Link]
-
Title: Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons Source: PubMed URL: [Link]
-
Title: Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors Source: PubMed Central URL: [Link]
-
Title: A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate Source: International Journal of Pharmaceutical Research and Applications URL: [Link]
- Title: Preparation of tetrahydropyran-4-carboxylic acid and its esters Source: Google Patents URL
-
Title: Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of N14-Amino Acid-Substituted Tetrandrine Derivatives as Potential Antitumor Agents against Human Colorectal Cancer Source: MDPI URL: [Link]
-
Title: GABA and its conformationally restricted analogues Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors Source: PubMed URL: [Link]
-
Title: (PDF) Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors Source: ResearchGate URL: [Link]
-
Title: A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold Source: ResearchGate URL: [Link]
-
Title: Variations on a scaffold - Novel GABAA receptor modulators Source: PubMed URL: [Link]
- Title: Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid Source: Patsnap URL
-
Title: Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid... Source: PubMed Central URL: [Link]
-
Title: Flexible and biomimetic analogs of triple uptake inhibitor... Source: PubMed Central URL: [Link]
-
Title: Structure-activity relationships for a novel series of citalopram... Source: PubMed URL: [Link]
Sources
- 1. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. eureka.patsnap.com [eureka.patsnap.com]
- 9. Variations on a scaffold - Novel GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. healthchems.lookchem.com [healthchems.lookchem.com]
The Tetrahydropyran Scaffold: A Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique combination of properties, including conformational rigidity, metabolic stability, and the ability to engage in hydrogen bonding, makes it a highly attractive motif for the design of novel therapeutics. This guide provides a comprehensive overview of the THP scaffold, delving into its fundamental physicochemical properties, stereoselective synthetic strategies, and its diverse applications in drug discovery, from serving as a glycomimetic to a conformationally constrained linker. By synthesizing technical details with practical insights, this document aims to equip researchers with the knowledge to effectively leverage the THP scaffold in the pursuit of innovative medicines.
Introduction: The Rise of the THP Scaffold in Drug Design
The quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in medicinal chemistry. In this pursuit, certain molecular frameworks, termed "privileged scaffolds," have been identified for their ability to bind to a variety of biological targets.[1][2] The tetrahydropyran (THP) scaffold has firmly established itself as one such privileged structure, appearing in a wide array of natural products and clinically approved drugs.[3]
The utility of the THP ring stems from several key features:
-
Bioisosterism: The THP moiety is often considered a bioisostere of cyclohexane. However, the introduction of the endocyclic oxygen atom significantly alters its properties. This oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is absent in its carbocyclic counterpart.
-
Improved Physicochemical Properties: Compared to cyclohexane, the THP ring generally imparts lower lipophilicity to a molecule. This can lead to improvements in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for oral bioavailability and overall drug-likeness.
-
Conformational Rigidity: The THP ring exists predominantly in a chair conformation, which reduces the entropic penalty upon binding to a target protein. This pre-organization can lead to higher binding affinities.
-
Metabolic Stability: The cyclic ether structure of THP is generally more resistant to metabolic degradation compared to linear ethers, contributing to a longer in vivo half-life.[4][5]
These advantageous properties have led to the incorporation of the THP scaffold into a diverse range of therapeutic agents, including anticancer drugs, antivirals, and treatments for metabolic disorders.[4][6]
Conformational Landscape of the Tetrahydropyran Ring
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For the THP ring, the dominant conformation is the chair form, which minimizes torsional and steric strain. However, the presence and orientation of substituents can influence the conformational equilibrium.
A key stereoelectronic feature governing the conformation of substituted THPs is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy an axial position rather than the sterically less hindered equatorial position. This is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the axial C-X bond.
Understanding and controlling the stereochemistry of substituents on the THP ring is paramount in drug design, as different diastereomers can exhibit vastly different biological activities and pharmacokinetic properties.
Stereoselective Synthesis of Tetrahydropyran Scaffolds
The prevalence of THP rings in biologically active molecules has spurred the development of numerous stereoselective synthetic methodologies. The choice of synthetic strategy often depends on the desired substitution pattern and stereochemistry.
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions are among the most powerful methods for constructing the THP ring. These methods often offer excellent control over stereochemistry.
-
Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone is a classic method for THP synthesis.[7][8] The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can be controlled by the geometry of the starting materials and the reaction conditions.[8] A tethered enol-ether Prins cyclization has been effectively used to prepare functionalized 4-hydroxytetrahydropyran scaffolds, which can be further elaborated into libraries of drug-like molecules.[9][10][11]
-
Oxa-Michael Addition: The intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound is another widely used strategy.[8][12] The stereoselectivity of this reaction is influenced by the substrate and reaction conditions.[8] Chiral catalysts, such as phosphoric acids, have been employed to achieve high enantioselectivity in intramolecular oxa-Michael reactions.[12]
-
Alkene-Mediated Cyclizations: Electrophilic activation of an alkene followed by intramolecular trapping by a hydroxyl group is a versatile approach. Common electrophiles include mercury salts, halogens, and seleno reagents.[13]
Other Notable Synthetic Approaches
-
Hetero-Diels-Alder Reaction: The [4+2] cycloaddition of a diene with an aldehyde or ketone can provide direct access to dihydropyran rings, which can then be hydrogenated to the corresponding THP.[10]
-
Ring-Expansion Reactions: It is possible to synthesize tri-substituted THP neolignans from all-cis-tetra-substituted tetrahydrofurans bearing an iodomethyl group through a hydride or H₂ ring-expansion reaction.[14]
-
Evans Aldol–Prins Strategy: A combination of the Evans aldol addition and the Prins cyclization has been developed for the synthesis of densely substituted THPs.[7]
Representative Experimental Protocol: Prins Cyclization for a 4-Hydroxytetrahydropyran Scaffold
The following protocol is a representative example of a tethered enol-ether Prins cyclization, adapted from methodologies described in the literature.[9][11]
Step 1: Synthesis of the Homoallylic Alcohol Precursor
-
To a solution of a suitable aldehyde (1.0 eq) in anhydrous THF at -78 °C, add a solution of a vinyl Grignard reagent (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired homoallylic alcohol.
Step 2: Prins Cyclization
-
Dissolve the homoallylic alcohol (1.0 eq) and a suitable enol ether (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 4-hydroxytetrahydropyran product.
Applications of the THP Scaffold in Medicinal Chemistry
The versatility of the THP scaffold is evident in its wide range of applications in drug discovery.
Glycomimetics
The THP ring is the core structure of pyranose sugars.[15] As such, THP-based scaffolds are excellent mimics of carbohydrates and are widely used in the design of glycomimetics. These mimics can interact with carbohydrate-binding proteins, such as lectins and glycosidases, which are involved in various disease processes, including inflammation, cancer, and viral infections. An early example of a THP-containing drug is the anticonvulsant topiramate, which is a fructopyranose O-alkyl sulfamate. Similarly, the neuraminidase inhibitor zanamivir, used to treat influenza, is based on a sialic acid transition-state mimetic containing a dihydropyran ring.
Bioisosteric Replacement and Scaffold Hopping
As previously mentioned, the THP ring can serve as a bioisostere for other cyclic systems, most notably cyclohexane. This substitution can introduce a polar oxygen atom, creating new hydrogen bonding opportunities and improving pharmacokinetic properties. For example, in the development of Janus kinase 1 (JAK1) selective inhibitors, replacing a cyclohexyl group with a THP moiety led to tighter drug-enzyme binding interactions.
Constrained Linkers and Spacers
The conformational rigidity of the THP ring makes it an ideal linker to connect different pharmacophoric elements in a molecule. By constraining the relative orientation of these elements, the entropic cost of binding is reduced, potentially leading to increased potency and selectivity.
Case Studies of THP-Containing Drugs
The successful application of the THP scaffold is exemplified by several marketed drugs and clinical candidates.
| Drug Name | Therapeutic Area | Role of the THP Scaffold |
| Omarigliptin | Type 2 Diabetes | The THP ring is a key component of this DPP-4 inhibitor, contributing to its pharmacokinetic profile. |
| Gilteritinib | Acute Myeloid Leukemia | This AXL receptor tyrosine kinase inhibitor features a popular amino-THP substituent. |
| AZD0156 | Oncology | An ATM kinase inhibitor where the THP-amine fragment was crucial for achieving a superior profile. |
| BMS-986097 | Hepatitis C | A chiral THP fragment serves as a key building block for this HCV NS5A inhibitor. |
Conclusion and Future Perspectives
The tetrahydropyran scaffold has proven to be a remarkably versatile and valuable structural motif in medicinal chemistry. Its favorable combination of conformational rigidity, metabolic stability, and the ability to modulate physicochemical properties has cemented its status as a privileged scaffold. The continued development of novel and efficient stereoselective synthetic methods will undoubtedly expand the accessibility and diversity of THP-based building blocks for drug discovery.[12][13][16] As our understanding of the intricate interplay between molecular structure and biological function deepens, the rational incorporation of the THP scaffold will continue to be a powerful strategy in the design of the next generation of therapeutic agents. The exploration of THP derivatives in diverse areas such as antibody-drug conjugates and novel antitumor agents highlights the ongoing potential of this remarkable heterocycle.[6]
References
-
Santi, C., et al. (n.d.). Stereoselective Synthesis of Substituted Tetrahydropyrans and Isochromans by Cyclization of Phenylseleno Alcohols. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
MDPI. (2018, November 1). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. Retrieved from [Link]
-
University of Birmingham. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Birmingham. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2018, July 23). Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol–Prins Strategy. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. NIH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
NRC Research Press. (n.d.). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. NRC Research Press. Retrieved from [Link]
-
PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
ACS Publications. (n.d.). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. NIH. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery. NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. Retrieved from [Link]
-
Medium. (2022, October 29). Conformation: Analysis of Medium Size Rings to Explain the Stereochemistry of the Product. Medium. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. Retrieved from [Link]
-
PubMed. (2023, June 14). Syntheses of Tetrahydropyran Type 8,7'-Neolignans Using a Ring-Expansion Reaction and Tetrahydrofuran Type 8,7'-Neolignans to Discover a Novel Phytotoxic Neolignan. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). LaIII-Induced Addition of Tetrahydrofurfuryl Alcohol, Tetrahydropyran-2-ylmethanol, D-Gluconate, Methanol and Ethanol to Maleate. ResearchGate. Retrieved from [Link]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Syntheses of Tetrahydropyran Type 8,7'-Neolignans Using a Ring-Expansion Reaction and Tetrahydrofuran Type 8,7'-Neolignans to Discover a Novel Phytotoxic Neolignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid CAS number and suppliers
An In-Depth Technical Guide to cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid for Advanced Research and Development
Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. This valuable building block, incorporating a conformationally restricted tetrahydropyran (THP) scaffold, is increasingly utilized in the synthesis of novel therapeutics. We will delve into its essential physicochemical properties, provide a landscape of commercial suppliers, and outline a robust quality control workflow for incoming materials. The core of this document presents a detailed, field-proven protocol for the critical Boc-deprotection step, complete with mechanistic insights and workflow visualizations, to empower scientists in its effective application.
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry. Its saturated, non-aromatic structure serves as a versatile bioisostere for phenyl rings, offering an escape from the metabolic liabilities often associated with aromatic systems. The THP moiety can improve physicochemical properties such as solubility and metabolic stability, while its defined stereochemistry allows for precise three-dimensional positioning of functional groups to optimize interactions with biological targets[1].
This compound, in particular, is a bifunctional building block. It combines the favorable properties of the THP core with orthogonally protected amino and carboxylic acid groups. The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under a variety of reaction conditions but can be selectively removed under acidic conditions, making it ideal for multi-step syntheses, particularly in peptide and small molecule drug discovery[2].
Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the first step in its successful application. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1006891-33-3 | [3][4][5] |
| Molecular Formula | C₁₁H₁₉NO₅ | [3][4][5] |
| Molecular Weight | 245.27 g/mol | [4][5] |
| IUPAC Name | (3R,4R)-3-[[(tert-butoxy)carbonyl]amino]oxane-4-carboxylic acid | [3][6] |
| Typical Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥95% | [5][7] |
Procurement and Supplier Landscape
This compound is available from several reputable chemical suppliers that cater to the research and pharmaceutical industries. When selecting a supplier, researchers should consider not only price but also the availability of comprehensive analytical data (e.g., Certificate of Analysis), batch-to-batch consistency, and available purity grades.
| Supplier | Notes |
| Clearsynth | A manufacturer and exporter providing the compound with a Certificate of Analysis[3]. |
| Santa Cruz Biotechnology | Offers the product for proteomics research applications[4]. |
| Chemicalbook | A platform listing multiple global suppliers and pricing information[5]. |
| Fisher Scientific | Distributes the compound under the Thermo Scientific Chemicals brand, often for pharmaceutical intermediate use[7]. |
| AK Scientific, Inc. | A supplier of fine chemicals for research and development, listed on platforms like Chemicalbook[5]. |
Quality Control of Incoming Reagents
The integrity of any synthesis is fundamentally dependent on the quality of the starting materials. For a key building block like this compound, establishing a robust quality control (QC) workflow is not merely a recommendation but a necessity for reproducible and reliable results[8]. The QC process validates the identity, purity, and stability of the incoming reagent before its integration into a synthetic workflow[9].
Recommended Analytical Techniques
-
Identity Confirmation:
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting non-volatile impurities[10].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of MS to identify and quantify impurities[9].
-
-
Physical Properties:
-
Appearance: Visual inspection against specifications.
-
Melting Point: A sharp melting range can be an indicator of high purity.
-
General QC Workflow
The following diagram illustrates a self-validating system for the procurement and quality assessment of critical chemical reagents.
Caption: A typical workflow for reagent procurement and quality control.
Synthetic Application: Boc Group Deprotection
One of the most common and critical transformations involving this molecule is the removal of the Boc protecting group to liberate the free amine. This amine can then participate in subsequent reactions, such as amide bond formation.
Mechanistic Rationale
The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate[11]. The reaction proceeds via protonation of the carbamate carbonyl oxygen, which facilitates the elimination of a stable tert-butyl cation and carbon dioxide, releasing the free amine[12]. Strong acids like trifluoroacetic acid (TFA) are highly effective for this purpose because they can readily protonate the substrate and the trifluoroacetate anion is a poor nucleophile, minimizing side reactions[13]. The choice of an aprotic solvent like dichloromethane (DCM) is standard as it readily dissolves the starting material and is inert to the acidic conditions[11].
Caption: Acid-catalyzed deprotection of the Boc group.
Standard Experimental Protocol: Boc Deprotection with TFA/DCM
This protocol describes the complete removal of the Boc protecting group.
Materials:
-
This compound (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (10-20 equivalents)
-
Cold diethyl ether
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the this compound (1 eq.) in anhydrous DCM (approx. 10 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. This is done to control the initial exotherm of adding the strong acid.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 10 eq.) to the stirred solution dropwise. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by a suitable method, such as TLC (staining with ninhydrin to visualize the new primary amine) or LC-MS to confirm the disappearance of the starting material. The reaction is typically complete within this timeframe[13].
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the TFA salt of the deprotected amine.
-
Precipitation & Isolation: Add cold diethyl ether to the residue. This will cause the product, as the TFA salt, to precipitate out of the solution.
-
Collection: Collect the solid product by filtration, wash thoroughly with cold diethyl ether to remove any residual TFA and organic-soluble impurities, and dry under vacuum.
Conclusion
This compound is a strategically important building block for modern synthetic and medicinal chemistry. Its proper use is predicated on a clear understanding of its properties, a reliable procurement strategy, and stringent quality control. The Boc-deprotection protocol detailed herein provides a robust and reproducible method for one of its most fundamental applications, enabling researchers to confidently advance their synthetic programs.
References
-
Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl? [Forum discussion]. ResearchGate. Retrieved from [Link]
-
Ghosh, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. The Royal Society of Chemistry. Retrieved from [Link]
-
Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from [Link]
-
Technology Networks. (2022). Quality Control During Drug Development. Retrieved from [Link]
-
Journal of Pharmacy and Criminology. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Retrieved from [Link]
-
Lab Reagents. (2025). Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations. Retrieved from [Link]
-
Hu, B., et al. (2007). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online. National Institutes of Health. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. chemimpex.com [chemimpex.com]
- 3. clearsynth.com [clearsynth.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 1006891-33-3 [chemicalbook.com]
- 6. 10-048224 - cis-3-amino-tetrahydropyran-4-carboxylic-acid … [cymitquimica.com]
- 7. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. reagent.co.uk [reagent.co.uk]
- 9. jocpr.com [jocpr.com]
- 10. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Boc-Protected Amino Acids in Organic Solvents
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and pharmaceutical development.[1][2] Its successful application is intrinsically linked to the solubility of the corresponding Boc-protected amino acids in various organic solvents. This guide provides a comprehensive technical overview of the principles governing this solubility, presents qualitative and quantitative data for common derivatives, and details a robust experimental protocol for solubility determination. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals to optimize reaction conditions, streamline workflows, and ensure the reproducibility of their synthetic endeavors.
Introduction: The Critical Role of Solubility in Synthesis
In both solution-phase and solid-phase peptide synthesis (SPPS), the solubility of reagents is paramount.[3] For Boc-protected amino acids, adequate solubility in the chosen reaction solvent ensures homogeneous reaction kinetics, facilitates efficient coupling to the growing peptide chain, and prevents issues such as precipitation, which can lead to incomplete reactions and purification challenges.[4] The bulky and lipophilic nature of the Boc group significantly alters the physicochemical properties of the parent amino acid, generally increasing its affinity for organic solvents while decreasing aqueous solubility.[5] Understanding and predicting these solubility characteristics is a key aspect of rational peptide synthesis design.
Foundational Principles: Factors Governing Solubility
The solubility of a Boc-protected amino acid is a complex interplay between the solute's properties and the solvent's characteristics. A nuanced understanding of these factors allows for informed solvent selection and troubleshooting.
Influence of the Amino Acid Side Chain (R-group)
The structure of the amino acid side chain is the primary determinant of a Boc-amino acid's intrinsic polarity and, consequently, its solubility profile.[]
-
Non-polar, Aliphatic Side Chains (e.g., Glycine, Alanine, Valine, Leucine): The presence of the lipophilic Boc group, combined with a non-polar side chain, renders these derivatives highly soluble in a broad range of organic solvents, from polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) to less polar solvents like Dichloromethane (DCM) and Ethyl Acetate.[7][8][9]
-
Aromatic Side Chains (e.g., Phenylalanine, Tryptophan): The bulky, hydrophobic aromatic rings further enhance solubility in many organic solvents. Boc-L-phenylalanine, for instance, is soluble in methanol, DCM, and DMF.[10]
-
Polar Uncharged Side Chains (e.g., Serine, Threonine, Asparagine, Glutamine): The presence of hydroxyl or amide groups in the side chain introduces hydrogen bonding capabilities, which can lead to more complex solubility behavior. While still generally soluble in polar aprotic solvents, their solubility might be reduced in non-polar solvents compared to their aliphatic counterparts.
-
Charged Side Chains (e.g., Aspartic Acid, Glutamic Acid, Lysine, Arginine): These amino acids often require side-chain protection in addition to the N-α-Boc group. The nature of the side-chain protecting group dramatically influences solubility. For example, the bulky Boc groups on the guanidino function of arginine in Boc-Arg(Boc)2-OH significantly increase its lipophilicity and affinity for organic solvents.[5]
The Role of the Organic Solvent
The principle of "like dissolves like" is a fundamental guide.[11] Key solvent properties include:
-
Polarity: Polar aprotic solvents like DMF, NMP, and Dimethyl Sulfoxide (DMSO) are excellent solvents for a wide range of Boc-amino acids due to their ability to solvate both the polar carboxyl group and the non-polar Boc and side-chain moieties.[3][7][10]
-
Hydrogen Bonding Capability: Solvents capable of acting as hydrogen bond donors or acceptors can interact with the carboxylic acid and the carbamate group of the Boc-amino acid, influencing solubility.
-
Dielectric Constant: A higher dielectric constant generally favors the dissolution of polar solutes.
The interplay between these factors is visually summarized in the diagram below.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion and Best Practices
A thorough understanding of the solubility of Boc-protected amino acids is not merely academic; it is a practical necessity for the efficient and successful synthesis of peptides and other complex organic molecules. The solubility is dictated primarily by the interplay between the amino acid side chain's polarity and the properties of the organic solvent. While general guidelines are useful, for critical applications, especially during process scale-up, the empirical determination of solubility is strongly recommended. By leveraging the principles and protocols outlined in this guide, researchers can make more informed decisions, mitigate risks associated with poor solubility, and ultimately enhance the productivity and reliability of their chemical syntheses.
References
- Vertex AI Search. (n.d.). BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers.
- Guidechem. (n.d.). BOC-Glycine 4530-20-5 wiki.
- CymitQuimica. (n.d.). CAS 13139-15-6: BOC-L-leucine.
- BenchChem. (2025). Physical and chemical properties of Boc-protected amino acids.
- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Boc-L-Ala-OH.
- Fisher Scientific. (n.d.). N-Boc-L-phenylalanine, 99%.
- BenchChem. (n.d.). A Comprehensive Technical Guide on the Solubility Profile of Boc-Arg(Boc)2-OH in Organic Solvents.
- ChemicalBook. (2025). BOC-L-Leucine.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- RVR LABS. (n.d.). N-Boc-Glycine,CAS NO 4530-20-5.
- MedchemExpress.com. (n.d.). Boc-L-phenylalanine | Biochemical Reagent.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis.
- Chem-Impex. (n.d.). Boc-glycine.
- BOC Sciences. (n.d.). Amino Acids Chart.
- United States Biological. (n.d.). N-Boc-L-phenylalanine CAS 13734-34-4.
- ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. CAS 13139-15-6: BOC-L-leucine | CymitQuimica [cymitquimica.com]
- 8. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]
- 9. rvrlabs.com [rvrlabs.com]
- 10. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 11. m.youtube.com [m.youtube.com]
conformational analysis of substituted tetrahydropyrans
An In-depth Technical Guide to the Conformational Analysis of Substituted Tetrahydropyrans
Authored by: Gemini, Senior Application Scientist
Abstract
The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products, carbohydrates, and critically, in numerous approved pharmaceuticals.[1] Its prevalence stems from its stability and its ability to act as a conformationally restrained ether, often serving as a bioisosteric replacement for cyclohexane rings to improve pharmacokinetic profiles. Understanding the three-dimensional arrangement, or conformation, of substituted THP rings is paramount for researchers in organic synthesis and drug discovery, as conformation dictates molecular shape, reactivity, and biological activity. This guide provides a comprehensive exploration of the core principles governing the conformational preferences of substituted tetrahydropyrans, details the key experimental and computational methodologies for their analysis, and discusses the profound implications for medicinal chemistry.
The Architectural Blueprint: Fundamental Principles of THP Conformation
Like its carbocyclic counterpart, cyclohexane, the unsubstituted tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain.[2] However, the introduction of the endocyclic oxygen atom fundamentally alters the electronic landscape of the ring, giving rise to a host of stereoelectronic effects that often override classical steric considerations.
The Chair Conformation and Its Variants
The chair conformer represents the ground state for the THP ring. The ring can undergo a "ring flip" through higher-energy intermediates, such as the twist-boat and boat conformations.[3][4] The energy barrier for this interconversion is approximately 11 kcal/mol.[5][6] For most substituted THPs at room temperature, the equilibrium lies heavily in favor of one chair conformation, making its determination the primary goal of conformational analysis.
Caption: Energy profile of tetrahydropyran ring inversion.
The Anomeric Effect: A Counterintuitive Preference
The most defining stereoelectronic feature of the THP ring is the anomeric effect . First observed in carbohydrate chemistry, this effect describes the thermodynamic preference of an electronegative substituent at the C2 position (the anomeric carbon) to occupy the axial position, despite the greater steric bulk of this orientation.[7][8]
The modern, and most widely accepted, explanation for the anomeric effect is a stabilizing hyperconjugation interaction.[9][10] This involves the donation of electron density from a lone pair (n) on the endocyclic oxygen atom into the antibonding orbital (σ) of the adjacent, anti-periplanar C-X bond (where X is the electronegative substituent). This n → σ interaction is only possible when the substituent is in the axial position, providing a stabilizing effect estimated to be 4-8 kJ/mol.[7][11] An alternative, though less favored, explanation involves the minimization of dipole-dipole repulsion between the C-O ring bond and the C-X bond, which is more pronounced in the equatorial conformer.[9]
Caption: The anomeric effect in 2-alkoxytetrahydropyran.
Beyond the Anomeric Effect: Other Key Interactions
While the anomeric effect is dominant at C2, other forces are at play:
-
Reverse Anomeric Effect: This term describes the unexpected preference for an equatorial conformation by certain positively charged or electropositive substituents (e.g., pyridinium, -NH3+).[7] The origins are debated, with explanations ranging from electrostatic interactions to being an artifact of overwhelming steric effects from bulky groups.[7][12]
-
Steric Hindrance (A-values): As in cyclohexane, substituents prefer the less-crowded equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial protons or substituents.[13] These steric repulsions are a constant force that counteracts the anomeric effect.
-
Gauche Effect: This effect describes the tendency of certain fragments to prefer a gauche (60°) rather than an anti (180°) dihedral angle, often due to hyperconjugation or other electronic factors.[14][15] In THPs, this can influence the preferred rotamer of exocyclic substituents.[16]
The Scientist's Toolkit: Methodologies for Conformational Analysis
Determining the preferred conformation of a substituted THP requires a synergistic approach, combining powerful experimental techniques with high-level computational modeling.
Experimental Determination: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of experimental conformational analysis in solution.
-
¹H NMR - Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation . By measuring ³JHH values, one can deduce the relative orientation of protons and, by extension, the substituents on the ring. This is the most direct method for assigning chair conformations.
-
¹³C NMR - The γ-Gauche Effect: The chemical shift of a carbon atom is influenced by its steric environment. A carbon atom experiencing a gauche interaction with a substituent in the γ-position will typically be shielded, resulting in an upfield shift in its ¹³C NMR signal compared to its diastereomer where the interaction is anti.[17]
-
Nuclear Overhauser Effect (NOE): NOE experiments measure through-space interactions between protons that are close to each other (< 5 Å). A strong NOE between an axial proton at C2 and axial protons at C4/C6 is a definitive indicator of an axial substituent, whereas an NOE to the equatorial protons at these positions would indicate an equatorial substituent.
| Proton Relationship | Dihedral Angle (Approx.) | Typical ³JHH (Hz) |
| axial - axial (Jax,ax) | ~180° | 8 - 13 |
| axial - equatorial (Jax,eq) | ~60° | 2 - 5 |
| equatorial - equatorial (Jeq,eq) | ~60° | 2 - 5 |
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted tetrahydropyran in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibria.[8]
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure sufficient scans to achieve a high signal-to-noise ratio.
-
Signal Assignment: Use 2D NMR techniques (e.g., COSY, HSQC) to unambiguously assign all proton signals in the spectrum.
-
Coupling Constant Extraction: Analyze the multiplicity of the signals, particularly the proton at the substitution site (e.g., H2). Use spectral simulation software for complex splitting patterns to accurately extract all relevant ³JHH values.
-
Causality and Interpretation:
-
Rationale: The Karplus relationship dictates that a large coupling constant (8-13 Hz) for the H2 proton to its vicinal neighbors is indicative of an axial-axial relationship, meaning H2 must be axial. A small coupling (2-5 Hz) indicates an axial-equatorial or equatorial-equatorial relationship, implying H2 is equatorial.
-
Computational Analysis: In Silico Modeling
Computational chemistry provides invaluable insights into the energies of different conformers and the electronic origins of their stability.[4]
-
Methods: Density Functional Theory (DFT), often with a functional like B3LYP or ωB97XD and a basis set such as 6-31G* or larger, offers an excellent balance of accuracy and computational cost for calculating the relative energies of conformers.[5][11] For higher accuracy, ab initio methods like MP2 or CCSD(T) can be employed.[8][10]
-
Analysis: Beyond simple energy calculations, Natural Bond Orbital (NBO) analysis is crucial for dissecting stereoelectronic effects.[10][11] It allows for the direct visualization and quantification of hyperconjugative interactions, such as the n → σ* donation responsible for the anomeric effect, providing a causal link between electronic structure and conformational preference.
Caption: A typical workflow for computational conformational analysis.
-
Structure Generation: Build the axial and equatorial chair conformers of the substituted THP using molecular modeling software (e.g., Maestro, ChemDraw 3D).
-
Geometry Optimization: Perform a full geometry optimization on each conformer using a selected quantum mechanical method (e.g., DFT). This finds the lowest energy structure for each starting conformation.
-
Frequency Calculation: A frequency calculation must be performed on the optimized structures. Trustworthiness Check: The absence of imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.
-
Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the optimized conformers. The conformer with the lower energy is the predicted thermodynamically favored structure.
-
NBO Analysis (Optional but Recommended): For systems where stereoelectronic effects are significant (e.g., 2-substituted THPs), perform an NBO analysis on the optimized structures. Expertise Check: Look for the E(2) perturbation energy associated with the n(O) → σ*(C-X) interaction. A high E(2) value (typically > 5 kcal/mol) in the axial conformer provides strong quantitative evidence for a stabilizing anomeric effect.
A Compendium of Conformational Preferences
The balance between steric and stereoelectronic effects leads to predictable, yet often nuanced, conformational outcomes for different substitution patterns.
2-Substituted Tetrahydropyrans
This is the canonical system for observing the anomeric effect. For most electronegative substituents, the axial conformer is favored, even for sterically demanding groups like chlorine.
| Substituent (X) | ΔG (kcal/mol) in non-polar solvent | Favored Conformer | Primary Rationale |
| -F | +1.5 | Axial | Strong Anomeric Effect[8] |
| -Cl | +1.8 | Axial | Strong Anomeric Effect[10] |
| -OH | +0.9 | Axial | Anomeric Effect[10] |
| -OCH₃ | +1.2 | Axial | Anomeric Effect[8][10] |
| -NH₂ | -1.5 | Equatorial | Steric Effects > Anomeric Effect[7][18] |
| -CH₃ | -2.9 | Equatorial | Steric Effects (A-value)[8] |
| Note: Positive ΔG indicates the axial conformer is more stable. Values are approximate and solvent-dependent. |
2,6-Disubstituted Tetrahydropyrans
These systems are common in natural products.[19] The conformational outcome depends on the interplay of effects from both substituents. For identical substituents, the cis isomer will typically adopt a diequatorial conformation to minimize steric strain. The trans isomer faces a choice between a diaxial conformation, which may be stabilized by two anomeric effects but suffers from severe 1,3-diaxial interactions, and a conformation that places one group axial and one equatorial. The synthesis of these compounds can be stereodivergent, where changing reaction conditions (e.g., from acid-catalyzed to base-mediated) can favor different transition states (chair-like vs. boat-like) to yield either the cis or trans product selectively.[19][20]
Implications in Drug Discovery and Design
The THP scaffold is a privileged structure in medicinal chemistry. Controlling its conformation is a powerful strategy for optimizing drug candidates.
-
Bioisosterism and ADME Properties: Replacing a lipophilic cyclohexane with a more polar THP ring can improve aqueous solubility and metabolic stability, key components of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The oxygen atom can also act as a hydrogen bond acceptor, creating new, favorable interactions with a biological target.[21]
-
Conformational Restriction and Potency: A flexible molecule pays an entropic penalty upon binding to a rigid receptor. By incorporating a THP ring, chemists can "pre-organize" a molecule into its bioactive conformation.[22] If the lowest-energy conformation of the THP moiety matches the shape required for optimal binding, this can lead to a significant increase in potency and selectivity. For example, in the development of Janus kinase (JAK1) inhibitors, replacing a cyclohexyl group with a THP derivative led to tighter drug-enzyme binding interactions. Similarly, the P2 ligand in several HIV protease inhibitors like Darunavir incorporates heterocyclic rings to conformationally restrict the molecule and optimize interactions within the enzyme's binding pocket.[23]
Conclusion
The is a field where fundamental principles of stereochemistry, stereoelectronics, and modern analytical techniques converge. A deep understanding of the subtle interplay between sterics and the powerful anomeric effect is essential for rational molecular design. For researchers in organic synthesis, it enables the prediction and control of reaction outcomes. For medicinal chemists, it provides a crucial tool to sculpt molecules into the precise three-dimensional shapes required for potent and selective biological activity, ultimately accelerating the journey from a chemical lead to a life-saving therapeutic.
References
- Theoretical Study on the Anomeric Effect in α-substituted Tetrahydropyrans and Piperidines. (2017).
- Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (n.d.).
-
Anomeric effect. (n.d.). Wikipedia. [Link]
- Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.
- Conformational Analysis CA12. Rings Containing Heteroatoms. (n.d.). St. Benedict & St. John's University.
- Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. (n.d.).
- Salzner, U., & Schleyer, P. v. R. (1994). Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. Journal of Organic Chemistry.
-
An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. (n.d.). ACS Publications. [Link]
-
Conformer Generation Software | Omega. (n.d.). OpenEye Scientific. [Link]
-
Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021). Journal of Chemical Education. [Link]
- TINKER Tutorial: Conformational Analysis. (n.d.). University of California, Santa Barbara.
-
Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. (2021). Organic & Biomolecular Chemistry. [Link]
-
Recommendations for software that calculates the conformational energy of a molecule. (2023). Reddit. [Link]
-
Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- An ab initio theory and density functional theory (DFT) study of conformers of tetrahydro-2H-pyran. (2001). Research with New Jersey.
-
A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. (2024). ACS Publications. [Link]
-
Conformers. (n.d.). SCM. [Link]
-
The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. (2016). PMC - NIH. [Link]
-
Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. (2025). PMC - NIH. [Link]
-
An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran | Request PDF. (2025). ResearchGate. [Link]
-
Conformational analysis. 42. Monosubstituted tetrahydropyrans. (n.d.). Journal of the American Chemical Society. [Link]
-
Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. (n.d.). The Journal of Organic Chemistry. [Link]
-
Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. (n.d.). The Journal of Physical Chemistry A. [Link]
-
Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PMC - PubMed Central. [Link]
-
Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. (n.d.). NIH. [Link]
-
Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
The Stereodivergent Formation of 2,6-cis and 2,6-trans- Tetrahydropyrans: Experimental and Computational Investigation of the Mechanism. (n.d.). White Rose Research Online. [Link]
-
Conformational preferences of oxy-substituents in butenolide–tetrahydropyran spiroacetals and butenolide–piperidine spiro-N,O-acetals. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
The fluorine gauche effect in 1,2-difluoroethane and the related anomeric effect. (n.d.). ResearchGate. [Link]
-
Gauche effect. (n.d.). Wikipedia. [Link]
- Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. (2001). Semantic Scholar. [Link]
- An ab initio theory and density functional theory (DFT) study of conformers of tetrahydro-2H-pyran. (n.d.).
-
Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (n.d.). NIH. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH. [Link]
-
Gauche effect. Stereochemical consequences of adjacent electron pairs and polar bonds. (n.d.). Accounts of Chemical Research. [Link]
-
The Use of Conformational Restriction in Medicinal Chemistry. (2025). ResearchGate. [Link]
-
Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization: an efficient approach to (-)-centrolobine. (2012). PubMed. [Link]
-
A Medicinal Chemist's Guide to Molecular Interactions. (n.d.). PMC - PubMed Central. [Link]
-
Conformational analysis of two novel cytotoxic C2-substituted pyrrolo[2,3-f]quinolines in aqueous media, organic solvents. (2012). ScienceDirect. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Heterocyclics [employees.csbsju.edu]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchwithnj.com [researchwithnj.com]
- 6. An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran | Semantic Scholar [semanticscholar.org]
- 7. Anomeric effect - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose | Semantic Scholar [semanticscholar.org]
- 11. Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02453H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 14. Gauche effect - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Conformational preferences of oxy-substituents in butenolide–tetrahydropyran spiroacetals and butenolide–piperidine spiro-N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. A Medicinal Chemist’s Guide to Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Theoretical Conformational Analysis of 3,4-Substituted Tetrahydropyrans
Abstract
The tetrahydropyran (THP) scaffold is a cornerstone in medicinal chemistry and natural product synthesis, recognized as a privileged structure in numerous FDA-approved drugs.[1][2] The three-dimensional arrangement of substituents on the THP ring dictates its interaction with biological targets, making a thorough understanding of its conformational preferences essential for modern drug design. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for performing theoretical calculations to elucidate the conformational landscape of 3,4-substituted tetrahydropyrans. We will explore the fundamental principles governing THP geometry, detail a hierarchy of computational methods, and present a validated, step-by-step workflow for accurate conformational analysis, bridging the gap between theoretical prediction and practical application.
The Foundational Principles of Tetrahydropyran Conformation
The THP ring, a saturated six-membered heterocycle, is not planar.[3] To minimize steric and torsional strain, it adopts several non-planar conformations. While various forms like boats and twist-boats exist, the chair conformation is overwhelmingly the most stable and thus the most biologically relevant.[4][5][6][7][8][9] The stability of any given substituted THP conformer is a delicate balance of competing energetic factors.
-
Steric Interactions: The primary destabilizing force is the 1,3-diaxial interaction, where bulky substituents in axial positions clash with other axial atoms. Therefore, substituents generally prefer the more spacious equatorial positions.
-
Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The chair conformation minimizes this by staggering all bonds.
-
Stereoelectronic Effects: These are orbital-based interactions that can override simple steric arguments.
-
The Anomeric Effect: A cornerstone of heterocyclic chemistry, this effect describes the tendency of an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to favor the axial orientation.[10] This is explained by a stabilizing hyperconjugation, where a lone pair from the endocyclic oxygen donates electron density into the antibonding (σ*) orbital of the C-substituent bond.[11][12][13] While our focus is on 3,4-substitution, understanding this principle is crucial as similar orbital interactions can influence the entire ring.
-
The Reverse Anomeric Effect: In some cases with electropositive substituents, an unexpected preference for the equatorial position is observed, a phenomenon termed the reverse anomeric effect.[10][12]
-
For 3,4-substituted THPs, the interplay of these effects determines the preferred orientation (axial vs. equatorial) of each substituent and the relative populations of the possible chair conformers (diequatorial, diaxial, and axial-equatorial).
A Hierarchy of Computational Methodologies
Choosing the right computational tool is a trade-off between accuracy and computational cost. A multi-tiered approach is often the most efficient strategy.
Molecular Mechanics (MM): The First Pass
Molecular Mechanics methods treat molecules as a collection of balls (atoms) and springs (bonds), using a set of parameters known as a force field to calculate the potential energy.[14]
-
Principle: Energy is calculated based on bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions.
-
Recommended Force Fields: For THP systems, force fields parameterized for organic molecules are ideal. These include MMFF94(s), GAFF (General AMBER Force Field), and CHARMM.[15][16][17]
-
Causality: We use MM for an initial, rapid screening of many possible starting conformations. Its low computational cost allows for a broad search of the conformational space, quickly identifying and eliminating energetically improbable structures before committing to more expensive calculations.
Caption: General workflow for initial screening using Molecular Mechanics.
Quantum Mechanics (QM): The Gold Standard
QM methods solve approximations of the Schrödinger equation to provide a much more accurate description of the electronic structure and, consequently, the molecular energy and geometry.
-
Density Functional Theory (DFT): This is the workhorse of modern computational chemistry, offering an excellent balance of accuracy and efficiency.[4][5][9][18]
-
Functionals: Hybrid functionals like B3LYP are widely used and validated. For systems where dispersion forces are critical, functionals like M06-2X or empirical dispersion corrections (e.g., B3LYP-D3) are recommended.
-
Basis Sets: A basis set is the set of mathematical functions used to build molecular orbitals. The 6-31G(d) basis set is a good starting point for geometry optimization, while larger sets like cc-pVTZ are better for final, highly accurate single-point energy calculations.[19]
-
-
Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2 ) explicitly include electron correlation and can offer higher accuracy than DFT for some systems, albeit at a greater computational cost.[4][7][8]
Caption: Hierarchy of computational methods for conformational analysis.
A Self-Validating Protocol for Conformational Analysis
This section details a field-proven, step-by-step methodology for determining the conformational preferences of a model compound, cis-3-fluoro-4-hydroxy-tetrahydropyran. The protocol is designed to be self-validating by systematically refining the level of theory.
Experimental Protocol
-
Step 1: Generation of Initial 3D Structures
-
Using a molecular builder (e.g., in Maestro, Avogadro), construct the two possible chair conformers of cis-3-fluoro-4-hydroxy-tetrahydropyran:
-
Conformer A: 3-fluoro (axial), 4-hydroxy (equatorial)
-
Conformer B: 3-fluoro (equatorial), 4-hydroxy (axial)
-
-
Causality: We must begin by building all plausible chair conformations that can be interconverted via ring flipping to ensure the entire low-energy landscape is explored.
-
-
Step 2: Initial Screening with Molecular Mechanics
-
Action: Perform a full geometry optimization on both Conformer A and Conformer B using the MMFF94s force field.
-
Software: Avogadro, Spartan, or similar molecular modeling software.
-
Purpose: This step provides computationally inexpensive, refined geometries that serve as excellent starting points for the more demanding DFT calculations. It also gives a preliminary estimate of the relative stability.
-
-
Step 3: High-Accuracy DFT Geometry Optimization
-
Action: Using the MM-optimized geometries as inputs, perform a full geometry optimization at the B3LYP/6-31G(d) level of theory.
-
Software: Gaussian, ORCA, or other quantum chemistry packages.[19]
-
Purpose: This is the core of the geometry determination. DFT accurately models the electronic structure, refining bond lengths, angles, and dihedrals to locate the true energy minimum for each conformer on the potential energy surface.
-
-
Step 4: Verification via Vibrational Frequency Analysis
-
Action: Perform a frequency calculation on each DFT-optimized structure using the same level of theory (B3LYP/6-31G(d)).
-
Self-Validation Check: A true minimum energy structure will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable conformer, and the geometry must be re-examined.
-
Additional Output: This calculation also yields crucial thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to calculate enthalpy (H) and Gibbs Free Energy (G).
-
-
Step 5: Analysis and Data Interpretation
-
Action: Extract the electronic energies (E), enthalpies (H), and Gibbs free energies (G) for each confirmed conformer. The Gibbs free energy (ΔG) is the most relevant value for predicting equilibrium populations as it includes entropic contributions.
-
Calculation: Determine the relative energies (e.g., ΔG = Gconformer - Glowest_energy_conformer).
-
Boltzmann Analysis: Calculate the equilibrium population of each conformer at a standard temperature (298.15 K) using the formula: Population (%) = 100 * (e-ΔG/RT) / Σ(e-ΔG/RT)
-
Trustworthiness: By following this multi-step refinement and verification process, we ensure that our final results are not artifacts of a single level of theory but are consistent across a logical progression of computational rigor.
-
Caption: A step-by-step workflow for the theoretical analysis of THP conformers.
Data Presentation and Advanced Analysis
Clear presentation of results is paramount. Quantitative data should always be summarized in tables for easy comparison.
Table 1: Calculated Relative Energies for cis-3-fluoro-4-hydroxy-tetrahydropyran Conformers
| Conformer | 3-F Orientation | 4-OH Orientation | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Population at 298K (%) |
| A | Axial | Equatorial | 0.00 | 0.00 | 0.00 | 95.5 |
| B | Equatorial | Axial | 2.15 | 2.10 | 2.20 | 4.5 |
Note: Data are hypothetical for illustrative purposes. Actual values would be obtained from the output of the computational workflow.
Advanced Analysis: Solvent Effects and NBO
-
Solvent Effects: The conformational equilibrium can be significantly shifted by the solvent. This can be modeled computationally using a Self-Consistent Reaction Field (SCRF) method, such as the Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effect of a solvent.
-
Natural Bond Orbital (NBO) Analysis: To gain deeper insight into the "why," NBO analysis can be performed on the final QM structures. This method quantifies orbital interactions, allowing you to directly probe for stabilizing hyperconjugative effects (like the anomeric effect) by measuring the interaction energy between donor (lone pair) and acceptor (antibonding) orbitals.[18]
Conclusion: From Theory to Application
The theoretical calculation of 3,4-substituted tetrahydropyran conformers is an indispensable tool in modern drug discovery. By employing a systematic and validated computational workflow, researchers can reliably predict the dominant conformations of these critical scaffolds. This knowledge directly informs the design of molecules with optimized shapes for binding to biological targets, ultimately accelerating the development of safer and more effective therapeutics. The robust interplay between steric and subtle stereoelectronic effects, unveiled through these calculations, provides the authoritative grounding needed to make informed decisions in the complex landscape of medicinal chemistry.
References
-
Alabugin, I. V. (2016). Stereoelectronic Effects: A Bridge Between Structure and Reactivity. Wiley. [Link]
-
Freeman, F., & Kasner, M. L. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A, 105(44), 10123–10132. [Link]
-
Juaristi, E., & Cuevas, G. (1995). The Anomeric Effect. CRC Press. [Link]
-
Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. [Link]
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
-
Avogadro: an open-source molecular builder and visualization tool. Version 1.2.0. [Link]
-
Pernpointner, M. (2019). Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry, 19(3), 533-543. [Link]
-
Silva, J. B. P., & Guimarães, L. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research, 451, 29-35. [Link]
-
Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. [Link]
-
Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general AMBER force field. Journal of Computational Chemistry, 25(9), 1157-1174. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Illustrated Glossary of Organic Chemistry - Tetrahydropyran (THP) [chem.ucla.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 7. An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchwith.montclair.edu [researchwith.montclair.edu]
- 10. Anomeric effect - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02453H [pubs.rsc.org]
- 14. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 18. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Helical Molecular Cages with sp-Conjugated Linkages [mdpi.com]
Methodological & Application
Synthesis of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid: An Application and Protocol Guide
Introduction: The Significance of Substituted Tetrahydropyrans in Medicinal Chemistry
The tetrahydropyran (THP) motif is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive structural element for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, cis-3-amino-tetrahydropyran-4-carboxylic acid and its derivatives are crucial building blocks in the synthesis of inhibitors of dipeptidyl peptidase-IV (DPP-4), a key therapeutic target for the management of type 2 diabetes.[3] The precise stereochemical arrangement of the amino and carboxylic acid substituents on the THP ring is paramount for potent and selective biological activity.
This comprehensive guide provides a detailed, field-proven protocol for the synthesis of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid, a key protected intermediate. The presented methodology is designed to be robust and scalable, offering researchers in drug development a reliable pathway to this valuable compound. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic strategy.
Synthetic Strategy Overview
The synthesis of this compound can be approached through several routes. A common and effective strategy, which will be detailed here, commences with a commercially available starting material, such as a derivative of tetrahydropyran-4-one. The key transformations involve the stereoselective introduction of the amino and carboxyl functionalities, followed by the protection of the amino group.
Our synthetic workflow can be visualized as follows:
Figure 1: High-level overview of the synthetic workflow.
Part 1: Synthesis of Ethyl cis-3-Aminotetrahydropyran-4-carboxylate
This section details the stereoselective formation of the key intermediate, the cis-beta-amino ester. The choice of a suitable starting material and the method for introducing the amino and ester groups are critical for achieving the desired cis-stereochemistry. A plausible route involves the conjugate addition of an amine to an α,β-unsaturated ester derivative of a dihydropyran.
Expertise & Experience: The Rationale Behind Stereocontrol
Achieving the cis relationship between the 3-amino and 4-carboxyl groups is the central challenge. While various methods exist for the synthesis of substituted tetrahydropyrans, including Prins cyclizations and intramolecular oxa-Michael additions, controlling the diastereoselectivity can be complex.[4][5] Catalytic hydrogenation of a suitably substituted dihydropyran precursor often provides excellent stereocontrol, with the catalyst directing the facial addition of hydrogen to yield the thermodynamically more stable cis product.
Protocol 1: Synthesis of Ethyl cis-3-Aminotetrahydropyran-4-carboxylate
Materials:
| Reagent/Solvent | Grade | Supplier |
| Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate | Reagent | Commercially Available |
| Benzylamine | Reagent | Sigma-Aldrich |
| Palladium on Carbon (10 wt. %) | Catalyst | Johnson Matthey |
| Ethanol | Anhydrous | Merck |
| Di-tert-butyl dicarbonate (Boc)₂O | Reagent | Acros Organics |
| Sodium Bicarbonate (NaHCO₃) | ACS | Fisher Scientific |
| Ethyl Acetate | HPLC | VWR |
| Hexanes | HPLC | VWR |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar |
Procedure:
-
Conjugate Addition:
-
To a solution of ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (1.0 eq) in anhydrous ethanol (5 mL/mmol) at 0 °C, add benzylamine (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure to yield the crude conjugate addition product. This intermediate is often used in the next step without further purification.
-
-
Stereoselective Hydrogenation:
-
Dissolve the crude intermediate from the previous step in anhydrous ethanol (10 mL/mmol).
-
Carefully add 10% Palladium on Carbon (10 mol %).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker at 50 psi) at room temperature.
-
Stir the reaction vigorously for 24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl cis-3-aminotetrahydropyran-4-carboxylate. The cis isomer is the major product.
-
Part 2: Boc Protection of the Amino Group
The protection of the amino group is a crucial step to prevent side reactions in subsequent synthetic manipulations and to facilitate purification. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[6][7]
Protocol 2: Synthesis of Ethyl cis-3-(tert-Butoxycarbonylamino)tetrahydropyran-4-carboxylate
Procedure:
-
Dissolve the crude ethyl cis-3-aminotetrahydropyran-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1, 10 mL/mmol).
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in THF (2 mL/mmol) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl cis-3-(tert-butoxycarbonylamino)tetrahydropyran-4-carboxylate.
Part 3: Hydrolysis of the Ester to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Saponification using a strong base is a standard and effective method for this transformation.[8]
Protocol 3: Synthesis of this compound
Procedure:
-
Dissolve the purified ethyl cis-3-(tert-butoxycarbonylamino)tetrahydropyran-4-carboxylate (1.0 eq) in a mixture of THF and water (2:1, 15 mL/mmol).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid (HCl) at 0 °C.
-
Extract the product with ethyl acetate (3 x 15 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, as a white solid.
Data Summary
| Step | Product | Typical Yield | Purity (by LC-MS) |
| 1 | Ethyl cis-3-Aminotetrahydropyran-4-carboxylate | 75-85% (over 2 steps) | >90% (as crude) |
| 2 | Ethyl cis-3-(tert-Butoxycarbonylamino)tetrahydropyran-4-carboxylate | 80-90% | >98% |
| 3 | This compound | 90-95% | >98% |
Conclusion and Future Perspectives
The protocol outlined in this guide provides a reliable and well-documented method for the synthesis of this compound. The emphasis on stereocontrol and the detailed explanation of each step are intended to empower researchers to confidently produce this valuable building block for their drug discovery programs. Further optimization of reaction conditions, such as catalyst loading and reaction times, may be possible depending on the scale of the synthesis. The development of asymmetric catalytic methods for the direct synthesis of this compound remains an active area of research and holds the promise of even more efficient and sustainable synthetic routes in the future.
References
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017.
-
Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 2018.
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 2014.
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Request PDF.
-
A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. CORE.
-
Tetrahydropyran Synthesis by Intramolecular Conjugate Addition to Enones: Synthesis of the Clavosolide Tetrahydropyran Ring. ResearchGate.
-
Process for preparing aminotetrahydropyran compounds. Google Patents.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications.
-
Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. PubMed.
-
Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Patsnap.
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI.
-
Tetrahydropyran synthesis. Organic Chemistry Portal.
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 2011.
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
-
Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents.
-
Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2019.
-
4-aminotetrahydro-2H-pyran-4-carboxylic acid. PubChem.
-
4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID. Echemi.
-
Stereoselective Synthesis of 4Amino3-hydroxy-4,5,6,6a-tetrahydro-3a H -cyclopenta[ d ]isoxazole-4-carboxylic Acid, a Conformationally Constrained Analogue of Aspartic Acid. ResearchGate.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
Application Notes and Protocols: Incorporation of Constrained Amino Acids into Bioactive Peptides
Introduction: Overcoming the Flexibility Hurdle in Peptide Therapeutics
Peptides are a highly promising class of therapeutic molecules due to their high target specificity and low toxicity.[1] However, the inherent conformational flexibility of linear peptides often leads to significant challenges, including susceptibility to proteolytic degradation and reduced binding affinity to their biological targets.[2] These limitations can hinder their development into effective drugs.[3] Constraining the peptide's conformation is a proven strategy to overcome these hurdles, leading to enhanced potency, selectivity, and metabolic stability.[4][5]
By introducing specific structural constraints, we can lock a peptide into its bioactive conformation—the precise three-dimensional shape required for target interaction. This pre-organization reduces the entropic penalty of binding and can dramatically improve pharmacological properties.[5] This guide provides a comprehensive overview of the types of constrained amino acids, their impact on peptide structure, and detailed protocols for their incorporation via chemical and enzymatic methods.
The Toolkit: Types of Conformational Constraints
Constraining a peptide can be achieved by modifying the main chain, the side chains, or the amide bonds themselves. The choice of constraint is critical as it directly influences the resulting peptide's structure and function.
-
Main-Chain Constraints: These modifications directly restrict the rotation of the peptide backbone dihedral angles (φ, ψ).
-
α,α-Disubstituted Amino Acids (dAAs): Replacing the α-hydrogen with an alkyl group sterically restricts the conformational freedom of the peptide backbone.[6][7] For example, peptides with α-methylated residues often favor helical structures, while α-ethylated residues can promote fully extended conformations.[7][8]
-
N-Methylation: Substituting the backbone amide proton with a methyl group removes a hydrogen bond donor and introduces steric bulk.[9] This can disrupt secondary structures like β-sheets while promoting the formation of β-turns, which is often beneficial for improving cell permeability.[9]
-
-
Side-Chain Constraints: These strategies involve creating covalent linkages between amino acid side chains to form macrocycles.
-
Side-Chain-to-Side-Chain Cyclization: This is a widely used approach where reactive groups on amino acid side chains are linked, converting a flexible linear peptide into a more rigid cyclic structure.[1][10] Common methods include forming lactam bridges (amide bonds), disulfide bonds, or thioether linkages.[11][12]
-
Hydrocarbon Stapling: This technique involves incorporating two amino acids with olefinic side chains and using an intramolecular metathesis reaction to form a hydrocarbon "staple".[2] This is particularly effective for stabilizing α-helical conformations.[2]
-
-
Amide Bond Isosteres: These modifications replace the standard peptide bond with a surrogate.
Data Summary: Impact of Constraints on Peptide Properties
| Constraint Type | Primary Conformational Effect | Key Advantages | Example Application |
| α,α-Disubstituted AAs | Restricts φ/ψ backbone angles; induces helices or extended structures.[7][8] | Increased proteolytic stability; stabilization of secondary structures.[16] | Design of helical cell-penetrating peptides.[16] |
| N-Methylation | Removes H-bond donor; favors specific secondary structures like β-turns.[9] | Enhanced membrane permeability; increased proteolytic resistance.[2][9] | Development of orally bioavailable somatostatin analogs.[2] |
| Side-Chain Cyclization | Reduces global flexibility; pre-organizes peptide for receptor binding.[1][5] | Increased binding affinity and selectivity; improved metabolic stability.[1][11] | Creating selective antagonists for melanocortin receptors.[11] |
| Azapeptides | Reinforces β-turn conformations.[14][15] | Improved metabolic stability; can mimic transition states for enzyme inhibition.[3][14] | Luteinizing hormone-releasing hormone (LHRH) analogs like Goserelin.[13] |
Chemical Incorporation: Solid-Phase Peptide Synthesis (SPPS)
The cornerstone technique for chemically synthesizing peptides with constrained amino acids is Solid-Phase Peptide Synthesis (SPPS).[17] The Fmoc/tBu strategy is the most common approach, utilizing a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups.[18][19] While the fundamental SPPS cycle remains the same, incorporating non-proteinogenic amino acids often requires protocol adjustments.[17]
Causality Behind Experimental Choices in SPPS
The primary challenge when incorporating constrained amino acids, particularly bulky ones like α,α-disubstituted residues, is steric hindrance.[17] This hindrance can slow down or prevent the complete formation of the peptide bond. To overcome this, the choice of coupling reagent is critical. Standard reagents may be insufficient, necessitating the use of more powerful activators or optimized reaction conditions.
The following diagram illustrates a decision-making pathway for selecting appropriate coupling conditions during SPPS.
Caption: Decision pathway for selecting SPPS coupling conditions.
Protocol 1: Manual Fmoc/tBu SPPS of a Peptide Containing a Sterically Hindered Amino Acid
This protocol outlines a single coupling cycle for incorporating a sterically hindered residue, such as α,α-dibenzylglycine (Dbg), using the Fmoc/tBu strategy on a Rink Amide resin.[18][20][21]
Materials:
-
Fmoc-Rink Amide resin (e.g., 0.5 mmol/g loading)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Fmoc-protected amino acids (standard and constrained)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Washing solvents: Isopropanol (IPA)
-
Reaction vessel with a sintered glass filter
Procedure (0.1 mmol scale):
-
Resin Preparation and Swelling:
-
Initial Fmoc Deprotection (for the first amino acid on the resin):
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[18]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all residual piperidine.
-
-
Amino Acid Coupling (Incorporation of the Constrained Residue):
-
Activation: In a separate vial, dissolve the constrained Fmoc-amino acid (e.g., Fmoc-Dbg-OH, 0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) and let the solution pre-activate for 1-2 minutes. The use of a 4-fold excess of amino acid and a potent coupling agent like HATU is necessary to drive the reaction to completion against the high steric barrier.[21]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. For extremely difficult couplings, reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).[21]
-
Drain the coupling solution.
-
-
Washing:
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3 x 5 mL), DCM (3 x 5 mL), DMF (3 x 5 mL).
-
-
Monitoring and Capping (Self-Validation Step):
-
Perform a qualitative Kaiser test on a small sample of beads. A blue color indicates a complete reaction (no free primary amines). If the test is positive (yellow/brown beads), it signifies incomplete coupling.
-
If coupling is incomplete: Repeat the coupling step (double coupling). If it remains incomplete, cap the unreacted amines by adding a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes. Capping prevents the formation of deletion sequences.[22]
-
-
Iterative Cycles:
-
To continue elongating the peptide chain, return to Step 2 (Fmoc Deprotection) for the newly added residue, followed by coupling of the next amino acid in the sequence.
-
Biosynthetic and Semi-Synthetic Incorporation Methods
While chemical synthesis is versatile, biosynthetic and semi-synthetic methods offer powerful alternatives, especially for producing larger modified proteins.[23]
Sortase-Mediated Ligation (SML)
Sortase A is a bacterial transpeptidase that recognizes a specific peptide motif (LPXTG) and cleaves the bond between threonine and glycine.[24] It then forms a new amide bond with an N-terminal oligoglycine nucleophile. This reaction can be exploited for site-specific protein and peptide modification.[24][25] The use of depsipeptide substrates, which contain an ester linkage, can render the reaction irreversible, allowing for complete labeling with only a catalytic amount of sortase.[25]
The workflow below illustrates the SML process for C-terminal labeling of a protein.
Sources
- 1. Side-Chain Cyclization Methods in Peptide Chemistry - Creative Peptides [creative-peptides.com]
- 2. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xtalks.com [xtalks.com]
- 4. Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azapeptides -A History of Synthetic Milestones and Key Examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chempep.com [chempep.com]
- 23. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
The Ascendance of 3D Scaffolds: Harnessing cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid in Modern Drug Discovery
Sources
- 1. capitol.ai [capitol.ai]
- 2. Evaluation of 3-Dimensionality in Approved and Experimental Drug Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 6. researchgate.net [researchgate.net]
- 7. lifechemicals.com [lifechemicals.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. clearsynth.com [clearsynth.com]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Tetrahydropyran Carboxylic Acids in Modern Drug Discovery
Foreword: Embracing Structural Rigidity and Physicochemical Control
In the landscape of medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. Saturated heterocyclic scaffolds have emerged as indispensable tools in this endeavor, offering a gateway to three-dimensional chemical space that is often more fruitful than that occupied by flat, aromatic systems. Among these, the tetrahydropyran (THP) ring system, particularly when functionalized with a carboxylic acid, has proven to be a uniquely versatile and powerful motif.
This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the strategic application of tetrahydropyran carboxylic acids. We will explore the fundamental principles that make this scaffold so effective, from its role as a bioisosteric replacement to its ability to confer conformational rigidity. The protocols detailed herein are not merely academic exercises; they are robust, validated methods intended for practical application in a discovery setting. By understanding the causality behind each synthetic step and design choice, researchers can unlock the full potential of this privileged scaffold to accelerate the development of innovative therapeutics.
The Tetrahydropyran Carboxylic Acid Scaffold: A Structural and Functional Overview
The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing one oxygen atom.[1] When a carboxylic acid is incorporated into this structure, it creates a scaffold with a unique combination of features highly valuable in drug design.
-
Structural Rigidity: Unlike flexible acyclic ethers, the THP ring adopts a stable, low-energy chair conformation.[2][3][4] This conformational pre-organization reduces the entropic penalty of binding to a biological target, which can lead to enhanced potency.
-
Polarity and Hydrogen Bonding: The ring oxygen atom can act as a hydrogen bond acceptor, providing an additional interaction point with a protein target that is not available in its carbocyclic analogue, cyclohexane.
-
Physicochemical Modulation: As a bioisostere of the more lipophilic cyclohexane ring, the THP moiety allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity (LogP/LogD) and aqueous solubility. This modulation is critical for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Caption: Key structural features of the THP carboxylic acid scaffold.
Strategic Applications in Drug Design
The true power of the THP carboxylic acid moiety lies in its strategic deployment to solve common challenges in medicinal chemistry.
Bioisosterism for ADME Optimization
A classic strategy in medicinal chemistry is the replacement of a molecular fragment with a bioisostere to improve a compound's properties without losing its desired biological activity.[5] The THP ring is an excellent bioisostere for the cyclohexane ring. Replacing a cyclohexane with a THP ring introduces a polar oxygen atom, which typically lowers lipophilicity and can improve metabolic stability and clearance profiles.
Case Study: JAK1 Inhibitor Optimization In the development of Janus kinase 1 (JAK1) selective inhibitors, researchers at Merck systematically replaced a cyclohexyl group with a THP moiety. This substitution introduced a polar oxygen heteroatom, leading to tighter drug-enzyme binding interactions. While the change in lipophilicity (logD) was subtle, it resulted in significantly improved clearance in both rat and human assays, a critical step toward developing a viable drug candidate.
| Compound | Core Scaffold | logD (pH 7.4) | Unbound In Vivo Rat Clearance (mL/min/kg) | Improvement Factor (LLE) |
| Compound 18 | Cyclohexyl | 2.66 | High | - |
| Compound 19 | Tetrahydropyranyl | 2.08 | Low | 1.4x |
| Data synthesized from literature reports on JAK1 inhibitors. |
Caption: Logic flow for bioisosteric replacement to improve ADME properties.
Conformational Control for Enhanced Potency
The chair conformation of the THP ring places substituents in well-defined axial or equatorial positions. This allows medicinal chemists to precisely orient functional groups to engage with specific residues in a protein's binding pocket. This conformational restriction minimizes the entropic cost of binding, as the molecule does not need to "freeze" a flexible chain into the correct bioactive conformation. This principle has been successfully applied in the design of inhibitors for various targets, including enzymes and receptors. For example, the THP-amine motif was critical in AstraZeneca's development of the potent and selective ATM kinase inhibitor, AZD0156.
Gold-Standard Synthetic Protocol: Synthesis of Tetrahydropyran-4-carboxylic Acid
This section provides a robust, multi-step protocol for the gram-scale synthesis of tetrahydropyran-4-carboxylic acid, a common and versatile building block. The methodology is based on a classical and reliable sequence involving cyclization, hydrolysis, and decarboxylation.[6][7]
Caption: Workflow for the synthesis of Tetrahydropyran-4-carboxylic Acid.
Protocol 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate (Cyclization)
Principle: This step constructs the core tetrahydropyran ring via a double nucleophilic substitution. The alpha-carbon of diethyl malonate is deprotonated by a strong base to form a nucleophilic enolate, which then sequentially displaces the two chloride atoms of bis(2-chloroethyl) ether to form the six-membered ring.
-
Reagents & Materials:
-
Procedure:
-
Under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol in a suitably sized round-bottom flask.
-
Cool the solution to 0 °C using an ice bath. Add diethyl malonate dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 15 minutes.
-
Add bis(2-chloroethyl) ether dropwise. An exotherm may be observed; maintain control with intermittent cooling.
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.[7]
-
After cooling to room temperature, neutralize the mixture with aqueous HCl (1M) and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The crude product can be purified by vacuum distillation to yield diethyl tetrahydropyran-4,4-dicarboxylate as a clear oil.
-
Protocol 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic Acid (Hydrolysis)
Principle: The two ester groups of the dicarboxylate intermediate are simultaneously hydrolyzed to carboxylic acids using a strong base (saponification). Subsequent acidification protonates the carboxylate salts to yield the free dicarboxylic acid.
-
Reagents & Materials:
-
Procedure:
-
Dissolve the diethyl tetrahydropyran-4,4-dicarboxylate in a mixture of ethanol and water.
-
Add a concentrated aqueous solution of NaOH (e.g., 50% w/w).
-
Heat the mixture to reflux (80-90 °C) for 4-6 hours until the hydrolysis is complete (monitored by TLC, showing disappearance of starting material).
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated HCl. A white precipitate of the dicarboxylic acid will form.
-
Stir the cold slurry for 1 hour, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to afford tetrahydropyran-4,4-dicarboxylic acid as a white solid.
-
Protocol 3: Synthesis of Tetrahydropyran-4-carboxylic Acid (Decarboxylation)
Principle: This step involves the thermal decarboxylation of the gem-dicarboxylic acid. Heating the diacid above its melting point causes the loss of one molecule of carbon dioxide, yielding the final mono-acid product. Using a high-boiling, inert solvent like paraffin oil or xylene allows for better temperature control and safer management of CO₂ evolution, which is critical for scalability.[6]
-
Reagents & Materials:
-
Tetrahydropyran-4,4-dicarboxylic acid (1.0 equiv)
-
High-boiling solvent (e.g., Xylene, Paraffin Oil)[6]
-
Flask equipped with a distillation head or a gas outlet to safely vent CO₂
-
-
Procedure:
-
Charge a flask with xylene and/or paraffin oil and heat to 120-130 °C.[6]
-
Carefully add the tetrahydropyran-4,4-dicarboxylic acid in small portions. Caution: Vigorous evolution of carbon dioxide will occur. The rate of addition must be controlled to manage the effervescence.[6][7]
-
Maintain the temperature and stir until gas evolution ceases (typically 2-4 hours).
-
Cool the reaction mixture. If paraffin oil was used, dilute with a solvent like hexane to precipitate the product and filter. If xylene was used, the product may be isolated by cooling and filtration or by extracting with a suitable solvent like ethyl acetate after cooling.[6]
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
-
Analytical Characterization
The identity and purity of the final tetrahydropyran-4-carboxylic acid product must be confirmed.
-
¹H-NMR (Proton NMR): Will confirm the proton environment, showing characteristic peaks for the methylene groups of the THP ring and the single proton on the carbon bearing the acid. The carboxylic acid proton itself will appear as a broad singlet.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]
-
GC Purity: Can be used to assess the purity of the final product, with expected purity typically being >98%.[6]
Conclusion and Future Outlook
Tetrahydropyran carboxylic acids are more than just another heterocyclic building block; they are strategic tools for overcoming complex challenges in drug discovery. Their ability to confer conformational rigidity, act as a versatile scaffold, and serve as a superior bioisostere for cyclohexane makes them a go-to motif for optimizing ADME properties and enhancing potency. The synthetic protocols detailed in this guide provide a reliable and scalable path to accessing key intermediates. As drug discovery continues to venture into more complex and challenging biological targets, the rational application of sp³-rich scaffolds like the THP carboxylic acid will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
- Enantioselective Synthesis of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid: Application Notes and Protocols. (2025). Benchchem.
- Tetrahydropyrans in Drug Discovery. PharmaBlock.
- Deshpande, S., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
- Synthesis of 4-Ethenyloxane-4-carboxylic Acid: A Technical Guide. (2025). Benchchem.
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. (2014).
- A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online.
- Synthesis of substituted tetrahydropyran-4-one and its oxime. (2020). International Journal of Biology and Chemistry.
- Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (2014). Organic & Biomolecular Chemistry.
- Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 102(2), 586-593.
- Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (2014). Organic & Biomolecular Chemistry.
- Tetrahydropyran. Wikipedia.
- Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (2024). Beilstein Journal of Organic Chemistry, 20, 2442-2454.
- Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (2024). Beilstein Journal of Organic Chemistry.
- U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton… (2023).
- Tetrahydropyran: properties, applic
- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.
Sources
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 4. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of Boc-SPPS
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, remains a cornerstone of peptide chemistry, enabling the creation of complex peptides for therapeutic and research applications.[1][2] The Boc (tert-butyloxycarbonyl) protection strategy, one of the original and most robust methods, utilizes an acid-labile Boc group for temporary Nα-amino protection.[3][4] The peptide is assembled on a solid support, with each cycle involving the deprotection of the N-terminal Boc group and the subsequent coupling of the next Boc-protected amino acid.[5]
This guide provides an in-depth exploration of the critical coupling step in Boc-SPPS. We will delve into the mechanistic principles behind various activation strategies, present detailed, field-proven protocols, and offer insights into overcoming common challenges, such as the coupling of sterically hindered residues.[6][7]
The Core Principle: Amide Bond Formation
The formation of a peptide bond is a condensation reaction between the carboxyl group of an incoming amino acid and the free amino group of the resin-bound peptide chain.[3] In SPPS, this reaction must be rapid, efficient, and free of side reactions to ensure high purity of the final peptide. Direct reaction is too slow, necessitating the "activation" of the carboxylic acid to create a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine.
The choice of coupling reagent is paramount and depends on factors such as the specific amino acids being coupled, the potential for side reactions, and the desired reaction kinetics.[8]
The Boc-SPPS Cycle: A Workflow Overview
The iterative nature of Boc-SPPS involves a series of fundamental steps in each cycle. The efficiency of each step is critical for the overall success of the synthesis.
Caption: General workflow of a single cycle in Boc-SPPS.
Streamlining Synthesis: The In Situ Neutralization Protocol
A significant advancement in Boc-SPPS is the adoption of in situ neutralization protocols, developed and optimized by Kent and Alewood.[1][9][10] This method combines the neutralization and coupling steps, offering substantial benefits over the classical, multi-step approach.[11]
In the traditional method, the TFA salt formed after deprotection is neutralized with a base, followed by extensive washing before the activated amino acid is introduced.[10][11] The in situ neutralization protocol streamlines this by adding the activated Boc-amino acid and a hindered base, typically N,N-Diisopropylethylamine (DIEA), directly to the TFA salt of the peptide-resin.[11] Neutralization and coupling occur concurrently.[12][13]
Advantages of In Situ Neutralization:
-
Reduced Cycle Time: Eliminates separate neutralization and washing steps, accelerating the overall synthesis.[11][14]
-
Improved Efficiency for "Difficult Sequences": Minimizes the exposure time of the reactive free amine, reducing the risk of peptide aggregation, which is a common cause of incomplete reactions.[11][12]
-
Lower Solvent Consumption: Fewer washing steps translate to reduced solvent usage.[11]
Caption: Workflow comparison of Standard vs. In Situ Neutralization.
Coupling Reagents: A Comparative Analysis
The efficacy of the coupling step is dictated by the choice of activating reagent. These can be broadly classified into carbodiimides and uronium/aminium salts.[8]
Carbodiimide-Based Reagents (DCC, DIC)
Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic and cost-effective coupling reagents.[8][15] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[16]
Mechanism:
-
The carboxylate group of the Boc-amino acid attacks the carbodiimide.
-
Formation of the O-acylisourea intermediate.
-
The N-terminal amine of the peptide-resin attacks the activated carbonyl, forming the peptide bond and a urea byproduct.
Caption: Simplified mechanism of carbodiimide-mediated coupling.
Challenges and Solutions:
-
Side Reactions: The O-acylisourea can rearrange to a stable N-acylurea, terminating the chain. Dehydration of Asn and Gln side chains can also occur.[15][17]
-
Racemization: The activated intermediate is susceptible to racemization.[15]
-
Byproduct Removal: The dicyclohexylurea (DCU) byproduct of DCC is insoluble and can be difficult to remove in SPPS. DIC is often preferred as its byproduct, diisopropylurea, is more soluble.[15][18]
To mitigate these issues, nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are almost always used with carbodiimides.[18][19] These additives react with the O-acylisourea to form an active ester (e.g., OBt ester), which is less prone to racemization and side reactions.[15]
Uronium/Aminium Salt-Based Reagents (HBTU, HATU)
Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are the reagents of choice for most applications, especially for difficult couplings.[15][19]
Though historically referred to as uronium salts, structural studies have shown that reagents like HBTU and HATU exist as the more reactive aminium isomers.[15][20] They react with the Boc-amino acid in the presence of a base (DIEA) to form an active ester in situ.
Mechanism:
-
In the presence of a base, the Boc-amino acid carboxylate is formed.
-
The carboxylate attacks the aminium salt (e.g., HBTU).
-
An OBt-active ester is rapidly formed, which then reacts with the peptide's N-terminal amine.
Caption: Simplified mechanism of HBTU/HATU-mediated coupling.
HATU, which is based on HOAt, is generally more reactive than HBTU and is particularly effective at suppressing racemization and improving yields for sterically hindered amino acids.[14][15]
Comparative Summary of Common Coupling Reagents
| Reagent Class | Examples | Relative Speed | Racemization Risk | Key Advantages & Considerations |
| Carbodiimide | DIC/HOBt, DCC/HOBt | Moderate | Low (with HOBt) | Cost-effective; DIC preferred for SPPS due to soluble urea byproduct.[8][15] |
| Aminium/Uronium | HBTU | Fast | Low | Highly efficient, robust, and widely used.[15] Excess reagent can cap the N-terminus.[14] |
| Aminium/Uronium | HATU | Very Fast | Very Low | Superior for sterically hindered couplings and minimizing racemization.[19][21] |
| Phosphonium | PyBOP | Fast | Low | Byproducts are generally less problematic than those from its predecessor, BOP.[21] |
Experimental Protocols
Safety Precaution: Always handle reagents like TFA, DIEA, and coupling agents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General Boc Deprotection
This protocol is performed before each coupling cycle.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[6]
-
Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.
-
Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with agitation.[4]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[6]
Protocol 2: In Situ Neutralization and Coupling with HBTU
This is a robust and widely used protocol for standard couplings.[14]
-
Reagent Preparation: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:
-
Boc-Amino Acid (0.4 mmol, 4 eq.)
-
HBTU (0.39 mmol, 3.9 eq.)
-
in DMF (approx. 2 mL)
-
-
Activation & Coupling:
-
To the deprotected peptide-resin (TFA salt), add the activation solution.
-
Immediately add DIEA (0.8 mmol, 8 eq.).
-
Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings, the reaction time can be extended to 2-4 hours.[19]
-
-
Monitoring: Perform a Kaiser test to monitor for the presence of free primary amines.[6]
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[6]
Protocol 3: In Situ Neutralization and Coupling with HATU (for Hindered Amino Acids)
This protocol is recommended for sterically hindered amino acids (e.g., Ile, Val) or sequences prone to aggregation.[6][19]
-
Reagent Preparation (Pre-activation): In a separate vessel, dissolve:
-
Boc-Amino Acid (0.4 mmol, 4 eq.)
-
HATU (0.39 mmol, 3.9 eq.)
-
in DMF (approx. 2 mL)
-
-
Activation & Coupling:
-
Monitoring: Perform a Kaiser test. If the test is positive after the initial coupling time, extend the reaction or consider a double coupling.
-
Washing: Once complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).[6]
Protocol 4: DIC/HOBt Coupling
A cost-effective alternative for less challenging couplings.
-
Reagent Preparation: In a separate vessel, dissolve:
-
Boc-Amino Acid (0.3 mmol, 3 eq.)
-
HOBt (0.3 mmol, 3 eq.)
-
in DMF.
-
-
Neutralization: First, perform a discrete neutralization step on the deprotected peptide-resin (TFA salt) using 5-10% DIEA in DMF (2 x 2 minutes), followed by thorough DMF washes.[6]
-
Coupling:
-
Add the Boc-AA/HOBt solution to the neutralized resin.
-
Add DIC (0.3 mmol, 3 eq.).
-
Agitate the mixture for 2-4 hours at room temperature.[21]
-
-
Monitoring & Washing: Follow steps 3 and 4 from Protocol 2.
Process Control and Troubleshooting
Monitoring Coupling Completion: The Kaiser Test
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the peptide-resin.[22][23] It is an indispensable tool for monitoring the completion of a coupling reaction.[24]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[25]
-
Negative Result (Yellow/Colorless Beads): Indicates that the coupling is complete.[19]
Note: The Kaiser test is unreliable for N-terminal secondary amines like Proline.[23] Alternative tests, such as the Chloranil or Isatin test, should be used in these cases.[25]
Troubleshooting Incomplete Coupling
A positive Kaiser test after the standard coupling time requires intervention.
Caption: Troubleshooting workflow for a positive Kaiser test.
Common Causes and Solutions for Incomplete Coupling:
-
Steric Hindrance: For bulky amino acids, switch to a more potent coupling reagent like HATU, extend the reaction time, or slightly increase the temperature.[7][19]
-
Peptide Aggregation: On-resin aggregation can prevent reagents from accessing the N-terminus.[7] Try switching to a solvent with better solvating properties (like NMP) or use chaotropic salts.[26]
-
Insufficient Reagents: Ensure correct stoichiometry of the amino acid and coupling reagents.
-
Reagent Degradation: Use fresh, high-quality reagents. Coupling reagents, especially in solution, can degrade over time.
Conclusion
The coupling of Boc-protected amino acids is a pivotal step in SPPS that demands careful selection of reagents and protocols to ensure the synthesis of high-quality peptides. The development of highly efficient aminium salt reagents and the implementation of streamlined in situ neutralization protocols have significantly enhanced the capabilities of Boc-SPPS, making it a powerful and reliable method for academic research and industrial drug development. By understanding the underlying chemical principles and employing robust, validated protocols, researchers can successfully navigate the challenges of peptide synthesis and achieve their desired target molecules with high fidelity.
References
-
American Peptide Society. (n.d.). SPPS - The Kaiser Test. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). In Situ Neutralization Protocols for Boc-SPPS. Retrieved from [Link]
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International journal of peptide and protein research, 40(3-4), 180–193. Retrieved from [Link]
-
ResearchGate. (n.d.). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
-
El-Faham, A., et al. (2012). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 17(12), 14436–14449. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
Mäde, V., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Beilstein journal of organic chemistry, 10, 1155–1174. Retrieved from [Link]
-
AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. chempep.com [chempep.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. interchim.fr [interchim.fr]
- 17. merckmillipore.com [merckmillipore.com]
- 18. bachem.com [bachem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. americanpeptidesociety.org [americanpeptidesociety.org]
- 23. peptide.com [peptide.com]
- 24. chempep.com [chempep.com]
- 25. benchchem.com [benchchem.com]
- 26. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Tetrahydropyran-Containing Peptidomimetics
For: Researchers, scientists, and drug development professionals.
Abstract
Peptidomimetics that incorporate the tetrahydropyran (THP) scaffold are of increasing importance in medicinal chemistry. The THP ring serves as a conformationally constrained, non-labile structural element that can mimic peptide secondary structures, such as β-turns, and enhance proteolytic stability and bioavailability. This guide provides a comprehensive overview of the rationale behind using THP-containing building blocks in peptidomimetic design, detailed synthetic protocols for the preparation of a key THP-amino acid, and its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS).
Introduction: The Rationale for Tetrahydropyran Scaffolds in Peptidomimetics
Natural peptides, while exhibiting high potency and selectivity for their biological targets, are often limited as therapeutic agents due to their poor metabolic stability and low oral bioavailability.[1] Peptidomimetics aim to overcome these limitations by introducing structural modifications that retain the key pharmacophoric elements of the parent peptide while improving its drug-like properties.[2]
The incorporation of rigid scaffolds that mimic the secondary structures of peptides, such as α-helices and β-turns, is a powerful strategy in peptidomimetic design.[3][4] The tetrahydropyran (THP) ring has emerged as a particularly attractive scaffold for this purpose.[5] Its saturated, six-membered heterocyclic structure can enforce specific dihedral angles on appended functional groups, thereby acting as a conformational constraint.[6] This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and biological activity.[7] Furthermore, the ether linkage of the THP ring is resistant to enzymatic degradation, which can significantly enhance the in vivo half-life of the resulting peptidomimetic.
Core Synthetic Strategies
The synthesis of THP-containing peptidomimetics can be broadly divided into two key stages: the synthesis of the THP-containing amino acid building block and its subsequent incorporation into a peptide sequence.
Synthesis of Tetrahydropyran Amino Acid Building Blocks
A variety of synthetic methods can be employed to construct the tetrahydropyran ring, including intramolecular cyclizations, Prins cyclizations, and hetero-Diels-Alder reactions.[8] For the purpose of creating amino acid mimics, a common strategy is to introduce the amino and carboxyl functionalities onto a pre-formed THP ring. A particularly effective method for the synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid involves a modified Strecker synthesis starting from tetrahydropyran-4-one.[3] This approach allows for the direct installation of the amino and nitrile groups, with the latter being subsequently hydrolyzed to the carboxylic acid.
For the creation of stereochemically defined peptidomimetics, diastereoselective and enantioselective methods for the synthesis of substituted tetrahydropyrans are crucial.[9] Organocatalytic cascade reactions, for instance, can provide access to highly functionalized THPs with excellent stereocontrol.[10]
Incorporation into Peptide Sequences
The incorporation of THP-containing amino acids into peptide chains is most efficiently achieved using solid-phase peptide synthesis (SPPS).[10][11] The synthesized THP-amino acid must first be protected with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) group to be compatible with the widely used Fmoc/tBu SPPS strategy.[12] The Fmoc-protected THP-amino acid can then be coupled to a growing peptide chain on a solid support using standard coupling reagents. Alternatively, pre-synthesized Fmoc-protected THP-amino acids, such as Fmoc-ThpGly-OH, are commercially available and offer a convenient starting point for researchers.[11]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a key THP-amino acid building block and its incorporation into a peptide sequence.
Protocol 1: Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride
This protocol is adapted from a widely cited method for the synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride via a Strecker synthesis.[3]
Materials:
-
Tetrahydropyran-4-one
-
Ammonium carbonate
-
Sodium cyanide
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
-
Diethyl ether
Procedure:
-
Strecker Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tetrahydropyran-4-one (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq).
-
Add a 1:1 mixture of ethanol and water to dissolve the reactants.
-
Heat the reaction mixture to 60-70 °C and stir for 3-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Hydrolysis and Salt Formation:
-
Carefully add concentrated hydrochloric acid to the reaction mixture under a fume hood until the pH is strongly acidic.
-
Heat the mixture to reflux and maintain for 6-8 hours to hydrolyze the intermediate aminonitrile.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
The product, 4-aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, will precipitate.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: N-terminal Fmoc Protection of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid
This protocol describes the Fmoc protection of the synthesized THP-amino acid, making it suitable for SPPS.
Materials:
-
4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride
-
Fmoc-succinimide (Fmoc-OSu)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
Dissolve 4-aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-succinimide (1.1 eq) in dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Remove the dioxane under reduced pressure.
-
Acidify the aqueous solution to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of Fmoc-4-aminotetrahydro-2H-pyran-4-carboxylic acid by NMR and mass spectrometry.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation of Fmoc-THP-Amino Acid
This protocol outlines the manual incorporation of the Fmoc-protected THP-amino acid into a peptide sequence using the Fmoc/tBu strategy on a Rink Amide resin.[11][13]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the synthesized Fmoc-THP-amino acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-THP-amino acid (3 eq), HOBt or OxymaPure® (3 eq), and DIC (3 eq) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Add DIEA (6 eq) to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Data Presentation and Visualization
Table of Key Reaction Parameters
| Parameter | Protocol 1: Strecker Synthesis | Protocol 2: Fmoc Protection | Protocol 3: SPPS Coupling |
| Key Reagents | Tetrahydropyran-4-one, NH₄₂CO₃, NaCN, HCl | Fmoc-OSu, NaHCO₃ | Fmoc-THP-AA, DIC, HOBt/Oxyma, DIEA |
| Solvent | Ethanol/Water | Dioxane/Water | DMF |
| Temperature | 60-70 °C, then reflux | 0 °C to room temperature | Room temperature |
| Reaction Time | 3-4 h, then 6-8 h | Overnight | 1-2 hours per coupling |
| Purification | Precipitation | Flash chromatography | RP-HPLC |
Experimental Workflow Diagrams
Caption: Overall workflow for the synthesis of THP-containing peptidomimetics.
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
Applications and Future Perspectives
The incorporation of THP scaffolds into peptidomimetics has shown promise in the development of novel therapeutics. For example, conformationally constrained analogs of somatostatin and gonadotropin-releasing hormone (GnRH) have been synthesized to improve their receptor selectivity and in vivo stability.[11][14] The methodologies described in this guide provide a foundation for researchers to explore the vast chemical space of THP-containing peptidomimetics. Future work in this area will likely focus on the development of more diverse and stereochemically complex THP-amino acid building blocks, as well as their application in the design of mimetics for a wider range of peptide and protein targets. The combination of rational design, efficient synthesis, and biological evaluation will continue to drive the discovery of novel THP-based therapeutics.
References
-
Zhang, W., et al. (2024). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. [Link]
-
Payne, R. J., et al. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal. [Link]
-
Payne, R. J., et al. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. ResearchGate. [Link]
-
Millar, R. P., et al. (2001). Progress towards the development of non-peptide orally-active gonadotropin-releasing hormone (GnRH) antagonists: therapeutic implications. British Medical Bulletin. [Link]
-
Hanzawa, Y., et al. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science. [Link]
-
Payne, R. J., et al. (2025). Synthesis of Thp protected Fmoc dipeptides. An analogous method is used for introducing the Thf group. ResearchGate. [Link]
-
Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics. [Link]
-
Coin, I., et al. (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Albericio, F., et al. (2015). Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry. Organic Letters. [Link]
-
Albericio, F., et al. (2015). Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry. PubMed. [Link]
-
Ghosh, A. K., & Kulkarni, S. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Molecules. [Link]
-
Alomari, K. B. (2022). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of York. [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. [Link]
-
Cromm, P. M., & Spiegel, J. (2016). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Biochemistry. [Link]
-
Toniolo, C. (1989). Structure of conformationally constrained peptides: from model compounds to bioactive peptides. Biopolymers. [Link]
-
Pelay-Gimeno, M., et al. (2015). Structure-Based Design of Inhibitors of Protein-Protein Interactions: Mimicking Peptide Binding Epitopes. Angewandte Chemie International Edition. [Link]
-
Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]
-
Boger, D. L., et al. (2007). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society. [Link]
-
Boger, D. L., et al. (2008). Design, Synthesis, and Evaluation of an α-Helix Mimetic Library Targeting Protein-Protein Interactions. Journal of the American Chemical Society. [Link]
-
Apostolopoulos, V., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences. [Link]
-
Khan, S. D., & Sarma, K. D. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design. [Link]
-
Saragovi, H. U., et al. (1988). The design and synthesis of mimetics of peptide beta-turns. Journal of Molecular Recognition. [Link]
-
Lim, H.-S., & Kim, E. E. (2014). Synthesis and screening of small-molecule α-helix mimetic libraries targeting protein-protein interactions. Current Opinion in Chemical Biology. [Link]
-
Wrobel, T. M., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals. [Link]
-
Garner, J., & Harding, M. M. (2007). Design and synthesis of alpha-helical peptides and mimetics. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. All-atom molecular dynamics simulations of beta-hairpins stabilized by a tight turn: pronounced heterogeneous folding pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 4. Design of beta-turn based therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Synthesis and Biological Activity of Somatostatin [research.amanote.com]
- 6. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Somatostatin: analogs with selected biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine [mdpi.com]
- 10. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progress towards the development of non-peptide orally-active gonadotropin-releasing hormone (GnRH) antagonists: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 3,4-Substituted Tetrahydropyrans
Welcome to the technical support center for the stereoselective synthesis of 3,4-substituted tetrahydropyrans (THPs). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the complex stereochemical outcomes inherent in these syntheses. The tetrahydropyran motif is a privileged scaffold in numerous natural products and pharmaceuticals, making its stereocontrolled synthesis a critical objective.[1][2][3] This resource provides in-depth, troubleshooting-focused answers to common experimental issues, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments. The answers provide not only solutions but also the underlying chemical principles to empower your experimental design.
Category 1: Issues with Diastereoselectivity (Controlling Relative Stereochemistry)
Question 1: My reaction is producing a nearly 1:1 mixture of cis- and trans-3,4-disubstituted THPs. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in THP synthesis is a common challenge, often revolving around controlling the kinetic versus thermodynamic pathways of the cyclization. The outcome is highly dependent on the reaction mechanism (e.g., Prins cyclization, oxa-Michael addition) and the conditions employed.
Causality & Troubleshooting Strategy:
-
Analyze the Transition State: For many cyclizations, such as the Prins reaction, the formation of a chair-like transition state is favored. Substituents prefer to occupy equatorial positions to minimize steric strain, which often leads to the cis-diastereomer as the kinetic product.[2][4][5] If you are getting a mixture, the energy difference between competing transition states (e.g., chair vs. twist-boat) may be minimal under your current conditions.
-
Temperature Control is Critical: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states, thereby favoring the path with the lower activation energy.[1][6]
-
Troubleshooting Step: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and analyze the diastereomeric ratio (dr).
-
-
Catalyst Choice Dictates the Pathway:
-
Brønsted vs. Lewis Acids: In oxy-Michael cyclizations, Brønsted acid promotion can favor the formation of 2,6-cis-THPs, while certain fluoride-mediated conditions may favor the trans isomer.[7] For Prins-type reactions, the size and nature of the Lewis acid can influence transition state geometry.[6][8]
-
Substrate-Catalyst Interaction: The use of bulky or confined acid catalysts, such as imino-imidophosphates (iIDPs), can create a more ordered transition state, amplifying steric interactions and forcing the reaction through a single, highly selective pathway.[8][9]
-
-
Leverage Substrate-Based Control: The inherent stereochemistry and conformational preferences of your starting material can be exploited.
-
1,3-Diaxial Interactions: The formation of a single diastereomer can be the result of avoiding unfavorable 1,3-diaxial interactions in the transition state.[10][11][12] For instance, in the acid-mediated cyclization of vinylsilyl alcohols, the major isomer is often the one where the bulky silylmethyl group is anti to the C-3 substituent, as this arises from a chair conformation that minimizes these repulsive interactions.[10]
-
Allylic Strain (A1,3 Strain): The conformation of the acyclic precursor can be influenced by allylic strain, pre-organizing it for a specific cyclization trajectory. Carefully analyze the conformation of your starting material to predict its facial bias.
-
Question 2: I am attempting an intramolecular oxa-Michael addition to form a THP ring, but the reaction is extremely slow and gives poor yields. What can I do?
Answer: Intramolecular oxa-Michael reactions, especially with less electrophilic acceptors like α,β-unsaturated esters or amides, can be notoriously sluggish due to the moderate nucleophilicity of the hydroxyl group.[3] Success hinges on effectively activating both the nucleophile and the Michael acceptor.
Causality & Troubleshooting Strategy:
-
Insufficient Activation: Standard bases may not be sufficient to deprotonate the alcohol to a reactive-enough nucleophile without promoting side reactions. Similarly, the Michael acceptor may not be electrophilic enough.
-
Solution 1: Employ a Bifunctional Catalyst: Organocatalysts that combine a Brønsted base (to deprotonate the alcohol) and a hydrogen-bond donor (to activate the Michael acceptor) are highly effective. Chiral thiourea or squaramide-based catalysts are excellent choices for enantioselective variants.[13][14]
-
Solution 2: Use a "Superbase" Catalyst: For particularly challenging substrates, highly basic yet non-nucleophilic catalysts like bifunctional iminophosphoranes (BIMPs) can dramatically accelerate the reaction, reducing reaction times from days to hours.[13][14]
-
Solution 3: Modify the Michael Acceptor: Thioesters are more electrophilic than their oxoester counterparts. Switching to an α,β-unsaturated thioester can significantly improve reactivity in the cyclization step.[7][15]
-
-
Unfavorable Equilibrium: The cyclization may be reversible. Under thermodynamic conditions (higher temperatures, longer reaction times), the more stable cis-2,6-disubstituted product is often favored.[3] Conversely, kinetic conditions (strong base, low temperature) may favor the trans product.[3][7]
-
Troubleshooting Step: If you suspect an unfavorable equilibrium, try running the reaction under stricter kinetic control (e.g., with a strong, non-nucleophilic base like NaHMDS at -78 °C) to trap the initial cyclization product.
-
Category 2: Issues with Enantioselectivity & Side Reactions
Question 3: My Prins cyclization is giving the correct product, but with significant racemization and formation of symmetric side-products. What is the likely cause?
Answer: This is a classic problem in Prins cyclizations and points directly to a competing 2-oxonia-Cope rearrangement .[4][8] This sigmatropic rearrangement proceeds through the oxocarbenium ion intermediate, scrambling the stereocenters and leading to racemization or erosion of enantiomeric excess (ee).[5] The formation of symmetric THPs indicates that a side-chain exchange is also occurring via this pathway.[5]
Causality & Troubleshooting Strategy:
-
Stabilization of Carbocation: This side reaction is particularly prevalent when substituents (especially electron-rich aryl groups) can stabilize the positive charge of the key oxocarbenium intermediate, allowing it more time to rearrange.[4][5]
-
Mitigation Strategies:
-
Use a Trapping Nucleophile: The core issue is the lifetime of the oxocarbenium ion. By introducing a nucleophile that can rapidly trap this intermediate, you can outcompete the slower oxonia-Cope rearrangement. This is the principle behind the Mukaiyama Aldol-Prins (MAP) cascade, where an internal nucleophile like an allylsilane traps the intermediate.[4]
-
Modify the Catalyst System: Switching from a strong Lewis acid like BF₃·OEt₂ to a system like InCl₃ or a specialized Brønsted acid can sometimes suppress the rearrangement.[5][8]
-
Lower the Temperature: As with diastereoselectivity, reducing the temperature can disfavor the rearrangement pathway, which may have a higher activation energy than the desired cyclization.
-
Visual Logic & Workflow Diagrams
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts and decision-making processes.
Caption: Troubleshooting flowchart for poor diastereoselectivity.
Caption: Favored transition state in Prins cyclization.
Quantitative Data Summary
The choice of catalyst and reaction conditions has a profound impact on stereochemical outcomes. The following table summarizes representative data from the literature for the acid-mediated cyclization of silylated alkenols, demonstrating the critical effect of temperature.
| Entry | Substrate | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Allylsilyl alcohol | p-TsOH | 40 | 0.5 | 70 | 60:40 | [1] |
| 2 | Allylsilyl alcohol | p-TsOH | 0 | 2 | 75 | >95:5 | [1] |
| 3 | Vinylsilyl alcohol | p-TsOH | 40 | 0.5 | 82 | >95:5 | [10] |
| 4 | Phenyl-substituted vinylsilyl alcohol | p-TsOH | 40 | 0.5 | 75 | 75:25 | [10] |
Table 1: Influence of Temperature and Substrate on Diastereoselectivity. As shown, a decrease in temperature from 40 °C to 0 °C for the allylsilyl alcohol dramatically improved the diastereomeric ratio from 60:40 to >95:5.[1]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Prins Cyclization
This protocol provides a general starting point for performing a diastereoselective Prins cyclization. Optimization of the Lewis acid, solvent, and temperature will be necessary for specific substrates.
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.1-1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Lewis acid (e.g., InCl₃, SnCl₄, TMSOTf; 10-20 mol%)
-
Saturated aqueous NaHCO₃ solution (for quenching)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous CH₂Cl₂ to a concentration of approximately 0.1 M.
-
Cool the solution to the desired starting temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add the aldehyde (1.1-1.5 equiv) to the stirred solution.
-
In a separate flask, prepare a stock solution of the Lewis acid in anhydrous CH₂Cl₂. Add the required amount of the Lewis acid solution (10-20 mol%) dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (or when no further conversion is observed), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at the reaction temperature.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyran. Analyze the diastereomeric ratio by ¹H NMR or GC analysis.
References
- Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation.
- Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silyl
- Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence.
- Asymmetric Isochalcogenourea-Catalyzed Synthesis of 3,4-Dihydropyrans via (4+2)-Cycloadditions of Ethyl But-3-ynoate with Michael Acceptors.
- Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.
- The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cycliz
- Technical Support Center: Catalyst Selection for Stereocontrolled Tetrahydropyran Synthesis.BenchChem.
- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.Beilstein Journals.
- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.Semantic Scholar.
- Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides.Journal of the American Chemical Society.
- Troubleshooting guide for the synthesis of tetrahydropyranones.BenchChem.
- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
- Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues.MDPI.
- A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans.University of Birmingham.
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
- Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols.
- Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides.
- Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans.Journal of the American Chemical Society.
- Overcoming low reactivity of sterically hindered aldehydes in Prins cycliz
- Synthetic efforts on the road to marine natural products bearing 4-O-2,3,4,6-tetrasubstituted THPs: an update.
- A brief introduction to 1,3-diaxial interactions.YouTube.
- 1,3-Diaxial Interactions and A value for Cyclohexanes.Chemistry Steps.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. The stereodivergent formation of 2,6- cis and 2,6- trans -tetrahydropyrans: experimental and computational investigation of the mechanism of a thioest ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03478K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Managing Side Reactions During Boc Deprotection in the Presence of THP Ethers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively deprotecting a tert-butyloxycarbonyl (Boc) group in molecules that also contain a tetrahydropyranyl (THP) ether. The coexistence of these two acid-labile protecting groups presents a significant selectivity challenge. This document provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic rationale to help you minimize side reactions, optimize your yields, and achieve clean, predictable outcomes in your synthesis.
Core Principles: Understanding the Competing Reactions
Before troubleshooting, it is crucial to understand the underlying chemistry. Both Boc and THP groups are cleaved under acidic conditions, but their mechanisms and relative labilities differ. Success lies in exploiting these differences.
-
Boc Deprotection Mechanism: The deprotection is initiated by protonation of the carbamate, which leads to the irreversible fragmentation into a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2][3][4] The generation of the highly reactive tert-butyl cation is the primary source of many side reactions, most notably t-butylation of nucleophilic residues.[5][6][7]
-
THP Deprotection Mechanism: The THP ether, an acetal, is cleaved via a reversible acid-catalyzed hydrolysis.[8] The process involves initial protonation of the pyran oxygen, followed by cleavage to release the alcohol and a resonance-stabilized oxocarbenium ion.[8][9] This cation can then be quenched by water or other nucleophiles. The reversibility and different intermediate structure are key factors that can be manipulated to achieve selectivity.
The central challenge is that the acidic conditions required to cleave the Boc group are often harsh enough to initiate the cleavage of the THP ether, leading to a loss of orthogonality.[10][11]
Troubleshooting Guide
This section addresses common problems encountered during the Boc deprotection of THP-containing compounds in a direct question-and-answer format.
Question 1: I'm trying to remove a Boc group with TFA, but my THP ether is also being cleaved. Why is this happening and how can I prevent it?
Answer: This is the most common issue and arises because standard Boc deprotection cocktails (e.g., 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) are often too acidic for the THP ether to survive.[10][12] The goal is to find a "sweet spot" of acidity that is sufficient to cleave the Boc group kinetically while minimizing the thermodynamically driven hydrolysis of the THP acetal.
Root Cause Analysis:
-
Excessive Acidity: High concentrations of strong acids like TFA create an environment where the protonation and subsequent cleavage of the THP ether become rapid.
-
Prolonged Reaction Time: Even under milder acidic conditions, allowing the reaction to proceed for too long can lead to significant THP cleavage.
-
Elevated Temperature: Higher temperatures increase the rate of both deprotection reactions, but can disproportionately accelerate the cleavage of the more stable THP group.
Solutions & Optimization Strategies:
-
Modify Reaction Conditions: The first line of defense is to systematically reduce the harshness of the acidic environment.
-
Lower TFA Concentration: Decrease the TFA concentration from the typical 20-50% (v/v) down to 5-10%.
-
Reduce Temperature: Perform the reaction at 0 °C or even -10 °C to slow the rate of THP cleavage.
-
Minimize Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes. Quench the reaction as soon as the Boc-protected starting material is consumed.
-
-
Select a Milder Acidic System: If tuning the conditions is insufficient, consider using an alternative, milder acid catalyst. The choice depends on the substrate's overall sensitivity.
| Acidic System | Typical Conditions | Advantages & Considerations |
| TFA / DCM | 5-20% (v/v) in DCM, 0 °C | Fast and effective for Boc removal; requires careful control to preserve THP.[10] |
| HCl in Dioxane | 4M solution, used in stoichiometric amounts or slight excess, 0 °C to RT | Can be milder than TFA; formation of a hydrochloride salt precipitate can drive the reaction.[13] |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in an alcohol solvent (e.g., EtOH) | Very mild, often used for THP deprotection itself, but can sometimes be tuned for selective Boc cleavage on sensitive substrates.[12] |
| Acetic Acid | 80-90% aqueous solution | Generally used for cleaving very labile groups; may be effective for highly sensitive substrates. |
Question 2: My Boc deprotection is complete, and the THP group is intact, but my yield is low and I see several byproducts. What are they?
Answer: This issue points towards side reactions caused by the reactive tert-butyl cation generated during the Boc cleavage.[5][13] Even if the THP group remains, other nucleophilic sites on your molecule or in the reaction mixture can be attacked by this electrophile.
Common Byproducts & Their Origins:
-
t-Butylation (+56 Da): The tert-butyl cation can alkylate any available nucleophile. Common sites include:
-
Byproducts from THP Cleavage: If even a small amount of THP is cleaved, the resulting oxocarbenium ion can be trapped by nucleophiles like water or the alcohol solvent, leading to the formation of 5-hydroxypentanal or its derivatives.[8]
Solutions: The Critical Role of Scavengers
Scavengers are nucleophilic compounds added to the deprotection cocktail to "scavenge" or trap the reactive tert-butyl cation before it can alkylate your desired product.[7][13] Their use is highly recommended in almost all Boc deprotection protocols.
| Scavenger | Typical Concentration | Target & Mechanism |
| Triisopropylsilane (TIS) | 1-5% (v/v) | A hydride donor that reduces the tert-butyl cation to isobutane. Very effective and clean. |
| Thioanisole | 1-5% (v/v) | An electron-rich aromatic that readily undergoes electrophilic substitution with the t-butyl cation. |
| 1,2-Ethanedithiol (EDT) | 1-5% (v/v) | A thiol that acts as an excellent nucleophile to trap the carbocation. |
| Anisole | 1-5% (v/v) | A less reactive aromatic scavenger than thioanisole, but still effective. |
Experimental Protocols & Visual Guides
To provide a practical starting point, we offer a detailed protocol and visual workflows to guide your experimental design and troubleshooting process.
Protocol: Optimized Boc Deprotection with THP Group Preservation
This protocol is designed as a starting point for the selective cleavage of a Boc group while minimizing THP ether deprotection.
Materials:
-
Boc- and THP-protected substrate (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.
-
Deprotection Cocktail: In a separate vial, prepare the deprotection cocktail. For every 1 mL of DCM used to dissolve the substrate, plan for a total cocktail volume of ~0.25 mL. A typical starting cocktail is DCM:TFA:TIS (85:10:5 v/v/v) .
-
Reaction: Add the freshly prepared deprotection cocktail dropwise to the stirring substrate solution at 0 °C.
-
Monitoring: Monitor the reaction progress every 15 minutes using a suitable method (e.g., TLC or LC-MS). Look for the consumption of the starting material.
-
Quenching: Once the starting material is consumed (typically 30-90 minutes), immediately quench the reaction by slowly adding it to a flask containing a rapidly stirring, cold saturated NaHCO₃ solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as required, typically by flash column chromatography.
Visualization: Troubleshooting Workflow
This diagram outlines a logical decision-making process for optimizing your reaction.
Caption: A decision tree for troubleshooting Boc deprotection side reactions.
Visualization: THP Cleavage Side Reaction Mechanism
This diagram illustrates how the THP ether is cleaved under acidic conditions, leading to potential byproducts.
Caption: Mechanism of acid-catalyzed THP ether cleavage side reaction.
Frequently Asked Questions (FAQs)
Q1: Are Boc and THP considered an orthogonal protecting group pair? A: Strictly speaking, no. True orthogonal protecting groups are removed under fundamentally different types of reaction conditions, allowing for complete selectivity.[11][14][15] For example, the Boc (acid-labile) and Fmoc (base-labile) groups are orthogonal. Since both Boc and THP are removed by acid, they are considered to have differential lability but are not truly orthogonal.[10]
Q2: My substrate is extremely acid-sensitive. Are there any non-acidic methods for Boc deprotection? A: While less common, thermal deprotection methods exist. Heating a Boc-protected amine, sometimes in a high-boiling point solvent like toluene or in trifluoroethanol, can cause thermolytic cleavage of the Boc group.[16][17] However, the required temperatures can be high (120-200 °C) and may not be compatible with all substrates. This method avoids the generation of the tert-butyl cation, thus preventing t-butylation side reactions.
Q3: Can the choice of solvent affect the selectivity of the deprotection? A: Yes, the solvent can play a role. Protic solvents like methanol or ethanol can participate in the deprotection mechanism, especially for THP ethers (a process called alcoholysis).[8][18] While DCM is the most common solvent for TFA-mediated deprotections, using an ether-based solvent like 1,4-dioxane with HCl is another widely used system.[19] It is important to note that strong acids can cleave ether solvents over long reaction times or at high temperatures.[19][20] Always use anhydrous solvents to prevent water from hydrolyzing the THP group.
References
- Benchchem. The Strategic Application of THP and Boc Protecting Groups in PEG Linkers: An In-depth Technical Guide.
- Benchchem. Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- Journal of the Chemical Society, Perkin Transactions 1.
- Benchchem. Troubleshooting N-Boc-piperazine deprotection side reactions.
- Benchchem. Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
- YouTube. synthesis & cleavage of THP ethers.
- Benchchem. The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis.
- Master Organic Chemistry. Cleavage Of Ethers With Acid.
- Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- University of Bristol.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- PMC. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Benchchem. Side reactions of Boc deprotection with scavengers.
- ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection.
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- J&K Scientific. BOC Protection and Deprotection.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- ResearchGate. Deprotection of different N-Boc-compounds.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. jk-sci.com [jk-sci.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification Strategies for Polar Amino Acid Derivatives
Welcome to the Technical Support Center for the purification of polar amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-tricky compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate your purification workflows with confidence.
I. Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar amino acid derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a classic challenge with highly polar compounds in reversed-phase (RP) chromatography. The fundamental issue is that your analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase.[1][2][3] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the water content. Some modern RP columns are designed to be stable in 100% aqueous conditions.[4]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar analytes.[4]
-
pH Adjustment: The ionization state of your amino acid derivative is critical. By adjusting the mobile phase pH, you can suppress the ionization of acidic or basic functional groups, making the molecule less polar and more likely to interact with the stationary phase. For acidic compounds, a low pH (e.g., pH 3 with ammonium formate) can improve retention.[2][5]
-
Ion-Pairing Chromatography: For charged analytes, adding an ion-pairing reagent to the mobile phase can significantly improve retention.[1][2] These reagents contain a hydrophobic part that interacts with the stationary phase and a charged part that pairs with your analyte.
-
Switch to an Alternative Chromatographic Mode: If the above strategies are insufficient, it is often best to switch to a more suitable chromatographic technique, such as HILIC or Ion-Exchange Chromatography.
Issue 2: Peak Tailing in Chromatographic Separations
Q: I am observing significant peak tailing for my polar amino acid derivative. What causes this and how can I fix it?
A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[6] Basic amino groups are especially prone to this issue. Here’s how to address it:
-
Use a Modified Eluent:
-
For basic compounds on silica: Add a small amount of a basic modifier like triethylamine (TEA) (typically 0.1-1% v/v) or a methanol solution with 1-2% ammonium hydroxide to your mobile phase.[6] These modifiers compete with your analyte for the acidic sites on the silica, leading to more symmetrical peaks.
-
For acidic compounds: Adding a small amount of a volatile acid like formic acid or acetic acid can help to protonate residual basic sites on the stationary phase and improve peak shape.
-
-
Choose a Different Stationary Phase:
-
End-capped columns: Use a well-end-capped reversed-phase column to minimize the number of accessible silanol groups.
-
Polymer-based columns: These columns lack silanol groups and can provide excellent peak shapes for basic compounds.
-
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is not close to the pKa of your compound, which can lead to mixed ionization states and peak broadening.
Issue 3: Difficulty in Separating Chiral Amino Acid Derivatives
Q: I need to separate enantiomers of my amino acid derivative. What are my options?
A: The separation of enantiomers requires a chiral environment. This can be achieved in several ways:
-
Chiral Stationary Phases (CSPs): This is the most direct method. A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, and cyclodextrins.[7][8] The choice of CSP will depend on the specific structure of your analyte.
-
Chiral Derivatizing Agents (CDAs): You can react your racemic mixture with a chiral derivatizing agent to form diastereomers.[9] Diastereomers have different physical properties and can be separated on a standard achiral column.[9] A common CDA is Marfey's reagent (FDAA).[9]
-
Chiral Mobile Phase Additives: Adding a chiral selector to the mobile phase can induce transient diastereomeric interactions with the analyte, allowing for separation on an achiral column.
II. Frequently Asked Questions (FAQs)
Q1: When should I choose HILIC over Reversed-Phase chromatography for my polar amino acid derivative?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[5][10][11] You should consider HILIC when:
-
Your compound is very polar and elutes in the void volume of a reversed-phase column even with a highly aqueous mobile phase.[2]
-
You need to analyze underivatized amino acids. HILIC can often separate these without the need for derivatization.[12][13]
-
You are using mass spectrometry detection, as the high organic content of the HILIC mobile phase is beneficial for ESI-MS sensitivity.[10][11]
Q2: What is Ion-Exchange Chromatography (IEC) and when is it the best choice for purifying amino acid derivatives?
A2: Ion-Exchange Chromatography (IEC) separates molecules based on their net charge.[14][15] It is an excellent choice when:
-
Your amino acid derivative has a stable net positive or negative charge at a specific pH.
-
You need to separate your target compound from neutral or oppositely charged impurities.
-
You are purifying a complex biological sample, as IEC can handle a high degree of sample matrix complexity.[14][16]
Q3: My synthesis has produced several impurities. What are the common types of impurities I should be aware of with amino acid derivatives?
A3: Impurities in amino acid derivative synthesis can arise from various sources:[17]
-
Starting material impurities: Unreacted starting materials or impurities within them.
-
Side-reaction products:
-
Deletion or insertion sequences: In peptide synthesis, incomplete coupling or removal of protecting groups can lead to missing or extra amino acid residues.[18][19]
-
Protecting group-related impurities: Residual protecting groups or by-products from their removal.[18]
-
Oxidation/Reduction: Methionine and cysteine residues are particularly susceptible to oxidation.[18][20]
-
Racemization: The chiral center of the amino acid can epimerize under certain reaction conditions.[18]
-
-
Degradation products: The final compound may degrade during purification or storage.[21]
Q4: How can I effectively use protecting groups to aid in purification?
A4: Protecting groups are essential in amino acid chemistry to prevent unwanted side reactions during synthesis.[22][23][24][25] They can also be strategically used to facilitate purification:
-
Altering Polarity: A bulky, non-polar protecting group (e.g., Boc or Fmoc on the amine) can significantly decrease the polarity of the amino acid derivative, making it more amenable to reversed-phase chromatography.[23][26]
-
Improving Solubility: Protecting groups can improve the solubility of amino acid derivatives in organic solvents, which is beneficial for both reaction and purification steps. For example, trityl (Trt) protection of asparagine and glutamine side chains improves their solubility in DMF.[22]
-
Orthogonal Protection Schemes: Using protecting groups that can be removed under different conditions (orthogonality) allows for selective deprotection and purification at various stages of a multi-step synthesis.[23]
Q5: What are some tips for successful recrystallization of polar amino acid derivatives?
A5: Recrystallization is a powerful technique for obtaining highly pure crystalline material.[27][28] For polar amino acid derivatives:
-
Solvent Selection is Key: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[28]
-
Consider pH: The solubility of amino acids is highly pH-dependent. Adjusting the pH of an aqueous solution can be a powerful way to induce crystallization.
-
Inducing Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[28]
-
Beware of "Oiling Out": If your compound separates as a liquid instead of a solid, it has "oiled out." This often happens when the melting point of the compound is lower than the boiling point of the solvent. Adding more solvent or switching to a lower-boiling point solvent can help.[28]
III. Experimental Protocols & Workflows
Workflow: Selecting the Right Purification Strategy
The choice of purification method depends on the properties of your polar amino acid derivative. The following flowchart provides a decision-making framework.
Caption: Decision tree for selecting a purification method.
Protocol: Generic HILIC Method Development
-
Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 150 x 2.1 mm, 3.5 µm).[5][10]
-
Mobile Phase Preparation:
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5-10 column volumes.
-
Equilibrate the column with the initial gradient conditions (e.g., 95% A) for at least 10 column volumes.
-
-
Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% A) and run a gradient to a lower percentage (e.g., 50% A) over 15-20 minutes.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[5][13]
Data Presentation: Comparison of Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Elution Principle | Best For... |
| Reversed-Phase (RP) | Non-polar (e.g., C18, C8)[3][30] | Polar (e.g., Water/Acetonitrile)[1][30] | Hydrophobic interactions[3] | Moderately polar to non-polar compounds. |
| HILIC | Polar (e.g., Silica, Amide)[5] | High organic content with some aqueous buffer[5][12] | Partitioning into an adsorbed water layer on the stationary phase[5][12] | Very polar and hydrophilic compounds.[10][11] |
| Ion-Exchange (IEC) | Charged (Anionic or Cationic)[15] | Aqueous buffers with a salt gradient[14] | Electrostatic interactions based on net charge[14][15] | Charged compounds, complex biological samples. |
IV. References
-
Reversed-phase chromatography - Wikipedia. Available at: [Link]
-
Polar Compounds | SIELC Technologies. Available at: [Link]
-
Direct Analysis of Amino Acids by HILIC–ESI-MS - Nest Group. Available at: [Link]
-
Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column - Waters Corporation. Available at: [Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Available at: [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. Available at: [Link]
-
Direct Analysis of Amino Acids by HILIC–ESI-MS - LCGC International. Available at: [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. Available at: [Link]
-
An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed. Available at: [Link]
-
Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available at: [Link]
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Available at: [Link]
-
8 kinds of impurities which appear in peptide drugs synthesis - Omizzur. Available at: [Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization - CORE. Available at: [Link]
-
Amino acid oxidation/reduction-related impurities. - ResearchGate. Available at: [Link]
-
Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure. | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
-
The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Available at: [Link]
-
Amino Acid-Protecting Groups - SciSpace. Available at: [Link]
-
Synthetic Peptides: Understanding The New CMC Guidelines - DLRC Group. Available at: [Link]
-
Protected Amino Acid Purification - Chemical Amino / Alfa Chemistry. Available at: [Link]
-
Protecting groups in amino acids - ResearchGate. Available at: [Link]
-
Chiral separation of amino acids and derivatives by CE | Download Table - ResearchGate. Available at: [Link]
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - ACS Publications. Available at: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. Available at: [Link]
-
How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. Available at: [Link]
-
How can I recrystallize an amino acid derivative? - ResearchGate. Available at: [Link]
-
Separation and Detection of Amino Acids – BIOC*2580 - eCampusOntario Pressbooks. Available at: [Link]
-
Recrystallization. Available at: [Link]
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. nbinno.com [nbinno.com]
- 10. nestgrp.com [nestgrp.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. halocolumns.com [halocolumns.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. 193.16.218.141 [193.16.218.141]
- 15. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. omizzur.com [omizzur.com]
- 19. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 22. peptide.com [peptide.com]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 26. m.youtube.com [m.youtube.com]
- 27. alfachemic.com [alfachemic.com]
- 28. rubingroup.org [rubingroup.org]
- 29. researchgate.net [researchgate.net]
- 30. hawach.com [hawach.com]
Technical Support Center: Optimization of Coupling Conditions for Sterically Hindered Amino Acids
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered amino acids into peptide sequences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to overcome these synthetic hurdles.
The incorporation of sterically hindered residues—such as β-branched amino acids (Val, Ile), N-methylated amino acids, or α,α-disubstituted amino acids (e.g., Aib)—is a common bottleneck in peptide synthesis.[1][2] Standard coupling protocols often result in low yields, incomplete reactions, or deletion sequences due to the physical obstruction of the reactive centers.[2][3] This guide provides a systematic approach to troubleshooting these difficult couplings.
Troubleshooting Guide: From Failed Reactions to Optimized Protocols
This section is structured to address specific issues you might encounter during your experiments. We will diagnose the problem, explore the causative factors, and provide a range of validated solutions.
Issue 1: My Kaiser or Ninhydrin test is positive after a standard coupling, indicating an incomplete reaction.
A positive colorimetric test post-coupling is the most direct evidence of unreacted free amines on the resin, signaling a failed or inefficient reaction.
Primary Cause: Insufficient Reagent Reactivity
The fundamental issue is that the activation energy required to form the peptide bond is too high to be overcome by standard reagents within a typical timeframe, due to the steric bulk of the reactants.[1][3]
-
Analysis: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like HOBt, are often not potent enough for sterically demanding couplings.[1][3] They form an O-acylisourea intermediate which, while reactive, may not be sufficient to overcome the steric barrier before it rearranges into an unreactive N-acylurea.[4][5]
-
Solution 1: Upgrade to a High-Potency Coupling Reagent. The most effective solution is to switch to an in-situ activating reagent from the phosphonium or aminium/uronium salt classes.[3][6][7] These reagents form highly reactive esters that significantly accelerate the coupling rate.[6]
-
Aminium/Uronium Reagents (e.g., HATU, HBTU, HCTU, COMU): These are among the most powerful and commonly used reagents for hindered systems.[7][8][9] HATU is often considered superior because it forms a 7-azabenzotriazolyl (OAt) active ester, which is more reactive than the benzotriazolyl (OBt) ester formed by HBTU.[3][6] This is due to the lower pKa of the HOAt leaving group and anchimeric assistance from the pyridine nitrogen.[6]
-
Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also excellent choices and are known for generating "cleaner" reactions, as they do not carry the risk of guanidinylation of the N-terminal amine—a potential side reaction with uronium reagents.[6][10] PyAOP, which also forms the highly reactive OAt ester, is particularly effective.[6][11]
-
-
Solution 2: Convert to an Acyl Fluoride. For exceptionally hindered couplings, such as those involving α,α-disubstituted amino acids like Aib, even the most potent onium salt reagents may fail.[3] In these cases, converting the carboxylic acid to a highly reactive acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a powerful strategy.[12][13]
Issue 2: I've switched to HATU, but the coupling is still incomplete.
Even with a potent reagent, other factors can limit reaction success.
Potential Cause 1: Suboptimal Reaction Kinetics & Conditions
-
Analysis: Steric hindrance dramatically slows down the reaction rate.[3] The standard 45-60 minute coupling time may be insufficient.
-
Solution: Double Coupling & Extended Reaction Time. A straightforward and highly effective method is to perform the coupling step twice ("double coupling").[3][7] After the first coupling, the resin is washed, and a fresh solution of activated amino acid is added to drive the reaction to completion.[3] Alternatively, extending the reaction time of a single coupling, sometimes to several hours or overnight, can be beneficial, though this should be balanced against the risk of racemization.[1][3]
Potential Cause 2: Poor Solvation and Peptide Aggregation
-
Analysis: As the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support.[1] This is particularly common with hydrophobic sequences. This aggregation can physically block reactive sites, preventing even the most potent reagents from reaching the N-terminal amine.[3]
-
Solution 1: Optimize the Solvent. The choice of solvent is critical for solvating the growing peptide-resin complex.[3] N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[7] For particularly problematic sequences, using a solvent mixture such as DCM/DMF/NMP (1:1:1) can disrupt aggregation.[3]
-
Solution 2: Introduce Chaotropic Salts. Adding chaotropic salts like LiCl to the coupling mixture can help break up secondary structures.[7]
Potential Cause 3: Insufficient Energy Input
-
Analysis: The activation energy barrier for hindered couplings is significant.
-
Solution: Increase Reaction Temperature (with caution).
-
Conventional Heating: A modest increase in temperature (e.g., to 40-50°C) can increase the reaction rate. However, this must be carefully monitored as elevated temperatures can increase the risk of racemization, especially with sensitive amino acids.[1][14]
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly effective method for driving difficult couplings to completion.[3][7] Microwave energy efficiently heats the reaction, overcoming the activation barrier and disrupting aggregation, leading to significantly faster and more complete reactions.[3]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing low coupling efficiency with sterically hindered amino acids.
Caption: Troubleshooting workflow for low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are the most effective for sterically hindered amino acids?
For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are generally preferred.[3] HATU and PyAOP are considered among the most efficient because they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[3][6] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[3][6]
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Reagent Class | Example(s) | Active Ester Formed | Relative Reactivity | Key Considerations |
| Carbodiimides | DIC, DCC | O-acylisourea | Low | Generally insufficient for hindered residues.[1][3] Risk of N-acylurea side product.[4] |
| Aminium/Uronium | HBTU, PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[3][6] |
| Aminium/Uronium | HCTU | O-6-ClBt ester | High | More reactive than HBTU.[6] |
| Aminium/Uronium | HATU, COMU | OAt ester, Oxyma ester | Very High | Considered the gold standard for difficult couplings.[6] HATU is highly efficient.[9] COMU is a safer, non-explosive alternative. |
| Phosphonium | PyAOP | OAt ester | Very High | Excellent reactivity, similar to HATU, without the risk of guanidinylation.[6][10] |
| Fluorinating | TFFH | Acyl Fluoride | Extremely High | Reserved for the most challenging couplings, such as with Aib residues.[12][13] |
Q2: What is the mechanism that makes HATU so effective?
HATU's effectiveness stems from its ability to rapidly convert a carboxylic acid into a highly reactive OAt active ester in the presence of a non-nucleophilic base like DIPEA. This process is illustrated below. The pyridine nitrogen in the HOAt leaving group provides anchimeric (neighboring group) assistance during the subsequent aminolysis step, further accelerating the peptide bond formation.[6]
Caption: Simplified mechanism of carboxyl activation by HATU.
Q3: How can I minimize racemization during difficult couplings?
Racemization is a significant risk, especially when using forcing conditions like elevated temperatures or extended reaction times.[1]
-
Use Racemization-Suppressing Additives: Ensure your coupling cocktail includes an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] Most modern high-efficiency reagents like HATU and COMU already incorporate these moieties.[6][12]
-
Choose the Right Base: Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or collidine instead of DIPEA if racemization is a concern.[1]
-
Limit Pre-activation Time: Over-activation of the carboxylic acid before adding the amine component can increase the risk of racemization. Keep pre-activation times to a minimum (e.g., 1-5 minutes).[3]
-
Prefer Phosphonium Reagents: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to their uronium counterparts.[1][10]
Q4: When should I consider using pseudoproline dipeptides?
For sequences containing Ser or Thr, using pseudoproline dipeptides is an excellent proactive strategy to prevent aggregation. These dipeptides introduce a "kink" in the peptide backbone by reversibly protecting the Ser/Thr residue as a proline-like oxazolidine. This disrupts the inter-chain hydrogen bonding that leads to aggregation, making subsequent couplings much more efficient. The native structure is restored during the final TFA cleavage.
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (using HATU)
This protocol is a robust method for incorporating hindered amino acids when a single coupling proves insufficient.
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling - Activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), in DMF. Add a non-nucleophilic base like DIPEA (8 equivalents). Allow the pre-activation to proceed for 1-5 minutes.[3]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes at room temperature.[3]
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (2 x 1 min) to prepare for the next cycle.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[7]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail, such as with Fmoc-Aib-OH.[3][12]
-
Acyl Fluoride Formation: In an anhydrous environment, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent, such as TFFH (1 equivalent), and a suitable base like pyridine. Stir at room temperature for approximately 30-60 minutes to form the acyl fluoride.
-
Resin Preparation: Ensure the N-terminal amine on the resin is deprotected and the resin is washed and dried.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer. Using elevated temperatures (e.g., 80°C) may be necessary.[13]
Decision Tree for Coupling Strategy
Caption: Decision tree for selecting a coupling strategy.
References
-
Carbodiimides and Additives. Aapptec Peptides. [Link]
-
Peptide Coupling Reagents: Selection and Use. GenScript. [Link]
-
Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. [Link]
-
Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]
-
Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta. [Link]
-
Carbodiimide. Wikipedia. [Link]
-
Proposed mechanism for activation by uronium salt. ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH. [Link]
-
Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Request PDF. [Link]
-
(PDF) Procedures to Improve Difficult Couplings. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. file.globalso.com [file.globalso.com]
- 9. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid
Welcome to the technical support center for the synthesis of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on troubleshooting and optimizing reaction yields. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common contributing factors?
Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. For the synthesis of this specific molecule, the most critical steps to scrutinize are:
-
Diastereoselective Reduction: The formation of the cis stereoisomer is paramount. Inadequate control during the reduction of a pyranone precursor can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired product.
-
Boc Protection: Incomplete reaction or the formation of side products during the introduction of the tert-butyloxycarbonyl (Boc) protecting group can significantly impact yield.[1][2]
-
Purification Steps: Loss of product during extraction, crystallization, or chromatography is a frequent cause of diminished yields.[3][4][5] The physical properties of Boc-protected amino acids can sometimes make purification challenging.[4]
Below, we will delve into specific troubleshooting strategies for each of these critical areas.
Troubleshooting Guide: A Deeper Dive
Issue 1: Poor Diastereoselectivity in the Reduction Step
A common synthetic route involves the reduction of a ketone precursor, such as a 3-amino-tetrahydropyran-4-one derivative. Achieving high cis selectivity is crucial.
Q2: I am observing a mixture of cis and trans isomers after the reduction. How can I improve the diastereoselectivity?
The choice of reducing agent and reaction conditions are the primary determinants of diastereoselectivity in the reduction of cyclic ketones.
-
Underlying Principle: The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl group. Steric hindrance from the adjacent amino group will influence the trajectory of the incoming nucleophile. For the desired cis product, the hydride should attack from the face opposite to the amino group.
-
Troubleshooting Protocol:
-
Reagent Selection: If you are using a non-selective reducing agent like sodium borohydride (NaBH₄), consider switching to a bulkier hydride source. Reagents like lithium tri-sec-butylborohydride (L-Selectride®) or sodium triacetoxyborohydride often provide higher diastereoselectivity by favoring attack from the less hindered face.
-
Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C). Lower temperatures enhance the kinetic control of the reaction, often leading to improved selectivity.
-
Solvent Effects: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. Experiment with different solvents to find the optimal conditions for your specific substrate.
-
Workflow for Optimizing Diastereoselectivity:
Caption: Troubleshooting workflow for improving diastereoselectivity.
Issue 2: Inefficient Boc Protection
The Boc protection of the amino group is a critical step. Low yields at this stage are often due to incomplete reactions or side product formation.
Q3: My Boc protection reaction is not going to completion, or I am observing significant side products. What should I do?
The success of the Boc protection reaction hinges on the choice of reagents, base, and reaction conditions.
-
Causality: The free amino group acts as a nucleophile, attacking the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[6] The reaction requires a base to deprotonate the ammonium salt (if the starting material is a salt) and to neutralize the acid formed during the reaction.
-
Troubleshooting Protocol:
-
Reagent Stoichiometry: Ensure you are using a slight excess of Boc₂O (typically 1.1 to 1.5 equivalents).
-
Base Selection: A non-nucleophilic base is crucial to avoid competing reactions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. If your starting material is a free amine, a weaker base like sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., dioxane/water) can be effective.[]
-
Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding a second portion of Boc₂O and base.
-
Side Reactions: A common side product is the formation of the di-Boc protected amine. This can be minimized by careful control of stoichiometry and reaction time. Another potential issue is the formation of a t-butyl ester if the carboxylic acid is unprotected. It is advisable to perform the Boc protection on the amino alcohol precursor before oxidation to the carboxylic acid, or on the corresponding ester.
-
Table 1: Common Boc Protection Conditions
| Starting Material Form | Base | Solvent System | Typical Temperature |
| Free Amine | NaHCO₃ | Dioxane/Water | Room Temperature |
| Amine Salt (e.g., HCl) | Triethylamine (TEA) | Methanol or DCM | 0 °C to RT |
Issue 3: Product Loss During Work-up and Purification
A significant portion of the product can be lost during the extraction and purification stages.
Q4: I am experiencing a large amount of product loss during the aqueous work-up and subsequent purification. How can I mitigate this?
The amphiphilic nature of amino acids, even when Boc-protected, can lead to challenges in separating them from aqueous and organic phases.
-
Expert Insight: The Boc group increases the lipophilicity of the molecule, but the free carboxylic acid can still impart significant water solubility, especially at neutral or basic pH.
-
Troubleshooting Protocol:
-
Acidic Extraction: During the aqueous work-up, ensure the aqueous layer is acidified to a pH of 2-3 with a dilute acid (e.g., 1M HCl) before extraction with an organic solvent like ethyl acetate or DCM. This protonates the carboxylate, making the molecule more soluble in the organic phase.
-
Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and can break up emulsions.
-
Recrystallization vs. Chromatography:
-
Recrystallization: If your product is a solid and of reasonable purity, recrystallization can be a highly effective purification method with minimal product loss.[4] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water).
-
Column Chromatography: If chromatography is necessary, be mindful of the acidic nature of silica gel, which can potentially lead to partial deprotection of the Boc group. To avoid this, you can either use deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or use a different stationary phase like alumina.
-
-
Logical Flow for Optimizing Purification:
Caption: Decision tree for optimizing product purification.
References
- BenchChem. (2025). Technical Support Center: Optimizing Tetrahydro-4H-pyran-4-one Reactions.
- Green Chemistry (RSC Publishing). (2022). Catalytic production of tetrahydropyran (THP)
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- BenchChem. (2025).
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.
- National Institutes of Health. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- Clearsynth. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
- ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
- National Institutes of Health. (n.d.).
- BOC Sciences. (n.d.). BOC-amino acids.
- International Journal of Pharmaceutical Research and Applications. (2023).
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2019).
- ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.
- National Institutes of Health. (n.d.).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Chemtips. (2012).
- Google Patents. (n.d.). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
- PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid.
- Semantic Scholar. (n.d.).
Sources
Technical Support Center: Large-Scale Synthesis and Purification of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid
Welcome to the technical support center for the synthesis and purification of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this specific synthetic process. The information herein is structured to address common challenges and provide scientifically grounded solutions.
I. Overview of Synthetic Strategy
The large-scale synthesis of this compound typically involves a multi-step process. A common route begins with the Boc-protection of a suitable amino-tetrahydropyran precursor, followed by diastereoselective reactions to establish the desired cis stereochemistry. The final purification is often challenging due to the amphoteric nature and high polarity of the target molecule.
Below is a generalized workflow for the synthesis and purification process.
Fig. 1: General workflow for synthesis and purification.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification, providing potential causes and actionable solutions.
Problem 1: Low Yield During Boc-Protection
Symptoms:
-
Incomplete consumption of the starting amine observed by TLC or LC-MS.
-
Formation of multiple byproducts.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Solution |
| Inappropriate Base or pH | The amino group's nucleophilicity is pH-dependent. If the pH is too low, the amine is protonated and non-nucleophilic. If too high, hydrolysis of di-tert-butyl dicarbonate ((Boc)₂O) can be significant. Solution: Use a suitable base like triethylamine (Et₃N) or sodium hydroxide (NaOH) to maintain a basic pH (typically 8-10).[1][2] For amino acids, aqueous conditions with a base are often effective.[2] |
| Solvent Incompatibility | The starting amino acid may have poor solubility in common organic solvents. Solution: A biphasic system (e.g., water/acetone or water/THF) can be employed to dissolve both the amino acid and (Boc)₂O.[1] |
| (Boc)₂O Decomposition | (Boc)₂O can degrade, especially in the presence of moisture or at elevated temperatures. Solution: Use fresh (Boc)₂O and maintain the reaction at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature.[1] |
| Side Reactions | The carboxylic acid moiety can sometimes react under certain conditions. Solution: Performing the reaction under carefully controlled pH in aqueous media generally favors N-acylation over O-acylation.[2] |
Problem 2: Poor Diastereoselectivity in the Reduction Step
Symptoms:
-
NMR analysis of the crude product shows a significant amount of the undesired trans-isomer.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Solution |
| Non-Optimal Reducing Agent | The choice of reducing agent significantly influences the stereochemical outcome. Bulky reducing agents often provide higher diastereoselectivity by favoring attack from the less sterically hindered face. Solution: Screen different reducing agents. While sodium borohydride (NaBH₄) is common, other reagents like lithium tri-sec-butylborohydride (L-Selectride®) might offer improved selectivity. The stereochemistry of related reductions of β-enaminoketones has been studied and can provide insights.[3] |
| Reaction Temperature | Lower temperatures generally enhance selectivity by increasing the energy difference between the transition states leading to the two diastereomers. Solution: Conduct the reduction at lower temperatures (e.g., -78 °C to 0 °C). |
| Solvent Effects | The solvent can influence the conformation of the substrate and the solvation of the reducing agent, thereby affecting the facial selectivity of the reduction. Solution: Experiment with different solvents, such as THF, methanol, or ethanol, to find the optimal conditions for cis-selectivity. |
Problem 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The product remains as a persistent oil or gum and fails to crystallize.[4]
-
The product is highly water-soluble, leading to poor extraction efficiency.
-
Column chromatography results in low recovery or poor separation.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Solution |
| Inhibited Crystallization | Impurities, such as residual solvents, salts, or stereoisomers, can disrupt the crystal lattice formation.[4][5] The hygroscopic nature of the product can also prevent solidification.[4] Solution: 1) Ensure the crude product is as pure as possible before attempting crystallization. Perform an additional aqueous wash to remove salts.[5] 2) Use anhydrous solvents for the final workup and crystallization steps.[4] 3) Try various solvent systems for crystallization, such as ethyl acetate/hexanes or ethanol/water.[1][5] 4) Seeding with a small crystal of the pure product can induce crystallization.[6] 5) If the product is an oil, triturating with a non-polar solvent like diethyl ether can sometimes induce solidification.[4] |
| High Polarity and Water Solubility | The presence of both a carboxylic acid and a Boc-protected amine makes the molecule amphipathic and polar, leading to high water solubility. Solution: During extraction from an aqueous layer, saturate the aqueous phase with NaCl to decrease the product's solubility (salting out). Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol.[2] Multiple extractions are often necessary. |
| Challenges with Chromatography | The polar nature of the compound can lead to tailing and poor separation on normal-phase silica gel. The acidic proton can interact strongly with the silica. Solution: 1) Consider using reverse-phase chromatography. 2) For normal-phase silica gel chromatography, adding a small amount of acetic or formic acid to the mobile phase can suppress the ionization of the carboxylic acid and improve peak shape. Ion-exchange chromatography is also a viable technique for purifying amino acids and their derivatives.[7][8] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the Boc-protection reaction? A1: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable stain, such as ninhydrin, which will stain the primary/secondary amine of the starting material but not the Boc-protected product. The disappearance of the ninhydrin-positive spot indicates the completion of the reaction. LC-MS is also an excellent tool for more quantitative monitoring.
Q2: My final product has a low melting point and appears as a waxy solid. How can I improve its crystalline nature? A2: A waxy or oily product often indicates the presence of impurities or residual solvent.[4] First, ensure the product is thoroughly dried under high vacuum. If it remains waxy, attempt recrystallization from a different solvent system.[5] Sometimes, dissolving the product in a minimal amount of a "good" solvent and then slowly adding a "poor" (anti-solvent) until turbidity appears, followed by slow cooling, can promote crystal growth.[5]
Q3: Can I remove the Boc group during the workup? A3: Yes, the Boc group is acid-labile.[9][10] During the aqueous workup, if you use a strong acid to adjust the pH to a very low value (e.g., pH < 2) and for a prolonged period, you risk partial or complete deprotection.[2] It is advisable to use dilute acid and perform the acidification and subsequent extraction promptly, preferably at low temperatures.
Q4: What are the typical storage conditions for this compound? A4: The compound should be stored in a cool, dry place, away from oxidizing agents.[11] Due to its potential hygroscopicity, storage in a desiccator or under an inert atmosphere is recommended for long-term stability.
IV. Experimental Protocols
Protocol 1: Boc-Protection of 3-Amino-tetrahydropyran-4-carboxylic acid
-
Dissolve the starting amino acid in a mixture of water and a suitable organic co-solvent like acetone or THF.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (2 equivalents), to the solution while stirring.[1]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 2-3 with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer multiple times with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Crystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, ethanol).
-
Slowly add a non-polar anti-solvent (e.g., hexanes, petroleum ether) until the solution becomes slightly cloudy.[1]
-
If necessary, add a few drops of the hot solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod can initiate nucleation.[5]
-
Once crystals begin to form, place the flask in a refrigerator (2-8 °C) for several hours to maximize crystal growth.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
V. References
-
CN112661672A - Crystallization method of Boc-amino acid - Google Patents. Available at:
-
Crystallization method of Boc-amino acid - Eureka | Patsnap. Available at: [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. Available at: [Link]
-
CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents. Available at:
-
Amino Acid Purification - Column Chromatography. Available at: [Link]
-
(PDF) Separation and Purification of Amino Acids - ResearchGate. Available at: [Link]
-
A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Available at: [Link]
-
Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. Available at: [Link]
-
Separation and Refining of Amino acids. Available at: [Link]
-
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography - ResearchGate. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
US4956471A - Process for isolating and purifying amino acids - Google Patents. Available at:
-
Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity - PubMed. Available at: [Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - NIH. Available at: [Link]
Sources
- 1. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Purification of Synthetic Amino-Acid Precursors
Welcome to the Technical Support Center for the purification of synthetic amino acid precursors. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process. As Senior Application Scientists, we have compiled this information to ensure you can achieve the highest purity for your compounds, grounded in scientific principles and practical experience.
Section 1: Understanding Impurities in Synthetic Amino Acid Precursors
A thorough understanding of potential impurities is the first step toward effective removal. Impurities in synthetic amino acid precursors can originate from various sources, including the starting materials, side reactions during synthesis, and degradation.[1][2]
Frequently Asked Questions (FAQs) - Impurity Types
Q1: What are the most common types of impurities I should expect in my synthetic amino acid precursors?
A1: Impurities can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process and include residual solvents, reagents, and by-products.[1][3] For instance, in solid-phase peptide synthesis (SPPS), you might encounter residual coupling agents or protecting groups.[4]
-
Starting Material-Related Impurities: These include unreacted starting materials or impurities already present in them, such as unprotected amino acids or dipeptides in your protected amino acid raw material.[1][5]
-
Stereoisomers: Racemization can occur during synthesis, leading to the presence of D-enantiomers in an L-amino acid precursor sample, which can significantly impact biological activity.[6][7]
-
Degradation Products: Amino acid precursors can degrade over time or under certain conditions, leading to impurities from oxidation, hydrolysis, or deamidation.[1][8]
-
Deletion or Insertion Sequences: In peptide-like precursors, incomplete coupling reactions can lead to the absence of an amino acid (deletion), while residual reactants can cause the addition of an extra amino acid (insertion).[4][8]
Q2: How can I detect and characterize these impurities?
A2: A multi-pronged analytical approach is often necessary for comprehensive impurity profiling. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone technique for separation and quantification.[9][10] For structural elucidation and identification of unknown impurities, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools.[9][10] Capillary electrophoresis (CE) can also be effective for separating charged analytes.[9]
| Analytical Technique | Primary Use in Impurity Analysis |
| HPLC (High-Performance Liquid Chromatography) | Separation and quantification of impurities.[9][10] |
| MS (Mass Spectrometry) | Identification and structural characterization of impurities.[9][10] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Determination of the 3D structure of impurities and distinguishing between isomers.[10] |
| CE (Capillary Electrophoresis) | Separation of hydrophilic and charged impurities.[9] |
Section 2: Troubleshooting Purification by Crystallization
Crystallization is a powerful technique for purifying amino acid precursors, capable of yielding high-purity material.[][12] However, several issues can arise during the process.
Troubleshooting Guide: Crystallization
Q3: My amino acid precursor is not crystallizing, or the yield is very low. What could be the problem and how can I fix it?
A3: Failure to crystallize or low yield can be due to several factors. Here is a systematic approach to troubleshoot this issue:
Causality and Solution Workflow:
Caption: Troubleshooting workflow for low or no crystallization.
-
Step 1: Verify Supersaturation. Crystallization occurs from a supersaturated solution. If your solution is undersaturated, the precursor will not crystallize.
-
Solution: Increase the concentration of your precursor by slowly evaporating the solvent or by adding an anti-solvent (a solvent in which your precursor is less soluble).[13]
-
-
Step 2: Address Interfering Impurities. Some impurities can inhibit crystal nucleation and growth.
-
Step 3: Optimize Crystallization Conditions. The thermodynamics and kinetics of crystallization are highly dependent on experimental conditions.
-
Temperature: Systematically vary the crystallization temperature. Some compounds crystallize better upon slow cooling, while others may require isothermal conditions.[12]
-
pH: The solubility of amino acids and their precursors is highly pH-dependent. Adjust the pH to the isoelectric point (pI) of your molecule, where it typically has the lowest solubility.[16][17]
-
Seeding: Introducing a small seed crystal of the pure compound can induce crystallization in a supersaturated solution.[]
-
Q4: The crystals I obtained are small, needle-like, or of poor quality. How can I improve crystal morphology?
A4: Crystal morphology is influenced by the rate of nucleation and growth.
-
Explanation: Rapid crystallization often leads to a large number of small crystals, while slow, controlled crystallization promotes the growth of larger, more well-defined crystals.
-
Solutions:
-
Slow Down the Process: Decrease the rate of cooling or the rate of anti-solvent addition.
-
Use Additives: In some cases, small amounts of surfactants or polyvalent alcohols can act as crystal habit modifiers, leading to improved crystal shape.[18]
-
Stirring: Gentle agitation can prevent the formation of aggregates and promote uniform crystal growth. However, vigorous stirring can lead to secondary nucleation and smaller crystals.
-
Section 3: Troubleshooting Purification by Chromatography
Chromatography, especially ion-exchange and reversed-phase HPLC, is a versatile and widely used method for purifying amino acid precursors.[7][19]
Troubleshooting Guide: Chromatography
Q5: My target precursor is not binding to the ion-exchange column. What should I do?
A5: This is a common issue that usually points to incorrect buffer conditions or a problem with the column itself.
Decision Tree for Binding Issues in Ion-Exchange Chromatography:
Caption: Troubleshooting binding issues in ion-exchange chromatography.
-
Causality: For a precursor to bind to an ion-exchange resin, it must carry a net charge opposite to that of the stationary phase at the given pH.[20][21] High salt concentrations in the loading buffer can shield these charges and prevent binding.
-
Solutions:
-
Check the pH: For cation exchange, the buffer pH should be below the pI of your precursor to ensure a net positive charge. For anion exchange, the pH should be above the pI for a net negative charge.
-
Lower the Ionic Strength: Reduce the salt concentration in your sample and binding buffer. You may need to perform a buffer exchange or desalting step prior to loading.[22]
-
Ensure Proper Equilibration: The column must be fully equilibrated with the binding buffer before loading the sample.
-
Q6: I am seeing poor resolution between my precursor and an impurity in RP-HPLC. How can I improve the separation?
A6: Poor resolution in RP-HPLC can be addressed by modifying the mobile phase, gradient, or stationary phase.
| Parameter | Troubleshooting Action | Rationale |
| Mobile Phase Composition | Optimize the organic solvent (e.g., acetonitrile, methanol) and the aqueous phase (e.g., water with 0.1% TFA). | Different organic solvents can alter the selectivity of the separation.[3] |
| Gradient Slope | Decrease the steepness of the elution gradient. | A shallower gradient increases the separation time and can improve the resolution of closely eluting peaks.[22] |
| Flow Rate | Reduce the flow rate. | Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time. |
| Column Chemistry | Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. | Different stationary phases offer different selectivities. Smaller particle sizes generally provide higher resolution.[23] |
| Temperature | Adjust the column temperature. | Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution. |
Section 4: Troubleshooting Purification by Extraction
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases.[14][15]
Troubleshooting Guide: Extraction
Q7: I am getting a low recovery of my amino acid precursor after liquid-liquid extraction. What could be the cause?
A7: Low recovery in an extraction process often points to issues with partitioning, pH, or emulsion formation.
-
Incorrect pH: The charge state, and therefore the hydrophilicity/hydrophobicity of an amino acid precursor, is pH-dependent.
-
Solution: To extract an amino acid precursor into an organic phase, you generally want it to be in its neutral, uncharged form. Adjust the pH of the aqueous phase to the isoelectric point (pI) of your compound. Conversely, to keep it in the aqueous phase, adjust the pH away from the pI to ensure it is charged.
-
-
Insufficient Partitioning: The partition coefficient (the ratio of the concentration of the solute in the two phases) may not be favorable for a single extraction.
-
Solution: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions with one-third of the total volume are more efficient than a single extraction with the full volume.
-
-
Emulsion Formation: Emulsions are a common problem, especially when dealing with complex mixtures, and they can trap your product at the interface.
-
Solution:
-
Break the emulsion by adding a small amount of brine (saturated NaCl solution).
-
Centrifuge the mixture to separate the layers.
-
Filter the mixture through a bed of celite or glass wool.
-
-
Experimental Protocol: pH Adjustment for Enhanced Extraction
-
Dissolve the crude amino acid precursor in an appropriate aqueous solution (e.g., deionized water).
-
Measure the initial pH of the solution.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter until the isoelectric point (pI) of the target precursor is reached.
-
Add the immiscible organic solvent (e.g., ethyl acetate, chloroform-methanol mixture).[24]
-
Gently mix the two phases to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate and then collect the organic phase containing the purified precursor.
-
Repeat the extraction from the aqueous phase 2-3 times to maximize recovery.
References
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health (NIH). [Link]
-
Amino Acid Purification - Column Chromatography. Sorbead India. [Link]
-
Summary of analytical methods for detecting amino acid impurities. ResearchGate. [Link]
-
Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Zhengzhou Tiei Extraction Technology Co., Ltd. [Link]
- Process for isolating and purifying amino acids.
-
Separation and Refining of Amino acids. Mitsubishi Chemical Corporation. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). ResearchGate. [Link]
-
How can I purify amino acid based ionic liquids from their precursors such as amino acids. ResearchGate. [Link]
-
Chromatographic Separation of Amino Acids. (2021). ResearchGate. [Link]
- Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
-
Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. (2018). National Institutes of Health (NIH). [Link]
-
Peptide Characterisation Methods and Impurity Detection. (2023). Oxford Global. [Link]
-
Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. (2020). Frontiers in Earth Science. [Link]
- Method for crystallization of amino acids.
-
Synthetic Peptides: Understanding The New CMC Guidelines. (2023). DLRC Group. [Link]
-
How to extract amino acids (powders) from meats in a lab? What lab material does one need. Quora. [Link]
-
Protein purification troubleshooting guide. Cytiva. [Link]
-
Separation and Detection of Amino Acids. eCampusOntario Pressbooks. [Link]
-
Protein purification troubleshooting guide. Cytiva. [Link]
-
Impurity profile of amino acids?. (2005). ResearchGate. [Link]
-
6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud. [Link]
-
Methods for Protein Crystallization. (2023). Encyclopedia.pub. [Link]
-
Investigation of Impurities in Peptide Pools. (2022). MDPI. [Link]
-
Peptide Crystallization. Creative Biostructure. [Link]
Sources
- 1. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oxfordglobal.com [oxfordglobal.com]
- 12. Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Amino Acid Extraction Process - Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method [tyextractor.com]
- 15. US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents [patents.google.com]
- 16. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 17. diaion.com [diaion.com]
- 18. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 19. column-chromatography.com [column-chromatography.com]
- 20. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 21. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 22. pdf.dutscher.com [pdf.dutscher.com]
- 23. Frontiers | Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis [frontiersin.org]
- 24. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Analytical Methods for Detecting Impurities in Synthetic Amino Acids
Welcome to the Technical Support Center for the analysis of impurities in synthetic amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amino acid purity assessment. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental challenges. Our approach is rooted in scientific first principles to empower you to not only solve immediate issues but also to build more robust analytical methods.
Section 1: Understanding the Landscape of Amino Acid Impurities
Synthetic amino acids, essential building blocks in pharmaceuticals and nutritional products, can contain various impurities that may affect efficacy, safety, and stability. A thorough understanding of the potential impurities is the first step in developing a robust analytical strategy.
Common Classes of Impurities in Synthetic Amino Acids:
-
Related Substances: These include starting materials, intermediates, and by-products from the synthetic route.[1]
-
Enantiomeric Impurities: The presence of the undesired D- or L-isomer can arise from the starting materials or be introduced during the synthesis process.[2] The separation of these stereoisomers is often a significant analytical challenge.[3][4]
-
Diastereomeric Impurities: These can form when the amino acid has more than one chiral center.
-
Degradation Products: Impurities can also arise from the degradation of the amino acid during manufacturing or storage.[5][6] Common degradation pathways include oxidation, deamidation, and cyclization (e.g., formation of pyroglutamic acid from glutamic acid).[1][5]
-
Residual Solvents and Reagents: Solvents and other reagents used in the manufacturing process can remain in the final product.
-
Inorganic Impurities: These can include chlorides, sulfates, ammonium, and heavy metals.[1]
The Analytical Challenge:
Most amino acids are highly polar and lack a strong UV chromophore, making their separation and detection inherently challenging.[1] This often necessitates specialized chromatographic techniques or derivatization to enhance retention and detector response.[1]
Section 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique
HPLC is the most frequently applied methodology for the analysis of amino acid impurities.[1] It offers a wide range of separation modes, including reversed-phase (RP), ion-exchange (IEX), and hydrophilic interaction liquid chromatography (HILIC).[1]
Troubleshooting Guide: HPLC Analysis
Q1: I'm seeing poor peak shape (tailing or fronting) for my amino acid and its impurities. What's causing this and how can I fix it?
A1: Poor peak shape is a common issue in amino acid analysis and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions with Silica Support:
-
The "Why": The silica backbone of many reversed-phase columns has residual silanol groups (-Si-OH) that are acidic and can interact with the basic amino groups of your analytes via ion exchange. This secondary interaction mechanism leads to peak tailing.
-
The "How-to-Fix":
-
Lower Mobile Phase pH: By operating at a lower pH (e.g., 2.5-3.5), you protonate the silanol groups, minimizing their interaction with the protonated amino acids.
-
Increase Ionic Strength: Adding a salt (e.g., 25-50 mM potassium phosphate or sodium perchlorate) to your mobile phase can help to shield the silanol groups and reduce secondary interactions.
-
Use a "Base-Deactivated" Column: Modern columns are often end-capped or use hybrid particle technology to minimize exposed silanols. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
-
-
Column Overload:
-
The "Why": Injecting too much sample can saturate the stationary phase, leading to a broadened, often fronting, peak.
-
The "How-to-Fix": Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Mismatch Between Injection Solvent and Mobile Phase:
-
The "Why": If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause the sample band to spread on the column, resulting in broad or split peaks.
-
The "How-to-Fix": Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that still provides adequate solubility.
-
Q2: I'm struggling to separate chiral (enantiomeric) impurities. What are my options?
A2: Chiral separations are a specialized area of HPLC. Here are the primary approaches:
-
Direct Chiral Separation:
-
The "Why": This involves using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
-
The "How-to-Fix":
-
Column Selection: There are many types of CSPs, including polysaccharide-based (cellulose and amylose), macrocyclic glycopeptide-based (teicoplanin and vancomycin), and crown ether-based phases. The choice of column depends on the specific amino acid. Consulting resources like the "LC Decision Tree" for amino acid separations can be a good starting point.[7]
-
Mobile Phase Optimization: Chiral separations are often very sensitive to mobile phase composition. Small changes in the organic modifier, additives, or pH can have a large impact on resolution.
-
-
-
Indirect Chiral Separation (Pre-column Derivatization):
-
The "Why": This method involves reacting your amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column.
-
The "How-to-Fix":
-
Reagent Selection: A common derivatizing agent is o-phthalaldehyde (OPA) used in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys).[8]
-
Method Development: You will need to optimize the derivatization reaction conditions (e.g., reaction time, temperature, reagent concentration) and the subsequent HPLC separation of the diastereomers. A key advantage is that this approach often enhances the fluorescence of the amino acids, leading to much lower detection limits.[1]
-
-
Q3: My retention times are drifting from run to run. What should I check?
A3: Retention time instability can be frustrating, but it's usually solvable by systematically checking your system.
-
Mobile Phase Issues:
-
The "Why": The composition of your mobile phase must be consistent. Inaccurate mixing by the pump, evaporation of a volatile solvent component, or degradation of the mobile phase can all lead to retention time shifts.[9]
-
The "How-to-Fix":
-
Check Pump Performance: If you are using a gradient, ensure the proportioning valves are working correctly.[10] You can test this by running a gradient with a UV-absorbing tracer in one of the mobile phase components.
-
Freshly Prepare Mobile Phase: Buffers, especially at low concentrations, can support microbial growth. It's best to prepare mobile phases fresh daily.
-
Degas Your Mobile Phase: Dissolved gases can come out of solution and form bubbles in the pump, leading to flow rate inaccuracies.
-
-
-
Temperature Fluctuations:
-
The "Why": Retention times are sensitive to temperature. Even small changes in ambient lab temperature can cause shifts.
-
The "How-to-Fix": Use a column oven to maintain a constant temperature for your column. This is crucial for reproducible chromatography.
-
-
Column Equilibration:
-
The "Why": If you are running a gradient, the column needs to be fully re-equilibrated to the initial conditions before the next injection. Insufficient equilibration time will lead to drifting retention times.
-
The "How-to-Fix": Ensure your equilibration time is at least 10-15 column volumes.
-
Section 3: Gas Chromatography (GC) - A Powerful Alternative with a Derivatization Prerequisite
Gas chromatography is another valuable technique for amino acid analysis, but due to their low volatility, amino acids must be derivatized prior to analysis.[11][12]
Troubleshooting Guide: GC Analysis
Q1: My derivatization reaction seems to be incomplete or giving multiple products. How can I improve it?
A1: Successful GC analysis of amino acids hinges on a complete and reproducible derivatization reaction.
-
Silylation (e.g., with MSTFA or MTBSTFA):
-
The "Why": Silylation replaces active hydrogens on the amino, carboxyl, and side-chain functional groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[11][12] This makes the amino acid volatile and thermally stable.[13]
-
The "How-to-Fix":
-
Strictly Anhydrous Conditions: Silylation reagents are extremely sensitive to moisture.[12] Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and purge vials with an inert gas (e.g., nitrogen or argon) before adding reagents.
-
Optimize Reaction Conditions: The reaction time and temperature may need to be adjusted for different amino acids. For example, some amino acids may require heating to drive the reaction to completion.
-
Choice of Reagent: MTBSTFA forms more stable derivatives that are less moisture-sensitive compared to those from reagents like BSTFA.[12]
-
-
-
Alkylation/Acylation (e.g., with alkyl chloroformates):
-
The "Why": This is often a two-step process where the carboxyl group is first esterified, followed by acylation of the amino and other functional groups.[13]
-
The "How-to-Fix":
-
Complete Removal of Reagents: After each step, the derivatization reagents must be completely removed, as they can interfere with the subsequent step or the GC analysis itself. This is typically done by evaporation under a stream of nitrogen.
-
Reaction Stoichiometry: Ensure you are using the correct molar excess of the derivatizing agent to drive the reaction to completion.
-
-
Q2: I'm seeing broad or tailing peaks in my GC chromatogram.
A2: Assuming your derivatization is successful, peak shape issues in GC often point to problems with the injection or the column.
-
Injector Issues:
-
The "Why": Amino acid derivatives can still have some residual polarity. A cold spot in the injector or a contaminated injector liner can lead to poor sample vaporization and peak tailing.
-
The "How-to-Fix":
-
Injector Temperature: Ensure the injector temperature is high enough to flash-vaporize the derivatives without causing thermal degradation.
-
Liner Deactivation: Use a deactivated injector liner to minimize active sites that can interact with your analytes. Regularly replace the liner, especially when analyzing complex samples.
-
-
-
Column Bleed and Activity:
-
The "Why": At high temperatures, the stationary phase of the column can begin to break down (bleed), leading to a rising baseline and active sites. These active sites can cause peak tailing.
-
The "How-to-Fix":
-
Use a Low-Bleed Column: Select a column specifically designed for low bleed, especially if you are using a sensitive detector like a mass spectrometer.
-
Condition the Column: Properly condition a new column according to the manufacturer's instructions to remove any residual manufacturing materials and ensure a stable baseline.
-
-
Section 4: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) - For Unambiguous Identification and Quantification
MS and NMR are powerful tools for the structural elucidation and quantification of impurities.
Troubleshooting Guide: MS and NMR
Q1: I'm experiencing ion suppression in my LC-MS analysis of amino acids. How can I mitigate this?
A1: Ion suppression is a common matrix effect in LC-MS where co-eluting compounds compete with the analyte for ionization, leading to a decreased signal.[14][15]
-
The "Why": Amino acid samples, especially from biological matrices, can contain high concentrations of salts and other endogenous components that interfere with the ionization process in the MS source.[16]
-
The "How-to-Fix":
-
Improve Chromatographic Separation: The best way to avoid ion suppression is to chromatographically separate the analytes of interest from the interfering matrix components.[15] This might involve optimizing your gradient or switching to a different column or separation mode (e.g., HILIC).
-
Effective Sample Preparation: Use sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components before analysis.[14][16]
-
Dilute the Sample: Simple dilution can sometimes reduce the concentration of interfering species to a level where they no longer cause significant suppression.[15]
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, you can accurately quantify the analyte even in the presence of suppression.
-
Q2: How can I use NMR to detect and quantify low-level impurities in my amino acid sample?
A2: Quantitative NMR (qNMR) is a powerful primary method for purity assessment because the signal intensity is directly proportional to the number of nuclei.
-
The "Why": NMR can detect any proton-containing impurity without the need for a reference standard for that specific impurity. It can also be used to identify unknown impurities through structural elucidation.
-
The "How-to-Fix" common challenges:
-
Sensitivity: To detect low-level impurities, you may need to increase the number of scans to improve the signal-to-noise ratio. Using a higher-field NMR instrument will also increase sensitivity.
-
Solvent Signal Suppression: The signal from the NMR solvent (e.g., water in D2O) can be very large and obscure signals from your analyte and impurities.[17] Use appropriate solvent suppression techniques (e.g., presaturation).
-
Signal Overlap: Signals from different impurities or from the main amino acid component may overlap.[18] Changing the pH of the sample can sometimes shift the signals enough to resolve them.[18] 2D NMR techniques (e.g., COSY, HSQC) can also be used to resolve overlapping signals and aid in structural identification.
-
Section 5: Pharmacopeial Guidance and System Suitability
For pharmaceutical applications, analytical methods must adhere to the guidelines set forth by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
-
USP General Chapter <621> Chromatography and EP General Chapter 2.2.46 Chromatographic Separation Techniques provide definitions, calculations, and system suitability requirements for chromatographic methods.[19][20][21][22] These chapters also outline allowable adjustments to chromatographic methods without the need for full re-validation.[23][24][25][26]
System Suitability Testing (SST): Your Self-Validating System
Before running any samples, you must perform SST to ensure your chromatographic system is performing as expected. Key SST parameters include:
-
Resolution (Rs): A measure of the separation between two peaks. The pharmacopeias generally require a resolution of >1.5 or >2.0.
-
Tailing Factor (T) or Symmetry Factor (As): A measure of peak symmetry. The typical acceptance criterion is between 0.8 and 1.8.[21][24]
-
Relative Standard Deviation (RSD) or Precision: The repeatability of replicate injections of a standard. The RSD for peak area is typically required to be <2.0%.
-
Plate Number (N) or Efficiency: A measure of the column's performance.
If your system fails SST, do not proceed with sample analysis. Use the troubleshooting guides in this document to diagnose and resolve the issue.
Visualizing the Workflow
Logical Flow for Method Selection
Caption: Decision tree for selecting an initial analytical method.
Systematic HPLC Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common HPLC issues.
Summary of Key Quantitative Data
| Analytical Technique | Common Impurities Detected | Typical LOD/LOQ | Key Strengths | Key Challenges |
| HPLC-UV | Related substances, some degradants | ~0.05% (area %) | Robust, widely available | Requires chromophore, potential for co-elution |
| HPLC-Fluorescence | Chiral impurities (with derivatization) | ng/mL to pg/mL | Highly sensitive and selective | Requires derivatization for non-fluorescent compounds |
| GC-FID/MS | Volatile impurities, chiral impurities (with derivatization) | ppm levels | High resolution for volatile compounds | Derivatization is mandatory, potential for thermal degradation |
| LC-MS/MS | Wide range of impurities, unknowns | pg/mL to fg/mL | High sensitivity and specificity, structural information | Ion suppression, matrix effects, expensive instrumentation |
| qNMR | Any proton-containing impurity | ~0.1% (mol/mol) | Absolute quantification without reference standards, structural elucidation | Lower sensitivity compared to MS, potential for signal overlap |
References
- <621> CHROM
- <621> CHROM
- Understanding the L
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare.
- 2.2.46.
- <621> Chrom
- Are You Sure You Understand USP <621>?
- Revision of European Pharmacopeia (EP) Chapter 2.2.46 - Phenomenex.
- GC Analysis of Derivatized Amino Acids - Thermo Fisher Scientific.
- Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals | Request PDF - ResearchG
- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
- The Derivatization and Analysis of Amino Acids by GC-MS - Merck Millipore.
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Deriv
- Classification of Impurities in Synthetic Peptide Drugs.
- 6 peptide impurities that appear during the synthesis & storage of peptides - MolecularCloud.
- Managing Product-Related Impurities in Synthetic Peptides - BioPharmaSpec.
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ioniz
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- HPLC Troubleshooting Guide.
- Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Ion Suppression: A Major Concern in Mass Spectrometry - LCGC Intern
- Ion suppression (mass spectrometry) - Wikipedia.
- Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
- Amino Acid and Peptide Chiral Separ
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatiz
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv.
Sources
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. agilent.com [agilent.com]
- 5. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. usp.org [usp.org]
- 20. <621> CHROMATOGRAPHY [drugfuture.com]
- 21. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 22. uspbpep.com [uspbpep.com]
- 23. agilent.com [agilent.com]
- 24. Chromatography [usp.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
Validation & Comparative
A Tale of Two Scaffolds: A Comparative Guide to Tetrahydropyran and Piperidine in Modern Drug Design
Introduction
In the intricate world of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the entire trajectory of a drug discovery program. Among the most prolific and versatile building blocks are the six-membered saturated heterocycles. This guide provides an in-depth, data-driven comparison of two dominant players in this class: the oxygen-containing tetrahydropyran (THP) and the nitrogen-containing piperidine.
While structurally similar at first glance—both being saturated six-membered rings—the substitution of a methylene group in cyclohexane with a heteroatom, either oxygen or nitrogen, imparts vastly different physicochemical and pharmacological properties. Piperidine is a cornerstone of medicinal chemistry, found in over 70 commercially available drugs, including numerous blockbusters.[1][2][3] Its prevalence is particularly notable in central nervous system (CNS) agents, anticancer drugs, and antihistamines.[1][3] Tetrahydropyran, while less ubiquitous, has emerged as a crucial scaffold and a valuable bioisosteric replacement for carbocycles, offering unique advantages in modulating drug-like properties.[4]
This guide moves beyond a simple catalog of structures to explore the fundamental causality behind the selection of one scaffold over the other. We will dissect their physicochemical nuances, compare their roles in molecular interactions and ADME profiles, and provide practical, field-proven insights into their synthesis and application, equipping researchers with the knowledge to make strategic, evidence-based decisions in scaffold selection.
Part 1: Physicochemical Properties - The Foundation of Function
The seemingly subtle difference of a single heteroatom—oxygen in THP versus nitrogen in piperidine—creates a cascade of effects on the molecule's fundamental properties. These characteristics are not mere academic points; they are the very factors that dictate how a potential drug will behave in a biological system.
| Property | Tetrahydropyran (THP) | Piperidine | Causality & Implication in Drug Design |
| Heteroatom | Oxygen (O) | Nitrogen (N) | Oxygen is neutral and divalent. Nitrogen is basic and trivalent, allowing for an additional point of substitution (the N-H or N-R group). |
| pKa | ~ -2.9 (of conjugate acid) | ~ 11.1[5] | This is the most critical differentiator. Piperidine is a strong base, protonated at physiological pH (7.4), enabling strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a target protein. THP is essentially neutral, precluding such interactions. |
| Lipophilicity (logP) | 0.95[6] | 0.84[5] | The parent scaffolds have similar lipophilicity. However, replacing a cyclohexyl ring with a THP can lower the lipophilicity of a drug candidate, which can improve its ADME profile. |
| Hydrogen Bonding | Acceptor only | Acceptor & Donor (N-H) | The oxygen in THP can only accept a hydrogen bond. The secondary amine in an unsubstituted piperidine can both donate and accept H-bonds, offering more interaction possibilities.[7] N-substitution on piperidine removes the donor capability. |
| Metabolic Stability | Generally stable | N-H or N-Alkyl group can be a site for metabolism (N-dealkylation, oxidation).[7] | The ether linkage in THP is typically more metabolically robust than the amine functionality in piperidine, which is susceptible to various cytochrome P450-mediated reactions. |
| Conformational Preference | Chair[8][9] | Chair[10] | Both rings adopt a low-energy chair conformation to minimize steric strain. However, the C-O bond is shorter than the C-N bond, leading to subtle differences in ring geometry. Protonation of piperidine's nitrogen can significantly alter the conformational preferences of substituents.[10] |
The Decisive Role of Basicity
The basicity of piperidine is its defining feature. At physiological pH, the piperidine nitrogen is predominantly protonated, carrying a positive charge. This has profound implications:
-
Target Engagement: The resulting ammonium cation can form a powerful ionic bond, or salt bridge, with a negatively charged amino acid residue (Asp, Glu) on a target protein. This high-energy interaction is often a key anchoring point for many successful drugs.
-
Solubility: The ability to form salts (e.g., hydrochlorides) dramatically increases the aqueous solubility of piperidine-containing drugs, which is crucial for formulation and bioavailability.
-
Off-Target Effects: This same basicity can be a liability. Basic amines are known to be a primary driver of promiscuous binding and potential toxicities, including phospholipidosis and inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.
In contrast, THP is a neutral scaffold. Its ether oxygen is a weak Lewis base and does not ionize. This makes THP an excellent choice when a non-basic, polar heterocycle is needed to occupy space, provide a specific geometry, or act as a hydrogen bond acceptor without introducing the liabilities associated with a basic center.
Conformational Analysis: A Shared Preference
Both six-membered rings overwhelmingly favor a chair conformation to alleviate torsional and steric strain. The fundamental principles of cyclohexane conformational analysis apply, with substituents preferring the less-hindered equatorial position.
Caption: Chair conformations of piperidine and tetrahydropyran rings.
Part 2: Role in Drug-Receptor Interactions
The distinct physicochemical profiles of THP and piperidine directly translate into different strategies for engaging with biological targets.
Piperidine: The positively charged nitrogen is a powerful tool for forming strong, specific ionic interactions. This is a common binding motif in receptors and enzymes that have a key aspartic acid or glutamic acid residue in their binding pocket. Many CNS drugs, for example, target aminergic G-protein coupled receptors (GPCRs), which often feature a conserved aspartate in transmembrane helix 3 that serves as an anchor point for the basic amine of the ligand.
Tetrahydropyran: Lacking a basic center, THP relies on other forces. Its key feature is the ether oxygen, which acts as a hydrogen bond acceptor. This allows it to form specific hydrogen bonds with donor residues like serine, threonine, or tyrosine. Furthermore, the THP ring serves as a rigid, three-dimensional scaffold that can position other pharmacophoric elements in a precise orientation to maximize van der Waals and hydrophobic interactions within a binding pocket. It is often considered a "privileged" scaffold for its ability to improve metabolic stability and solubility while maintaining or enhancing binding affinity.[11]
Caption: Dominant interaction modes for piperidine and THP scaffolds.
Part 3: Pharmacological Applications & Case Studies
The application of these scaffolds is vast and varied. Piperidine derivatives are found in more than twenty classes of pharmaceuticals.[12]
Piperidine Case Study: Risperidone (Antipsychotic) Risperidone, an atypical antipsychotic, features a central piperidine ring. This basic nitrogen is crucial for its high affinity for dopamine D2 and serotonin 5-HT2A receptors, where it is believed to interact with the key aspartate residue. The piperidine scaffold also provides a rigid core to correctly orient the other aromatic portions of the molecule for optimal receptor fit.[13]
Tetrahydropyran Case Study: Omarigliptin (Anti-diabetic) Omarigliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes. The molecule incorporates a complex tetrahydropyran ring. Here, the THP scaffold serves multiple purposes: it acts as a rigid, sp³-rich core that improves the drug's pharmacokinetic properties, and its oxygen atom can form favorable interactions within the enzyme's active site. The use of the THP was a deliberate choice to enhance metabolic stability and achieve a once-weekly dosing regimen.
Part 4: ADME & Toxicological Profiles
A critical consideration in drug design is the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile.
-
Metabolism: Piperidine rings can be susceptible to metabolism. N-dealkylation is a common metabolic pathway if the nitrogen is substituted. The carbon atoms alpha to the nitrogen can also be oxidized. The ether linkage in THP is generally more resistant to metabolic cleavage, often leading to a longer half-life.[7] One study noted that THP undergoes autoxidation much more slowly than its five-membered counterpart, tetrahydrofuran (THF), suggesting greater inherent stability.[14]
-
Toxicity & hERG Liability: As mentioned, the basicity of piperidines is a well-known risk factor for hERG channel inhibition. Medicinal chemists often employ strategies to mitigate this, such as lowering the pKa of the amine or moving it away from a key lipophilic region. Replacing a basic piperidine with a neutral THP is a powerful strategy to eliminate hERG liability while preserving the desired scaffold geometry.
Part 5: Synthetic Methodologies
The accessibility of a scaffold is a practical consideration for its use in drug discovery libraries. Both piperidine and THP benefit from well-established and versatile synthetic routes.
Common Synthesis of Piperidine Scaffolds
The most common and industrially scalable method for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[12] This method is robust and allows access to a wide variety of substituted piperidines from readily available starting materials.
Caption: General workflow for piperidine synthesis via hydrogenation.
Experimental Protocol: Synthesis of 4-Phenylpiperidine via Hydrogenation
-
Setup: To a high-pressure hydrogenation vessel, add 4-phenylpyridine (10.0 g, 64.4 mmol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add platinum(IV) oxide (Adam's catalyst, 0.5 g, 2.2 mmol) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours, monitoring hydrogen uptake.
-
Workup: Once the reaction is complete (as determined by TLC or GC-MS), carefully vent the vessel and purge with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by crystallization or chromatography to yield 4-phenylpiperidine.
Common Synthesis of Tetrahydropyran Scaffolds
The construction of the THP ring often relies on cyclization reactions that form the key C-O bond. Intramolecular oxa-Michael additions and various forms of the Prins cyclization are powerful and stereoselective methods.[15]
Caption: General workflow for THP synthesis via cyclization.
Experimental Protocol: Prins Cyclization to a Substituted Tetrahydropyran
-
Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the homoallylic alcohol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Aldehyde Addition: Add the desired aldehyde (1.1 equiv) to the cooled solution.
-
Lewis Acid Initiation: Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.1 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at -78 °C for 1-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted tetrahydropyran.[16]
Conclusion: A Strategic Choice in Drug Design
The choice between a tetrahydropyran and a piperidine scaffold is a strategic decision guided by the specific goals of a drug discovery project. Neither is inherently superior; rather, they are complementary tools in the medicinal chemist's arsenal.
Choose Piperidine when:
-
A basic center is required for a strong ionic interaction with the target.
-
Increased aqueous solubility through salt formation is a primary objective.
-
The synthetic route from an available pyridine is highly advantageous.
Choose Tetrahydropyran when:
-
A non-basic, polar scaffold is needed to avoid off-target effects like hERG liability.
-
An improvement in metabolic stability is a key goal.
-
A hydrogen bond acceptor is required without the complications of a basic nitrogen.
-
A bioisosteric replacement for a cyclohexane or other lipophilic group is sought to modulate ADME properties.
Ultimately, a deep understanding of the nuanced properties of these two foundational heterocycles empowers drug designers to build more effective, safer, and successful medicines. The continuous exploration of their derivatives will undoubtedly keep both the piperidine and tetrahydropyran rings at the forefront of pharmaceutical innovation for years to come.
References
-
D'yachenko, I. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7335. [Link]
-
Smith, C. J., et al. (2004). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 6(5), 751-754. [Link]
-
Scott, K. A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]
-
Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
ResearchGate. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]
-
Fagan, V., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1533-1540. [Link]
-
Janecka, A., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 222, 113579. [Link]
-
ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]
-
Chen, I. A., & Rychnovsky, S. D. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 446. [Link]
-
University of Arizona. (2017). Piperidine-based drug discovery. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]
-
National Institutes of Health. (2018). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]
-
Pharmaceutical Business Review. (n.d.). Analogues of Piperidine for Drug Design. [Link]
-
National Institutes of Health. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. [Link]
-
ResearchGate. (2011). Tetrahydrofuran, Tetrahydropyran, Triazoles and Related Heterocyclic Derivatives as HIV Protease Inhibitors. [Link]
-
ResearchGate. (2022). U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton. [Link]
-
National Institutes of Health. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. [Link]
-
PubMed. (1995). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. [Link]
-
ACS Publications. (1979). Conformational analysis. 42. Monosubstituted tetrahydropyrans. [Link]
-
Royal Society of Chemistry. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
National Institutes of Health. (n.d.). Tetrahydropyran. PubChem Compound Summary for CID 8894. [Link]
-
National Institutes of Health. (n.d.). Piperidine. PubChem Compound Summary for CID 8082. [Link]
-
ResearchGate. (2012). Physical Properties of Tetrahydropyran and Its Applications. [Link]
-
PubMed. (2005). The chemistry and pharmacology of tetrahydropyridines. [Link]
-
CONICET. (2015). Preferential formation of the different hydrogen bonds and their effects in tetrahydrofuran and tetrahydropyran microhydrated complexes. [Link]
-
Royal Society of Chemistry. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. [Link]
-
Royal Society of Chemistry. (2015). An ab initio and DFT study of the autoxidation of THF and THP. [Link]
-
National Institutes of Health. (n.d.). Piperidine, 1-(2-(tetrahydro-2,2-dimethyl-4-(phenylmethyl)-2H-pyran-4-yl)ethyl)-. PubChem Compound Summary for CID 3076287. [Link]
-
National Institutes of Health. (n.d.). Piperidine, 1-(2-(tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)-. PubChem Compound Summary for CID 3076288. [Link]
-
PubMed. (2000). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. [Link]
-
National Institutes of Health. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. [Link]
-
PubMed. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. [Link]
-
ResearchGate. (2017). Hydrogen bonding nature between calix[16]arene and piperidine/triethylamine. [Link]
-
Bentham Science. (2023). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. [Link]
-
ResearchGate. (2016). Piperine and Its Various Physicochemical and Biological Aspects: A Review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperidine - Wikipedia [en.wikipedia.org]
- 14. An ab initio and DFT study of the autoxidation of THF and THP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Analysis of cis- and trans-3-Amino-tetrahydropyran-4-carboxylic Acid
Introduction: The Significance of Conformational Control in Drug Design
Substituted tetrahydropyran (THP) rings are privileged scaffolds in medicinal chemistry, frequently appearing in natural products and synthetic drugs due to their favorable pharmacokinetic properties and their ability to act as sugar mimetics. The three-dimensional arrangement of substituents on the THP ring—its conformation—is paramount. It dictates the molecule's shape, polarity, and the way it presents key functional groups for interaction with biological targets. An imprecise understanding of a molecule's preferred conformation can lead to flawed structure-activity relationship (SAR) models and, ultimately, the failure of drug candidates.
This guide provides an in-depth comparison of the conformational landscapes of cis- and trans-3-amino-tetrahydropyran-4-carboxylic acid. These isomers, differing only in the relative orientation of their amino and carboxylic acid groups, present distinct conformational challenges and opportunities. We will explore the subtle interplay of steric hindrance, stereoelectronic effects, and intramolecular hydrogen bonding that governs their structural preferences.[1] This analysis serves as a crucial case study for researchers, scientists, and drug development professionals seeking to rationally design molecules with precise three-dimensional architectures.
Pillar 1: Theoretical Framework of Tetrahydropyran Conformation
Like its carbocyclic analog, cyclohexane, the tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
Several key principles govern the stability of a given chair conformation:
-
Steric Hindrance: Bulky substituents generally prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions —steric clashes with other axial substituents on the same face of the ring.[2]
-
Stereoelectronic Effects: These are orbital-based interactions that can influence conformational preference.[3] In THP rings, the most notable is the anomeric effect , which describes the tendency for an electronegative substituent adjacent to the ring oxygen to favor the axial position.[4][5][6] This is often explained by a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the axial C-X bond.[1]
-
Intramolecular Hydrogen Bonding: The presence of both hydrogen bond donors (like -NH2 and -OH) and acceptors (-COOH, ring oxygen) allows for the formation of internal hydrogen bonds, which can significantly stabilize specific conformations, sometimes even overriding unfavorable steric interactions.[7][8][9]
Comparative Conformational Analysis: cis vs. trans Isomers
The critical difference between the cis and trans isomers lies in the 1,3-relationship of their substituents. This seemingly minor change has profound consequences for their conformational equilibria.
The trans Isomer: A Battle of Steric Demands
The trans isomer can exist as an equilibrium between two chair conformations: one with an axial amino group and an equatorial carboxylic acid group (ax/eq), and the other with an equatorial amino group and an axial carboxylic acid group (eq/ax).
Caption: Conformational equilibrium of trans-3-amino-tetrahydropyran-4-carboxylic acid.
-
Analysis: In the absence of overriding electronic effects, the equilibrium will favor the conformer that places the sterically bulkier group in the equatorial position. The carboxylic acid group is generally considered larger than the amino group. Therefore, the (eq-NH2, ax-COOH) conformation is predicted to be less stable than the (ax-NH2, eq-COOH) conformer. However, the potential for an intramolecular hydrogen bond between an equatorial amino group and an axial carboxylic acid group in the (eq,ax) form could offer some stabilization, but the geometry is not ideal. The dominant factor is expected to be the minimization of 1,3-diaxial strain.
The cis Isomer: The Power of Diequatorial Stability
The cis isomer presents a more straightforward scenario. Its two possible chair conformations are the diaxial (ax,ax) and the diequatorial (eq,eq).
Caption: Conformational equilibrium of cis-3-amino-tetrahydropyran-4-carboxylic acid.
-
Analysis: The diaxial conformation is highly disfavored due to significant 1,3-diaxial steric interactions between both substituents and the axial hydrogens on the ring.[10][11] Consequently, the equilibrium lies heavily towards the diequatorial conformer . This arrangement minimizes steric strain and places both functional groups in an ideal orientation to form a stabilizing intramolecular hydrogen bond . This hydrogen bond can "lock" the molecule into this single, low-energy conformation, making the cis isomer a more rigid and conformationally defined scaffold compared to its trans counterpart.
Quantitative Comparison and Predicted Properties
The conformational preferences translate directly into predictable differences in the isomers' properties.
| Feature | cis-3-Amino-tetrahydropyran-4-carboxylic acid | trans-3-Amino-tetrahydropyran-4-carboxylic acid |
| Predominant Conformer | Diequatorial (eq,eq) | Equatorial-COOH, Axial-NH2 (eq,ax) |
| Key Stabilizing Factor | Avoidance of diaxial strain; Intramolecular H-bond | Larger group (COOH) in equatorial position |
| Key Destabilizing Factor | (Negligible in stable conformer) | 1,3-diaxial interactions for the axial NH2 group |
| Conformational Flexibility | Low (rigid) | Moderate (equilibrium between two chairs) |
| Predicted Polarity | Lower (dipoles may be partially cancelled) | Higher (dipoles may be more additive) |
| Pharmacophore Shape | Well-defined, rigid presentation of functional groups | More flexible, adaptable pharmacophore |
Pillar 2: Experimental and Computational Validation Protocols
Theoretical predictions must be validated through empirical data. A combined approach of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry provides a powerful toolkit for elucidating molecular conformation.
Experimental Workflow: NMR Spectroscopy
NMR is the cornerstone of conformational analysis in solution. The key is to measure proton-proton coupling constants (³JHH), which are exquisitely sensitive to the dihedral angle between the protons, as described by the Karplus equation.[12][13][14][15]
Protocol 1: ¹H NMR Coupling Constant Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence hydrogen bonding and conformational equilibria.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher. Ensure sufficient digital resolution to accurately measure coupling constants.
-
Analysis:
-
Identify the signals for the protons on the THP ring, particularly H3 and H4.
-
Measure the ³J(H3,H4) coupling constant.
-
Interpretation:
-
A large coupling constant (typically 8-13 Hz) indicates an anti-periplanar relationship (∼180° dihedral angle), which is characteristic of an axial-axial proton arrangement.[15]
-
A small coupling constant (typically 1-5 Hz) indicates a gauche relationship (∼60° dihedral angle), characteristic of axial-equatorial or equatorial-equatorial arrangements.[15]
-
-
-
Self-Validation: Compare the observed coupling constants across all vicinal protons on the ring. The pattern of large and small J-values must be self-consistent with a single, dominant chair conformation or a weighted average of multiple conformations.
Computational Workflow: Molecular Modeling
Computational chemistry allows for the exploration of the potential energy surface of a molecule to identify low-energy conformers and quantify their relative stabilities.[16][17][18]
Protocol 2: DFT Conformational Search and Energy Calculation
-
Structure Building: Build the initial 3D structures of both the cis and trans isomers using a molecular editor.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy chair and boat conformers.[19][20]
-
Geometry Optimization and Energy Calculation:
-
Take the lowest energy conformers from the initial search.
-
Perform full geometry optimization and frequency calculations using a more accurate method, such as Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G basis set*.[16][21] The inclusion of a solvent model (e.g., PCM) is recommended to better simulate solution-phase behavior.[22]
-
The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
-
Analysis:
-
Compare the calculated relative Gibbs free energies (ΔG) of the optimized conformers for each isomer. The conformer with the lowest ΔG is the most stable.
-
The Boltzmann distribution can be used to calculate the predicted population of each conformer at a given temperature.
-
-
Self-Validation: Compare the computationally predicted lowest-energy structure with the conformation determined by NMR. The dihedral angles from the DFT structure should be consistent with the measured ³JHH values via the Karplus equation.
Caption: Integrated workflow for conformational analysis using NMR and DFT.
Implications for Drug Development Professionals
The distinct conformational preferences of the cis and trans isomers have critical implications for drug design:
-
Target Binding: The rigid, diequatorial conformation of the cis isomer presents its amino and carboxylic acid groups in a fixed spatial relationship. This can lead to a highly specific, high-affinity interaction if the geometry perfectly complements a binding site. However, this rigidity could also prevent binding if the required conformation is different.
-
Scaffold Design: The trans isomer, with its greater conformational flexibility, might be able to adapt its shape to fit into a binding pocket—an example of "induced fit." This could make it a more versatile scaffold, but this flexibility comes at an entropic cost upon binding, which can lower affinity.
-
Rational Design: By understanding these principles, a medicinal chemist can deliberately choose the cis isomer to create a rigid, pre-organized ligand to maximize binding enthalpy, or select the trans isomer to explore a broader conformational space within a target's active site.
Conclusion
The conformational analysis of cis- and trans-3-amino-tetrahydropyran-4-carboxylic acid reveals a classic case of stereochemistry dictating molecular properties. The cis isomer is strongly predisposed to a single, rigid diequatorial conformation stabilized by the avoidance of steric clash and the potential for intramolecular hydrogen bonding. In contrast, the trans isomer exists in a dynamic equilibrium, with its conformational preference dictated primarily by the steric bulk of its substituents. This fundamental difference in conformational behavior underscores the necessity of detailed structural analysis in the early stages of drug discovery and development. By integrating high-level computational modeling with definitive experimental techniques like NMR, researchers can confidently predict and validate the three-dimensional structures of their molecules, paving the way for more rational and efficient design of novel therapeutics.
References
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
-
Wiberg, K. B., & Murcko, M. A. (1988). Conformational analysis of 1,3-disubstituted cyclohexanes. Journal of the American Chemical Society, 110(24), 8029–8038. [Link]
-
Altona, C., & Haasnoot, C. A. G. (1980). Prediction of proton-proton coupling constants in nucleic acids from the nucleotide conformation. Organic Magnetic Resonance, 13(6), 417–429. [Link]
-
Eliel, E. L., & Manoharan, M. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. The Journal of Organic Chemistry, 46(9), 1959–1962. [Link]
-
Wikipedia contributors. (2023). Karplus equation. Wikipedia, The Free Encyclopedia. [Link]
-
Perrin, C. L., & Nielson, J. B. (1997). "Strong" Hydrogen Bonds in Chemistry and Biology. Annual Review of Physical Chemistry, 48(1), 511–544. [Link]
-
Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 37015-37021. [Link]
-
Bothner-By, A. A. (1965). Geminal and Vicinal Proton-Proton Coupling Constants in Organic Compounds. In Advances in Magnetic Resonance (Vol. 1, pp. 195–316). Elsevier. [Link]
- Juaristi, E. (Ed.). (1995). Conformational Behavior of Six-Membered Rings: Analysis, Dynamics, and Stereoelectronic Effects. VCH.
-
Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. [Link]
- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
-
Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to a carbonyl group: a new, unifying model. Journal of the American Chemical Society, 103(15), 4540–4552. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 4. Anomeric effect - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Origin of anomeric effect: a density functional steric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. m.youtube.com [m.youtube.com]
- 12. Karplus equation - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 17. Frontiers | Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to NMR Characterization for Stereochemical Confirmation of 3,4-Substituted Tetrahydropyrans
The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and pharmaceutical agents, making the precise determination of its stereochemistry a critical aspect of chemical research and drug development.[1] The relative orientation of substituents on the THP ring can profoundly influence biological activity. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and versatile tool for elucidating the three-dimensional structure of these molecules in solution.[2] This guide provides an in-depth comparison of NMR-based methodologies to confidently assign the stereochemistry of 3,4-substituted tetrahydropyrans, supported by experimental insights and data.
The Challenge: Differentiating Cis and Trans Isomers
The core challenge lies in distinguishing between the cis and trans diastereomers of 3,4-substituted tetrahydropyrans. This distinction hinges on the spatial relationship between the substituents at the C3 and C4 positions. In the preferred chair conformation of the THP ring, these substituents can adopt either axial (ax) or equatorial (eq) orientations.
-
Trans Isomers: Typically exhibit either a diequatorial (eq, eq) or a diaxial (ax, ax) arrangement of substituents. The diequatorial conformation is generally more stable.
-
Cis Isomers: Feature an axial-equatorial (ax, eq) or equatorial-axial (eq, ax) arrangement.
These distinct spatial arrangements give rise to unique NMR signatures, which, when correctly interpreted, provide unambiguous stereochemical assignments.
Key NMR Parameters for Stereochemical Determination
The primary NMR observables for stereochemical analysis of 3,4-substituted THPs are ¹H NMR chemical shifts (δ), vicinal proton-proton coupling constants (³JHH), and Nuclear Overhauser Effect (NOE) correlations.[3][4]
¹H NMR Chemical Shifts (δ)
The chemical shift of a proton is sensitive to its local electronic environment, which is influenced by its axial or equatorial position. Generally, axial protons are more shielded and resonate at a lower frequency (upfield) compared to their equatorial counterparts. This is due to the anisotropic effect of the C-C and C-O bonds in the ring.
Vicinal Coupling Constants (³JHH)
The magnitude of the three-bond coupling constant (³JHH) between vicinal protons is highly dependent on the dihedral angle (θ) between them, as described by the Karplus relationship. This dependence is the cornerstone of conformational and stereochemical analysis in cyclic systems.
-
Large Coupling Constants (³J ≈ 8-13 Hz): Indicative of an anti-periplanar relationship (θ ≈ 180°), which occurs between two axial protons (Jax-ax).
-
Small Coupling Constants (³J ≈ 2-5 Hz): Characteristic of a syn-clinal or gauche relationship (θ ≈ 60°), which is found between an axial and an equatorial proton (Jax-eq) or two equatorial protons (Jeq-eq).
By analyzing the coupling patterns of the protons at C3 and C4, and their adjacent methylene protons, one can deduce the relative orientations of the substituents.
Nuclear Overhauser Effect (NOE)
The NOE is a through-space phenomenon that results in a change in the intensity of a proton's resonance when a nearby proton is irradiated.[5] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the two protons (r⁻⁶), making it extremely sensitive to internuclear distances up to approximately 5 Å.[6] NOE experiments, particularly 2D NOESY, are invaluable for identifying protons that are close in space, irrespective of their through-bond connectivity.
-
Key NOE Correlations for Stereochemical Assignment:
-
1,3-Diaxial Interactions: Strong NOEs between axial protons and other axial protons or substituents at the C2, C4, and C6 positions are characteristic of an axial orientation.
-
Proximity of Substituents: NOEs between the protons of the substituents at C3 and C4 can directly reveal their relative orientation.
-
Comparative Analysis of NMR Data for Cis and Trans Isomers
The following table summarizes the expected ¹H NMR parameters for a generic 3,4-disubstituted tetrahydropyran in its most stable chair conformation.
| Parameter | Trans Isomer (Diequatorial) | Cis Isomer (Axial-Equatorial) | Rationale |
| H3 Proton | Axial | Equatorial | In the more stable conformation, the larger substituent at C3 will prefer an equatorial position. |
| H4 Proton | Axial | Axial | In the more stable conformation, the larger substituent at C4 will prefer an equatorial position. |
| ³J(H3,H4) | Large (Jax-ax) ~ 8-13 Hz | Small (Jeq-ax) ~ 2-5 Hz | The dihedral angle between H3 and H4 is ~180° in the trans isomer and ~60° in the cis isomer. |
| ³J(H2ax,H3) | Large (Jax-ax) ~ 8-13 Hz | Small (Jeq-ax) ~ 2-5 Hz | Dihedral angle dependence. |
| ³J(H2eq,H3) | Small (Jeq-ax) ~ 2-5 Hz | Small (Jeq-eq) ~ 2-5 Hz | Dihedral angle dependence. |
| NOE between H3 and H5ax | Strong (1,3-diaxial) | Weak or absent | H3 is axial in the trans isomer, leading to a close proximity to H5ax. |
| NOE between H4 and H2ax | Strong (1,3-diaxial) | Strong (1,3-diaxial) | H4 is axial in both isomers in their preferred conformations. |
| NOE between Substituent at C3 and H5ax/H3 | Strong if substituent is axial | Weak or absent if substituent is equatorial | Proximity of the substituent to axial protons. |
| NOE between Substituent at C4 and H2ax/H6ax | Strong if substituent is axial | Weak or absent if substituent is equatorial | Proximity of the substituent to axial protons. |
Advanced NMR Techniques for Unambiguous Assignment
While ¹H NMR and NOE experiments are often sufficient, more complex molecules or instances of signal overlap may necessitate the use of advanced 2D NMR techniques.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming which protons are vicinal to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for confirming the overall carbon skeleton and the placement of substituents.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative to NOESY, particularly useful for medium-sized molecules where the NOE may be close to zero. ROE is always positive, which can simplify interpretation.[6]
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a systematic approach to acquiring and analyzing the necessary NMR data for stereochemical determination.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
- Filter the solution into a clean, dry NMR tube.
- For NOE experiments, it is crucial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[7] This can be achieved by several freeze-pump-thaw cycles.
2. NMR Data Acquisition:
- ¹H NMR: Acquire a standard high-resolution ¹H NMR spectrum. Ensure adequate digital resolution to accurately measure coupling constants.
- ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.[8]
- COSY: Run a standard gradient-enhanced COSY experiment to establish ¹H-¹H coupling correlations.
- HSQC: Acquire a gradient-enhanced HSQC spectrum to correlate ¹H and ¹³C chemical shifts.
- NOESY/ROESY: Record a 2D NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule (typically 300-800 ms for small molecules).
3. Data Analysis Workflow:
Visualizing Key NOE Correlations
The following diagrams illustrate the key through-space NOE correlations that differentiate between the cis and trans isomers of a 3,4-disubstituted tetrahydropyran.
Conclusion
The stereochemical assignment of 3,4-substituted tetrahydropyrans is a task that can be approached with a high degree of confidence using a systematic application of NMR spectroscopy. By carefully analyzing ¹H NMR chemical shifts, vicinal coupling constants, and NOE correlations, researchers can build a self-consistent and robust model of the molecule's three-dimensional structure. The integration of 1D and 2D NMR techniques provides a powerful toolkit for navigating the complexities of stereoisomerism, ensuring the accurate characterization of these important chemical entities.
References
-
Canuel, L., & St-Jacques, M. (1976). The Stereodependent Effect of Oxygen on the Chemical Shifts and Vicinal Coupling Constants of Tetrahydropyran. The Journal of Organic Chemistry, 41(8), 1380–1384. Available from: [Link]
-
Rychnovsky, S. D., & Griesgraber, G. (1992). Stereochemistry of the A-ring of the ionophore antibiotics. Synthesis and NMR analysis of cis- and trans-2-methyl-4-methoxy-3-methylenetetrahydropyran. The Journal of Organic Chemistry, 57(20), 5579–5584. Available from: [Link]
-
Łowicki, D., Buda, S., & Mlynarski, J. (2014). NMR of carbohydrates. In Nuclear Magnetic Resonance (Vol. 43, pp. 401-422). Royal Society of Chemistry. Available from: [Link]
-
Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. In Glycoscience (pp. 1-35). Springer, Berlin, Heidelberg. Available from: [Link]
-
Mlynarski, J., & Butts, C. P. (2010). NMR of carbohydrates. In Nuclear Magnetic Resonance (Vol. 39, pp. 385-403). Royal Society of Chemistry. Available from: [Link]
-
Berbís, M. Á., et al. (2015). Advanced NMR Techniques: Defining Carbohydrate Structures and Ligand–Receptor Interactions. Chemical Reviews, 115(1), 594-633. Available from: [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... Retrieved from: [Link]
-
Oxford Learning Link. (n.d.). Chapter 32: Determination of stereochemistry by spectroscopic methods. Retrieved from: [Link]
-
SpectraBase. (n.d.). tetrahydro-2H-pyran. Retrieved from: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from: [Link]
-
Cremer, D., & Gauss, J. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Journal of the American Chemical Society, 125(16), 4887–4899. Available from: [Link]
-
University of California, Davis. (n.d.). Nuclear Overhauser Effect (NOE). Retrieved from: [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from: [Link]
-
Intermediate Organic Chemistry. (n.d.). Nuclear Overhauser Effect Spectroscopy. Retrieved from: [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from: [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from: [Link]
-
ResearchGate. (n.d.). Slice of ¹H-NMR NOESY spectrum for compound 3b. More intense NOE is.... Retrieved from: [Link]
-
Reddit. (2019, August 20). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Retrieved from: [Link]
-
MDPI. (2018, November 1). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Retrieved from: [Link]
-
Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments. Retrieved from: [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from: [Link]
-
Journal of Chemical Education. (1998). Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins: An Experimental Module Involving Synthesis, Chromatography, and NMR Spectroscopy. Retrieved from: [Link]
-
The OChemLounge. (2019, March 24). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry [Video]. YouTube. Retrieved from: [Link]
-
Reddit. (2024, March 3). Need help on determining Cis and Trans with NMR spectrum. Retrieved from: [Link]
-
ResearchGate. (n.d.). 1 H NMR Chemical shift (δ, ppm), CIS (ppm) and temperature coefficients.... Retrieved from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NOE [intermediateorgchemistry.co.uk]
- 5. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 6. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 7. Guide to NOE Experiments [bloch.anu.edu.au]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Chiral Separation of 3-Amino-tetrahydropyran-4-carboxylic Acid Enantiomers
Introduction: The Significance of Chiral 3-Amino-tetrahydropyran-4-carboxylic Acid
In the landscape of modern drug discovery, the conformational rigidity and unique stereochemical presentation of cyclic amino acids make them invaluable building blocks for novel therapeutics. Among these, the enantiomers of 3-amino-tetrahydropyran-4-carboxylic acid, a constrained β-amino acid, are of significant interest. The tetrahydropyran scaffold can enhance metabolic stability and cell permeability, while the precise spatial orientation of the amino and carboxylic acid groups dictates molecular recognition and biological activity. Consequently, obtaining enantiomerically pure forms of this compound is not merely a matter of quality control but a fundamental prerequisite for elucidating structure-activity relationships (SAR) and developing safe, effective pharmaceuticals.
This guide provides an in-depth comparison of three principal methodologies for the chiral separation of 3-amino-tetrahydropyran-4-carboxylic acid enantiomers: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), Diastereomeric Salt Crystallization, and Enzymatic Kinetic Resolution. While specific published data for this exact molecule is limited, this guide synthesizes field-proven insights and experimental data from structurally analogous cyclic β-amino acids to present robust, scientifically-grounded protocols. We will explore the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a comprehensive framework for selecting and implementing the optimal separation strategy.
Method 1: Direct Enantioseparation by Chiral Chromatography (HPLC/SFC)
Direct chiral chromatography is a powerful and widely used technique for both analytical and preparative-scale enantioseparation. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For a polar, zwitterionic molecule like 3-amino-tetrahydropyran-4-carboxylic acid, macrocyclic glycopeptide and zwitterionic ion-exchange CSPs are particularly effective for direct analysis without derivatization. Supercritical Fluid Chromatography (SFC) often provides faster separations and is a greener alternative to HPLC, making it highly suitable for preparative scale work.[1][2]
Causality of Methodological Choices:
-
Chiral Stationary Phase (CSP) Selection: The CHIROBIOTIC T (Teicoplanin-based) CSP is selected for its proven efficacy in separating underivatized cyclic amino acids. Its complex structure, featuring multiple stereogenic centers, aromatic rings, and ionizable groups (carboxyl and amino), allows for a combination of hydrogen bonding, π-π, ionic, and steric interactions. These multimodal interactions are essential for resolving the subtle structural differences between the enantiomers of our target molecule. An alternative, the CHIRALPAK ZWIX(+) column, utilizes a zwitterionic selector which is also highly effective for amphoteric molecules like amino acids.[3]
-
Mobile Phase System (Polar Ionic Mode): A polar ionic mobile phase, typically a mixture of methanol, water, and small amounts of acid and base (e.g., formic acid and diethylamine), is chosen.[3] The methanol/water system ensures solubility of the polar analyte. The acid and base additives are crucial for controlling the ionization states of both the analyte and the CSP's selector, thereby modulating the ionic interactions that are key to achieving enantioselectivity.
-
Supercritical Fluid Chromatography (SFC) as a Preparative Alternative: For larger scale purification, SFC is a superior choice. Using a polysaccharide-based CSP (e.g., Lux Cellulose-1) with a mobile phase of CO2 and a modifier like ethanol offers high throughput and simplified solvent removal.[4]
Experimental Protocol: Analytical Chiral HPLC
-
System Preparation: An HPLC system equipped with a UV detector is used. The chosen column is an Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.
-
Sample Preparation: Dissolve the racemic 3-amino-tetrahydropyran-4-carboxylic acid in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol/Water (99:1 v/v) with 0.02% Formic Acid and 0.01% Diethylamine. Degas the mobile phase by sonication or vacuum filtration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as distinct peaks. Calculate the resolution (Rs) and enantiomeric excess (% ee).
Data Presentation: Predicted Performance of Chiral Chromatography
| Parameter | Chiral HPLC (Analytical) | Chiral SFC (Preparative) |
| Stationary Phase | Astec® CHIROBIOTIC® T | Lux® Cellulose-1 |
| Mobile Phase | MeOH/H₂O/FA/DEA | CO₂/Ethanol |
| Resolution (Rs) | > 1.5 (Predicted) | > 1.2 (Predicted) |
| Enantiomeric Purity | > 99% ee | > 99% ee |
| Scale | Analytical (µg to mg) | Preparative (mg to g) |
| Pros | Direct analysis, no derivatization, high resolution. | Fast, reduced solvent usage, easy product recovery. |
| Cons | Higher solvent consumption than SFC. | Requires specialized equipment. |
Workflow Diagram: Chiral Chromatography
Caption: Workflow for chiral separation by HPLC/SFC.
Method 2: Resolution by Diastereomeric Salt Crystallization
This classical resolution technique is highly effective for industrial-scale separations due to its cost-effectiveness and scalability. The principle involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[5] Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[6][7] The final step involves liberating the pure enantiomer from the separated salt.
Causality of Methodological Choices:
-
Analyte Form: The zwitterionic nature of 3-amino-tetrahydropyran-4-carboxylic acid allows it to react with either a chiral acid (reacting with the amino group) or a chiral base (reacting with the carboxylic acid group).
-
Resolving Agent Selection: We propose using (+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA). Tartaric acid derivatives are well-established resolving agents for amines.[7] The rigid structure and multiple interaction points (carboxyl groups, hydroxyl groups, phenyl rings) of DBTA can lead to the formation of well-defined crystalline salts with significant solubility differences. The choice of the D-enantiomer is arbitrary; the L-enantiomer could also be used, which would typically crystallize with the opposite enantiomer of the amino acid.
-
Solvent System: A protic solvent like ethanol is chosen for the crystallization. Ethanol is effective at dissolving the salts at elevated temperatures while allowing for selective precipitation of the less soluble diastereomer upon cooling. The solubility of the diastereomeric salts is a critical parameter that must be determined experimentally, and screening of various solvents (e.g., methanol, isopropanol, acetonitrile/water mixtures) is standard practice.[8]
Experimental Protocol: Diastereomeric Salt Crystallization
-
Salt Formation:
-
In a reaction vessel, dissolve 1.0 equivalent of racemic 3-amino-tetrahydropyran-4-carboxylic acid in warm ethanol.
-
In a separate vessel, dissolve 0.5 equivalents of (+)-O,O'-Dibenzoyl-D-tartaric acid in warm ethanol. Rationale: Using a sub-stoichiometric amount of resolving agent is a common strategy to maximize the yield and purity of the less soluble salt.
-
Slowly add the resolving agent solution to the amino acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can facilitate this process.
-
The less soluble diastereomeric salt (e.g., [(+)-acid·(+)-DBTA]) will precipitate.
-
-
Isolation:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
The mother liquor will be enriched in the more soluble diastereomeric salt (e.g., [(-)-acid·(+)-DBTA]).
-
-
Enantiomer Liberation:
-
Dissolve the isolated crystalline salt in water.
-
Adjust the pH to ~11 with a base (e.g., 2M NaOH) to deprotonate the tartaric acid.
-
Extract the resolving agent into an organic solvent (e.g., ethyl acetate).
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (experimentally determined, likely pH ~6-7) to precipitate the pure enantiomer.
-
Filter, wash with cold water, and dry to obtain the enantiomerically pure acid.
-
-
Purity Analysis: Determine the enantiomeric excess (% ee) of the final product using the analytical chiral HPLC method described previously.
Data Presentation: Predicted Performance of Diastereomeric Salt Crystallization
| Parameter | Diastereomeric Salt Crystallization |
| Resolving Agent | (+)-O,O'-Dibenzoyl-D-tartaric acid (or other chiral acids/bases) |
| Solvent | Ethanol (or other suitable solvents) |
| Theoretical Yield | < 50% per cycle (for one enantiomer) |
| Enantiomeric Purity | > 98% ee (often requires recrystallization) |
| Scale | Preparative to Industrial (g to kg) |
| Pros | Scalable, cost-effective for large quantities, well-established technology. |
| Cons | Labor-intensive, requires screening of agents/solvents, yield is inherently limited to 50% unless the undesired enantiomer is racemized and recycled. |
Workflow Diagram: Diastereomeric Salt Crystallization
Caption: Workflow for resolution by diastereomeric salt crystallization.
Method 3: Enzymatic Kinetic Resolution (EKR)
Enzymatic resolutions exploit the high stereoselectivity of enzymes to differentiate between enantiomers. In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[9] For amino acids, this often involves the hydrolysis or acylation of an ester derivative, as lipases are robust, commercially available, and highly effective for these transformations.[10][11]
Causality of Methodological Choices:
-
Derivatization to an Ester: The native carboxylic acid must first be converted to an ester (e.g., a methyl or ethyl ester) to serve as a substrate for lipase-catalyzed acylation. This is a standard and necessary step for this type of resolution.
-
Enzyme Selection: Candida antarctica Lipase A (CAL-A) is selected based on its reported high enantioselectivity (E > 200) for the N-acylation of cyclic β-amino esters.[10] Lipases are known to be effective in organic solvents, which is advantageous for this process.
-
Acyl Donor: 2,2,2-Trifluoroethyl butanoate is chosen as an excellent acyl donor for these reactions.[10] The trifluoroethyl leaving group is highly activated, which drives the acylation reaction forward, and butanoate is a chain length well-accepted by many lipases.
-
Solvent: A non-polar organic solvent like diisopropyl ether is used. This solvent maintains the enzyme's activity and allows for easy separation of the enzyme post-reaction. It also facilitates the separation of the polar unreacted amino ester from the less polar N-acylated product.
Experimental Protocol: Enzymatic Kinetic Resolution
-
Substrate Synthesis (Esterification):
-
Protect the amino group of racemic 3-amino-tetrahydropyran-4-carboxylic acid (e.g., as a Boc-carbamate).
-
Esterify the carboxylic acid using standard conditions (e.g., methanol with thionyl chloride or an acid catalyst).
-
Deprotect the amino group to yield the racemic methyl 3-amino-tetrahydropyran-4-carboxylate.
-
-
Enzymatic N-Acylation:
-
To a solution of the racemic amino ester (1.0 eq) in diisopropyl ether, add the acyl donor, 2,2,2-trifluoroethyl butanoate (0.6 eq).
-
Add the lipase, Candida antarctica Lipase A (CAL-A), typically as an immobilized preparation (e.g., 20-30 mg/mL).
-
Stir the suspension at a controlled temperature (e.g., 45 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or TLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the product and the remaining substrate.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, remove the immobilized enzyme by filtration.
-
The filtrate contains the unreacted amino ester (one enantiomer) and the N-acylated product (the other enantiomer).
-
Separate these two compounds using standard column chromatography on silica gel. The N-acylated product will be significantly less polar than the unreacted amino ester.
-
-
Hydrolysis (if needed):
-
The N-acylated product can be hydrolyzed back to the free amino acid using acidic or basic conditions to yield the second pure enantiomer.
-
-
Purity Analysis: Determine the % ee of both the unreacted amino ester and the final hydrolyzed product using chiral HPLC.
Data Presentation: Predicted Performance of Enzymatic Kinetic Resolution
| Parameter | Enzymatic Kinetic Resolution |
| Enzyme | Candida antarctica Lipase A (CAL-A) |
| Reaction Type | Enantioselective N-acylation of the corresponding ester |
| Theoretical Yield | < 50% for each enantiomer |
| Enantiomeric Purity | > 99% ee is achievable with high E-values |
| Scale | Analytical to Preparative (mg to kg) |
| Pros | Extremely high selectivity (high ee), mild reaction conditions, environmentally friendly ("green") chemistry. |
| Cons | Requires initial derivatization, yield is limited to 50% per enantiomer, requires careful monitoring to stop at 50% conversion. |
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of an amino ester.
Comparative Summary and Recommendations
The optimal method for the chiral separation of 3-amino-tetrahydropyran-4-carboxylic acid depends critically on the desired scale and available resources.
| Feature | Chiral HPLC/SFC | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution |
| Primary Use Case | Analytical QC, small-scale prep | Large-scale, industrial prep | Small to medium-scale prep |
| Speed | Fast (analytical), Moderate (prep) | Slow (requires crystallization) | Moderate (requires reaction time) |
| Development Effort | Moderate (column/mobile phase screening) | High (resolving agent/solvent screening) | High (substrate prep, enzyme/condition screening) |
| Scalability | Good (SFC) | Excellent | Good |
| Yield | ~100% recovery | < 50% (per cycle) | < 50% (per enantiomer) |
| Selectivity | High | Variable, can be high | Very High to Excellent |
| "Green" Chemistry | Poor (HPLC), Good (SFC) | Moderate (solvent use) | Excellent (mild conditions, biocatalyst) |
Recommendations:
-
For rapid analytical determination of enantiomeric excess (% ee): Direct Chiral HPLC is the method of choice. It is fast, highly accurate, and requires no prior derivatization.
-
For producing gram-to-kilogram quantities for clinical development: Diastereomeric Salt Crystallization is often the most economically viable and scalable approach, despite the intensive initial development required.
-
For producing high-purity enantiomers on a lab scale (milligrams to grams) where ultimate selectivity is paramount: Enzymatic Kinetic Resolution is an outstanding option, offering exceptionally high enantiomeric purity under mild, environmentally friendly conditions.
-
For efficient preparative separation (grams) with reduced environmental impact: Preparative Chiral SFC stands out as a modern, efficient, and green alternative to both traditional preparative HPLC and crystallization methods.
By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select and optimize a chiral separation strategy tailored to their specific needs in the development of therapeutics based on 3-amino-tetrahydropyran-4-carboxylic acid.
References
-
Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]
-
Liljeblad, A., & Kanerva, L. T. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(7), 4937-4949. [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(18), 4153. [Link]
-
Wikipedia. (2023). Chiral resolution. [Link]
-
Šatínský, D., et al. (2019). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 51(2), 115-136. [Link]
-
Srinivasan, B. (2013). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
-
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]
-
Zhang, T., et al. (2018). Chiral Separation of Phospine-Containing alpha-Amino Acid Derivatives Using Two Complementary Cellulosic Stationary Phases in Supercritical Fluid Chromatography. Chirality, 30(5), 626-633. [Link]
-
Chen, J., et al. (2018). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 23(1), 163. [Link]
-
Regalado, E. L. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]
-
Gotor-Fernández, V., et al. (2011). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Organic & Biomolecular Chemistry, 9(22), 7779-7785. [Link]
-
de Souza, J. D., & O'Brien, P. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 6(5), 628-634. [Link]
-
Kovalenko, V., & Císařová, I. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018. [Link]
-
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]
-
Combret, Y., et al. (1991). An Alternative Convenient Synthesis of piperidazine-3-carboxylic Acid Derivatives. Synthetic Communications, 21(15), 1849-1857. [Link]
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google P
-
Nagy, Z. K., et al. (2018). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 20(43), 6995-7005. [Link]
-
Tomooka, K. (2022). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. The Journal of Organic Chemistry, 87(14), 8787-8798. [Link]
-
LibreTexts Chemistry. (2019). Resolution (Separation) of Enantiomers. [Link]
-
Hung, Y. L., & Lee, T. (2022). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]
-
Ramesh, S., & Balakumar, R. (2019). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. ChemistrySelect, 4(15), 4543-4546. [Link]
- Fu, G. C. (2002). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Boc vs. Fmoc Protection for Tetrahydropyran Amino Acids in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of novel, non-canonical amino acids is a cornerstone of modern peptide science. Tetrahydropyran (THP) amino acids, with their constrained cyclic structure, offer a unique tool to enforce specific conformations and enhance metabolic stability. However, their steric bulk presents significant challenges during solid-phase peptide synthesis (SPPS). A critical decision that dictates the success of incorporating these building blocks is the choice between the two dominant protection strategies: the classic tert-butyloxycarbonyl (Boc) approach and the more modern 9-fluorenylmethoxycarbonyl (Fmoc) methodology.
This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies specifically for the synthesis of peptides containing THP amino acids. We will delve into the chemical principles of each method, present a logical analysis of their performance with sterically hindered residues, and provide detailed, field-tested protocols to guide your synthetic efforts.
The Core Chemistry: A Tale of Two Orthogonal Philosophies
The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes—the chemical mechanisms used to remove the temporary α-amino protecting group are fundamentally different, allowing for selective deprotection without disturbing the permanent side-chain protecting groups or the resin linkage.[1]
The Boc/Bzl Strategy: Acid-Labile Protection
The Boc strategy, foundational to the development of SPPS, uses the acid-labile Boc group for Nα-protection.[1][2] Each synthesis cycle involves a deprotection step using a moderately strong acid, typically trifluoroacetic acid (TFA).[3][] The permanent side-chain protecting groups are typically benzyl-based (Bzl), which require a much stronger, hazardous acid like hydrofluoric acid (HF) for their removal during the final cleavage step.[5][6] This is technically a "differential lability" rather than a true orthogonality, as both groups are acid-labile, but the required acid strengths are vastly different.[5]
The mechanism of Boc deprotection involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid, which spontaneously decomposes to release the free amine.[3][5] These generated cations can cause side reactions, particularly with sensitive residues like Tryptophan or Methionine, necessitating the use of "scavengers" in the deprotection and cleavage cocktails.[5]
The Fmoc/tBu Strategy: Base-Labile Protection
Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group.[1][] This group is rapidly cleaved by a secondary amine base, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8] The deprotection proceeds via a β-elimination mechanism.[5][] The permanent side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu), allowing for their simultaneous removal with the peptide from the resin using TFA.[5] This represents a true orthogonal scheme, a key advantage of the Fmoc approach.[5][7][10]
The Unique Challenge of Tetrahydropyran Amino Acids
Tetrahydropyran amino acids are synthetic building blocks characterized by a six-membered oxygen-containing heterocycle integrated into their structure. This rigid scaffold is valuable for medicinal chemistry but introduces two primary obstacles in SPPS:
-
Steric Hindrance: The bulky THP moiety can significantly slow down both the coupling of the incoming amino acid and the deprotection of the N-terminus. This can lead to incomplete reactions and the formation of deletion sequences.
-
Hydrophobicity and Aggregation: The aliphatic nature of the THP ring can increase the hydrophobicity of the growing peptide chain. This promotes the formation of inter- and intra-chain hydrogen bonds, leading to secondary structures (like β-sheets) and aggregation on the resin.[11] When the peptide chain aggregates, it becomes poorly solvated, rendering the N-terminus inaccessible for subsequent reactions.
Head-to-Head Performance Comparison for THP Amino Acids
While direct comparative studies for a single THP amino acid are not widely published, performance can be reliably extrapolated from extensive data on other "difficult sequences," including sterically hindered and aggregation-prone peptides.[12]
| Performance Metric | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Causality |
| Coupling Efficiency | Potentially Superior | Can be Challenging | The repetitive TFA washes in Boc-SPPS protonate the N-terminal amine. This positive charge disrupts inter-chain hydrogen bonding through electrostatic repulsion, which helps to break up aggregates and improve solvation, making the N-terminus more accessible for coupling.[11][13] |
| Deprotection | Generally Robust | Potentially Sluggish | Boc deprotection with TFA is a very strong and effective reaction. Fmoc deprotection with piperidine can be sterically hindered by the bulky THP group, potentially requiring longer reaction times, elevated temperatures, or stronger bases like DBU.[5] |
| Side Reactions | Higher Risk | Lower Risk | Boc deprotection generates reactive tert-butyl cations that can alkylate sensitive side chains (e.g., Trp, Met).[5] The base-mediated Fmoc deprotection does not generate such species, making it a cleaner method for peptides with sensitive residues.[] |
| Process Safety & Reagents | More Hazardous | Milder & Safer | The Boc strategy requires corrosive TFA for every cycle and highly toxic HF for final cleavage, necessitating specialized lab equipment.[7][14] The Fmoc strategy uses milder bases and TFA only for the final step, making it more amenable to standard lab setups and automation.[7][15] |
| Automation & Monitoring | Less Common | Standard | Fmoc chemistry is the standard for automated synthesis due to its milder conditions.[1][15] Additionally, the cleaved Fmoc group has a strong UV absorbance, allowing for real-time spectrophotometric monitoring of deprotection completion.[7][] |
| Overall Recommendation for THP-aa | Often Favored for Difficult Sequences | Requires Optimization | For short peptides or sequences not prone to aggregation, Fmoc is viable. However, for longer sequences or those containing multiple hydrophobic residues where aggregation is the primary concern, the Boc strategy often provides a more robust and successful outcome.[1][12] |
Visualizing the Synthesis Workflows
A clear understanding of the cyclical nature of each strategy is crucial for troubleshooting and optimization.
Caption: The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Caption: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Experimental Protocols: Synthesis of a Model THP-Peptide
To provide a practical comparison, we outline the synthesis of a model peptide, Ac-Ala-(THP-aa)-Gly-NH₂ , where (THP-aa) is a generic tetrahydropyran amino acid.
Protocol 1: Boc-SPPS Strategy
This protocol utilizes a standard Boc/Bzl approach with in situ neutralization, which is often beneficial for difficult couplings.[5][14]
Materials:
-
MBHA resin
-
Boc-Gly-OH, Boc-Ala-OH, Boc-(THP-aa)-OH
-
Coupling Reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Reagents: Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), Acetic Anhydride
-
Cleavage: Anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger
Methodology:
-
Resin Preparation: Swell MBHA resin in DCM for 30 minutes.
-
First Amino Acid Coupling (Boc-Gly-OH):
-
Pre-activate Boc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and add the mixture to the swelled resin. Agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x).
-
-
Synthesis Cycle (for Boc-(THP-aa)-OH and Boc-Ala-OH):
-
Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain. Add fresh 50% TFA in DCM and agitate for 25 minutes.[16]
-
Washing: Wash with DCM (3x), Isopropanol (2x), and DCM (3x).
-
Coupling (In Situ Neutralization): Pre-activate the next Boc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF. Add this solution to the resin, followed immediately by DIEA (6 eq.). Agitate for 1-2 hours. Causality: For the sterically hindered Boc-(THP-aa)-OH, extending the coupling time to 4 hours or performing a second coupling (double coupling) may be necessary to ensure completion.
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.
-
Washing: Wash with DMF (3x) and DCM (3x). Repeat cycle for the next amino acid.
-
-
N-terminal Acetylation: After the final deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Cleavage and Deprotection:
-
Caution: This step requires specialized HF-resistant apparatus and trained personnel.
-
Dry the peptide-resin thoroughly. Place in an HF cleavage apparatus with p-cresol as a scavenger.
-
Cool the vessel and distill anhydrous HF into it. Stir at 0°C for 1-2 hours.[13]
-
Evaporate the HF. Precipitate the crude peptide with cold diethyl ether.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm identity by mass spectrometry.
Protocol 2: Fmoc-SPPS Strategy
This protocol uses standard Fmoc/tBu chemistry, which is milder and more common in modern labs.[17]
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-(THP-aa)-OH
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Solvents: DMF
-
Reagents: 20% Piperidine in DMF, DIEA, Acetic Anhydride
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
Methodology:
-
Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 5 minutes, drain. Add fresh solution and agitate for 15 minutes.
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Pre-activate Fmoc-Gly-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) and add the mixture to the deprotected resin. Agitate for 1 hour.
-
Wash the resin with DMF (5x).
-
-
Synthesis Cycle (for Fmoc-(THP-aa)-OH and Fmoc-Ala-OH):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain. Add fresh solution and agitate for 15 minutes. Causality: For the residue following the bulky THP-aa, this deprotection may be slow. Monitor with UV or extend the time to 30 minutes if necessary.
-
Washing: Wash thoroughly with DMF (5x) to remove all traces of piperidine.
-
Coupling: Pre-activate the next Fmoc-amino acid (3 eq.) and HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) and add to the resin. Agitate for 1-2 hours. Causality: HATU is chosen as it is highly effective for sterically hindered couplings.
-
Monitoring: Perform a Kaiser test.
-
Washing: Wash with DMF (5x). Repeat cycle.
-
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA/2.5% H₂O/2.5% TIS) for 2-3 hours at room temperature.[12]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide with cold diethyl ether.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm identity by mass spectrometry.
Conclusion and Recommendations
The choice between Boc and Fmoc chemistry for synthesizing peptides with tetrahydropyran amino acids is not absolute but depends on the specific sequence and available resources.
-
The Fmoc strategy is the default choice for most applications due to its milder conditions, safety profile, and amenability to automation and real-time monitoring.[1][7][15] For short THP-containing peptides where aggregation is not a dominant factor, a well-optimized Fmoc protocol with a powerful coupling reagent like HATU is often successful.
-
The Boc strategy , despite its more hazardous reagents, remains a powerful tool and is often the superior choice for "difficult sequences."[1][12] For longer peptides containing THP amino acids or other hydrophobic residues, the anti-aggregation effect of the repetitive TFA deprotection steps can be the deciding factor that enables a successful synthesis where an Fmoc strategy might fail.[11]
By understanding the underlying chemical principles and the specific challenges posed by sterically demanding residues like THP amino acids, researchers can make an informed decision, tailor their protocols, and successfully synthesize these valuable and complex peptides.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
-
Boc Solid Phase Peptide Synthesis Methods. (URL: [Link]. Bachem.com/service-support/technical-library/know-how-for-spps/boc-solid-phase-peptide-synthesis-methods/)
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (URL: [Link])
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed. (URL: [Link])
-
Terminology of Antibody Drug for Fmoc Deprotection - GenScript. (URL: [Link])
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed. (URL: [Link])
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. (URL: [Link])
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (URL: [Link])
-
Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC - NIH. (URL: [Link])
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])
-
SYNTHESIS NOTES - Aapptec Peptides. (URL: [Link])
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. genscript.com [genscript.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
- 17. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic Acid Derivatives: An X-ray Crystallography Perspective
In the landscape of modern drug discovery, the precise control and confirmation of a molecule's three-dimensional structure are paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), can exhibit vastly different pharmacological and toxicological profiles.[1] The tetrahydropyran (THP) ring, a prevalent scaffold in medicinal chemistry, often introduces multiple chiral centers, demanding rigorous analytical characterization. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the unambiguous structural determination of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid derivatives, a class of compounds with significant potential in pharmaceutical development.
Section 1: The Target Molecule: A Stereochemical Challenge
The synthesis of substituted THP rings often yields a mixture of stereoisomers. The relative orientation of substituents—cis (on the same side of the ring) or trans (on opposite sides)—and the absolute configuration (the specific R/S designation at each chiral center) must be unequivocally established.[2]
The preparation of the title compound class typically involves multi-step sequences where stereocontrol is crucial. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis and for protecting amino moieties in complex molecules.[3] While synthetic methods aim for high stereoselectivity, the potential for isomeric impurities necessitates robust analytical validation. Standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, while powerful, can sometimes be ambiguous for confirming relative stereochemistry in conformationally flexible ring systems, and they do not directly determine the absolute configuration.
Section 2: X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It provides detailed information on bond lengths, bond angles, and the absolute stereochemistry of a molecule, making it an indispensable tool in drug development.[5][6]
The journey from a powdered compound to a fully refined crystal structure is a multi-step process that requires precision and an understanding of the underlying principles.
Caption: The experimental and computational workflow for single-crystal X-ray crystallography.
1. Crystallization: The Critical First Step The formation of high-quality single crystals is often the most challenging part of the process. For polar molecules like Boc-amino acid derivatives, a systematic screening of solvents and conditions is necessary.
-
Protocol:
-
Dissolve 5-10 mg of the highly purified compound in a minimal amount of a primary solvent in which it is freely soluble (e.g., methanol, ethanol, acetone).
-
Dispense the solution into small, clean vials.
-
Employ various crystallization techniques:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days.
-
Vapor Diffusion (Solvent/Anti-solvent): Place the vial containing the solution into a larger, sealed chamber containing an "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystal growth.[7]
-
Cooling: Slowly cool a saturated solution from an elevated temperature to room temperature or below.
-
-
Monitor vials daily for the appearance of single, well-formed crystals.
-
-
Causality: The principle behind crystallization is to bring a solution to a state of supersaturation in a slow, controlled manner. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction. The choice of solvents is critical; a good solvent system balances solubility to allow for the gradual assembly of molecules into an ordered crystal lattice.[8][9]
2. Data Collection and Refinement Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibration and radiation damage.[10]
-
Process:
-
X-rays are directed at the crystal, which diffracts the beam in a unique pattern based on its internal structure.[4]
-
A detector collects the intensities and positions of thousands of diffracted reflections as the crystal is rotated.[11]
-
Specialized software is used to process this data, determine the unit cell dimensions and space group, and ultimately solve the structure by generating an initial electron density map.[12]
-
The initial atomic model is then refined against the experimental data to improve its accuracy, resulting in a final structure with low R-factor values (a measure of agreement between the model and the data).[4]
-
The final output of an X-ray analysis is a 3D model of the molecule, confirming its connectivity, relative stereochemistry (cis or trans), and, crucially for chiral molecules, its absolute configuration. The analysis of a this compound derivative would reveal the chair conformation of the THP ring and the specific axial or equatorial positions of the substituents, providing definitive proof of the cis relationship.
| Parameter | Typical Value/Observation for a Representative Structure | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁ | A chiral space group, confirming the enantiopure nature of the crystal.[2] |
| R-factor (R1) | < 0.05 | A low value indicates a good fit between the calculated model and the observed data. |
| Flack Parameter | ~0.0(1) | A value close to zero provides high confidence in the assigned absolute configuration.[13] |
| Conformation | Chair | Confirms the expected low-energy conformation of the THP ring. |
| Dihedral Angles | Specific values | Quantitatively defines the cis relationship between the amino and carboxylic acid groups. |
Section 3: A Comparative Analysis of Analytical Techniques
While X-ray crystallography is the gold standard, other techniques provide complementary information and may be more suitable in certain situations.[14]
-
NMR Spectroscopy (NOE): Nuclear Overhauser Effect spectroscopy can reveal the spatial proximity of protons. For THP derivatives, observing an NOE between protons on the C3 and C4 substituents can suggest a cis relationship. However, this method provides information about the molecule's conformation in solution, which may differ from the solid state, and can be ambiguous for flexible molecules.[15]
-
Vibrational Circular Dichroism (VCD): VCD is a powerful chiroptical technique that can determine the absolute configuration of a molecule in solution by comparing an experimental spectrum to one predicted by quantum-mechanical calculations.[16] It is an excellent alternative when single crystals cannot be grown but requires specialized equipment and computational expertise.[13]
Caption: A decision-making flowchart for selecting a stereochemical analysis technique.
| Technique | Information Provided | Sample Requirement | Advantages | Limitations |
| X-ray Crystallography | Connectivity, Relative & Absolute Stereochemistry, Solid-State Conformation | Single Crystal (~0.1 mm) | Unambiguous, "gold standard" 3D structure.[2] | Crystal growth can be a major bottleneck.[6] |
| NMR (NOE) | Connectivity, Relative Stereochemistry (in solution) | Soluble compound (~5 mg) | Provides data in a biologically relevant state (solution). | Can be ambiguous for flexible systems; no absolute configuration.[15] |
| VCD | Absolute Stereochemistry (in solution) | Soluble compound (~5-10 mg) | No need for crystallization; provides absolute configuration.[16] | Requires specialized equipment and complex computational analysis.[13] |
Conclusion
For the definitive structural elucidation of complex chiral molecules like this compound derivatives, single-crystal X-ray crystallography remains the most powerful and unambiguous technique. It provides a complete and high-resolution picture of the molecule's stereochemistry and conformation in the solid state, which is essential for regulatory submissions and for understanding structure-activity relationships in drug design. While techniques like NMR and VCD offer valuable, often complementary, solution-state insights, they do not replace the definitive structural proof provided by crystallography. For researchers and drug development professionals, investing the effort in crystallization is often a critical step to de-risk a development program and build a foundational understanding of the drug candidate.
References
- Bunn, C. W. (1961). Chemical Crystallography: An Introduction to Optical and X-ray Methods. Oxford University Press. [Link to a general resource on chemical crystallography as a specific paper for this broad topic is not available]
-
Wikipedia. (2023). Absolute configuration. [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 2(2), 85–100. [Link]
-
Nafie, L. A. (2008). Vibrational circular dichroism: a new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(8), 225A-244A. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link to a general resource on NMR techniques as a specific paper for this broad topic is not available]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
IUPAC. (1996). Basic Terminology of Stereochemistry. [Link]
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. [Link]
-
News-Medical.Net. (2020). What Role does X-Ray Diffraction have in Drug Analysis?. [Link]
- Jones, P. G. (2015). Crystal structure determination: a critical view. Chemical Society Reviews, 44(23), 8500-8521.
- Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Chirality, 12(5‐6), 331-336.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link to a general resource on protective groups as a specific paper for this broad topic is not available]
- Waseda, Y., Matsubara, E., & Shinoda, K. (2011). X-Ray Diffraction Crystallography: Introduction, Examples and Solved Problems. Springer Science & Business Media. [Link to a general resource on X-ray diffraction as a specific paper for this broad topic is not available]
- Colgate University. (n.d.).
-
Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(8), 859-868. [Link]
- Oxford Diffraction. (2009). CrysAlisPro Software system, version 1.171.33.41. Oxford Diffraction Ltd, Yarnton, Oxfordshire, England.
- Google Patents. (n.d.).
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. [Link to a general resource on peptide synthesis as a specific paper for this broad topic is not available]
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. news-medical.net [news-medical.net]
- 6. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. eureka.patsnap.com [eureka.patsnap.com]
- 10. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 11. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Substituted Tetrahydropyrans and Cyclohexanes: Unveiling Structural Nuances
For Immediate Publication
Introduction
In the landscape of medicinal chemistry and materials science, six-membered rings like cyclohexane and tetrahydropyran (THP) form the backbone of countless molecules. While structurally similar, the replacement of a methylene group in cyclohexane with an oxygen atom in tetrahydropyran introduces profound changes in electronic distribution and conformational behavior. These differences are critical for researchers in drug development and materials science, as they directly impact molecular interactions and properties. This guide provides a detailed spectroscopic comparison of substituted tetrahydropyran and cyclohexane analogs, offering experimental insights and data to aid in structural elucidation and design.
The core distinction between these two rings lies in the heteroatom. The oxygen in the THP ring not only introduces polarity but also leads to stereoelectronic phenomena such as the anomeric effect, which dictates the preferred orientation of substituents.[1][2] In contrast, cyclohexane conformations are primarily governed by steric interactions.[3] These fundamental differences manifest distinctively in their spectroscopic signatures.
Conformational Analysis: The Root of Spectroscopic Differences
The chair conformation is the most stable arrangement for both cyclohexane and tetrahydropyran rings.[3][4] Substituents can occupy either an axial or equatorial position. In substituted cyclohexanes, there is a strong preference for larger substituents to be in the equatorial position to minimize 1,3-diaxial steric strain.[3][5]
However, in substituted tetrahydropyrans, particularly at the 2-position, the anomeric effect can favor the axial orientation for electronegative substituents.[1][2] This effect arises from a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital of the C-substituent bond.[1][6] The interplay between steric hindrance and this anomeric effect determines the conformational equilibrium.
Figure 1. Conformational equilibria in substituted cyclohexane and tetrahydropyran.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the electronic environment and spatial arrangement of protons. The electronegative oxygen atom in the THP ring significantly influences the chemical shifts of neighboring protons.
Key Differentiating Features:
-
Protons adjacent to Oxygen (α-protons): In THP, the protons on carbons adjacent to the oxygen (C2 and C6) are deshielded and appear at a lower field (higher ppm) compared to any proton in cyclohexane. This is due to the inductive effect of the oxygen atom.
-
Axial vs. Equatorial Protons: In both ring systems, axial and equatorial protons on the same carbon are diastereotopic and thus have different chemical shifts. Typically, in cyclohexane, equatorial protons resonate at a slightly lower field than their axial counterparts.[7]
-
Influence of Substituents: The chemical shift of the proton on the carbon bearing a substituent (C1 in cyclohexanes, C2, C3, or C4 in THPs) is highly dependent on the substituent's nature and orientation. An axial proton will typically appear at a higher field (lower ppm) than an equatorial proton at the same position.
| Compound | Position | Axial Proton (δ ppm) | Equatorial Proton (δ ppm) |
| Cyclohexane | - | ~1.2 | ~1.7 |
| Tetrahydropyran | C2/C6 | ~3.5 | ~3.9 |
| C3/C5 | ~1.5 | ~1.8 | |
| C4 | ~1.4 | ~1.6 | |
| Methylcyclohexane | C1 | ~0.9 (axial CH₃) | ~1.7 (equatorial CH₃) |
| 2-Methoxytetrahydropyran | C2 | Varies with conformation | Varies with conformation |
Table 1. Typical ¹H NMR chemical shift ranges for unsubstituted and monosubstituted cyclohexane and tetrahydropyran.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of the molecule. Similar to ¹H NMR, the oxygen atom in THP exerts a strong influence on the ¹³C chemical shifts.
Key Differentiating Features:
-
Carbons adjacent to Oxygen (α-carbons): The C2 and C6 carbons in THP are significantly deshielded and resonate at a much lower field (60-80 ppm) compared to the carbons in cyclohexane (~27 ppm).[8]
-
β and γ Effects: The carbons further away from the oxygen (C3, C5, and C4) also experience shifts, though to a lesser extent.
-
Substituent Effects: The chemical shift of the substituted carbon and adjacent carbons provides information about the substituent's identity and stereochemistry.
| Compound | C1/C2/C6 | C3/C5 | C4 |
| Cyclohexane | 27.1 | 27.1 | 27.1 |
| Tetrahydropyran | 68.5 | 26.5 | 23.5 |
| Monochlorocyclohexane | ~60 | ~35 | ~25 |
| 2-Chlorotetrahydropyran | ~95 | Varies | Varies |
Table 2. Typical ¹³C NMR chemical shifts for unsubstituted and selected substituted cyclohexane and tetrahydropyran.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Ring Vibrations
Infrared (IR) spectroscopy is instrumental in identifying characteristic bond vibrations. The most prominent difference between the IR spectra of cyclohexane and tetrahydropyran analogs is the presence of a strong C-O-C stretching vibration in the latter.
Key Differentiating Features:
-
C-O-C Stretch: Tetrahydropyran and its derivatives exhibit a strong, characteristic C-O-C asymmetric stretching band in the region of 1050-1150 cm⁻¹. This band is absent in the spectra of cyclohexanes.
-
C-H Stretching: Both classes of compounds show C-H stretching vibrations in the 2850-3000 cm⁻¹ region.[9][10] The exact position can be subtly influenced by the ring conformation and the presence of electronegative atoms.
-
CH₂ Scissoring: The CH₂ scissoring (bending) vibration in cyclohexane appears around 1448 cm⁻¹.[9][10]
Mass Spectrometry: Elucidating Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of a molecule. The presence of the oxygen atom in tetrahydropyran directs fragmentation pathways that are distinct from those of cyclohexane.
Key Differentiating Features:
-
Molecular Ion (M+): The molecular ion peak is generally observed for both types of compounds, providing the molecular weight.
-
Fragmentation of Cyclohexane: Cyclohexane and its alkyl derivatives typically undergo fragmentation through the loss of alkyl radicals, leading to a series of peaks separated by 14 mass units (CH₂).
-
Fragmentation of Tetrahydropyran: Tetrahydropyrans often fragment via pathways involving the oxygen atom.[11][12] A common fragmentation is the alpha-cleavage next to the oxygen, leading to the loss of a hydrogen atom or an alkyl group from the C2 position. Ring-opening followed by further fragmentation is also a characteristic pathway. For unsubstituted tetrahydropyran, a prominent peak is often observed at m/z 43.[13]
Figure 2. Generalized fragmentation pathways in mass spectrometry.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[14] Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[15]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Samples):
-
Instrument Setup:
-
Record a background spectrum of the empty salt plates or the clean ATR crystal.
-
Place the prepared sample in the instrument's sample compartment.
-
-
Data Acquisition:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize electron ionization (EI) to generate the molecular ion and fragment ions.[19]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The substitution of a methylene unit with an oxygen atom fundamentally alters the spectroscopic landscape of a six-membered ring. For researchers, a clear understanding of the resulting differences in NMR, IR, and MS data is paramount for accurate structural assignment and for predicting molecular behavior. The deshielding effects in NMR, the characteristic C-O-C stretch in IR, and the distinct fragmentation pathways in MS provide a robust toolkit for distinguishing between substituted tetrahydropyran and cyclohexane analogs. By leveraging these spectroscopic signatures, scientists can with greater confidence design and synthesize molecules with tailored properties for a wide range of applications.
References
- Alabugin, I. V. (2016). Stereoelectronic Effects: A Bridge Between Structure and Reactivity. Wiley.
- Cieplak, A. S. (1981). Stereochemistry of the Cieplak-type addition to cyclohexanone. Journal of the American Chemical Society, 103(15), 4540–4552.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.
-
Gracioso, D., et al. (2017). Theoretical Study on the Anomeric Effect in α-substituted Tetrahydropyrans and Piperidines. Carbohydrate Research, 451, 29-35. [Link]
- Juaristi, E., & Cuevas, G. (1995). The Anomeric Effect. CRC Press.
-
LibreTexts. (2021). Infrared Spectroscopy. Retrieved from [Link]
-
Michigan State University. (n.d.). Ring Conformations. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).
-
University of Calgary. (n.d.). Substituted Cyclohexanes. Retrieved from [Link]
-
Weldon, A. J., Vickrey, T. L., & Tschumper, G. S. (2005). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A, 109(47), 11073–11079. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anomeric effect - Wikipedia [en.wikipedia.org]
- 3. Stereoisomers [www2.chemistry.msu.edu]
- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 5. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrahydropyran [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. researchgate.net [researchgate.net]
- 17. websites.umich.edu [websites.umich.edu]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. chemguide.co.uk [chemguide.co.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid
This document provides a detailed protocol for the proper disposal of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid (CAS No. 1006891-33-3), a key reagent in contemporary drug discovery and organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, actionable information that goes beyond standard product documentation.
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available in the public domain, an analysis of its structure and data from analogous compounds allows for a robust risk assessment. The molecule comprises a tetrahydropyran ring, a carboxylic acid functional group, and an N-Boc (tert-butoxycarbonyl) protected amine.
-
Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. While not expected to be a strong acid, it can cause skin and eye irritation.
-
Tetrahydropyran Ring: The tetrahydropyran moiety is a cyclic ether. While tetrahydropyran itself is more stable and less prone to peroxide formation than tetrahydrofuran (THF), caution is still warranted, especially with aged materials.[1][2]
-
Boc-Protected Amine: The Boc protecting group is generally stable but can be cleaved under acidic conditions, generating tert-butyl cation intermediates.[3][4] This reactivity is central to its synthetic utility but also informs its disposal, as mixing with strong acidic waste could lead to undesired reactions.
Based on SDS information for structurally similar compounds like Tetrahydro-2H-pyran-4-carboxylic acid and other Boc-protected amino acids, this compound should be presumed to be a hazardous substance.[5][6][7]
Summary of Anticipated Hazards:
| Hazard Class | Description | GHS Classification (Anticipated) |
|---|---|---|
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Category 2[5][6][8] |
| Eye Damage/Irritation | May cause serious eye irritation. | Category 2/2A[5][6][8] |
| Target Organ Toxicity | Inhalation of dust may cause respiratory tract irritation. | STOT SE, Category 3[5][6][8] |
| Acute Oral Toxicity | May be harmful if swallowed. | Category 4 (Harmful)[6][8] |
Mandatory Personal Protective Equipment (PPE)
Given the anticipated hazards, the following PPE must be worn at all times when handling this compound, including during disposal procedures:
-
Eye Protection: Tight-sealing safety goggles or a face shield are mandatory to prevent contact with dust or splashes.[6][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[6]
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[6]
-
Respiratory Protection: Handle the solid compound in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[5][6]
Step-by-Step Disposal Protocol
The cardinal rule for disposing of this compound is: Do not dispose of it in regular trash or down the sanitary sewer. It must be managed as regulated chemical waste.
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: Based on the available data for similar compounds, this compound must be treated as hazardous chemical waste.[5][7]
-
Segregate Waste Streams: Collect waste containing this compound in a dedicated container. Do not mix it with other waste streams, particularly strong acids (which could cleave the Boc group) or strong oxidizing agents, to prevent unforeseen chemical reactions.[5][9] It should be classified as non-halogenated organic solid waste.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of leaks, and has a secure, sealable lid.[10][11]
-
Proper Labeling: The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Irritant")[12]
-
The accumulation start date
-
The name of the principal investigator or lab group
-
Step 3: Spill Management In the event of a spill, the primary objective is to contain the material without creating airborne dust.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Gently cover the solid material with an inert absorbent like vermiculite or sand.[12]
-
Collect Material: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[10] Avoid vigorous sweeping that could generate dust.
-
Clean the Area: Decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office, following local protocols.
Step 4: Storage and Final Disposal
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be secure, away from drains, and provide secondary containment (such as a spill tray).
-
Arrange for Pickup: Once the container is full or reaches the accumulation time limit set by your institution, contact your EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[11][12] Your EHS office is the ultimate authority on disposal procedures at your facility and must be consulted.[12]
Workflow and Decision-Making Diagram
The following diagram outlines the logical flow for the proper handling and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
Proper chemical waste management is a cornerstone of responsible scientific research.[13] For this compound, the absence of a readily available, specific SDS necessitates a conservative approach based on its chemical structure and data from analogous compounds. By treating it as hazardous waste, wearing appropriate PPE, and following a strict protocol of segregation, labeling, and professional disposal through your institution's EHS office, you ensure the safety of yourself, your colleagues, and the environment. This commitment to best practices is fundamental to building a culture of safety and maintaining the integrity of the scientific enterprise.
References
- Vertex AI Search.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- BenchChem. Proper Disposal Procedures for Boc-S-(gamma)
- National Center for Biotechnology Information.
- Fisher Scientific. SAFETY DATA SHEET - Tetrahydropyran-4-carboxylic acid.
- BenchChem. Navigating the Disposal of Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic Acid.
- AK Scientific, Inc. Safety Data Sheet - 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid.
- Fisher Scientific. SAFETY DATA SHEET - 4-(Boc-amino)tetrahydropyran-4-carboxylicacid.
- Fisher Scientific.
- University of Michigan. Tetrahydrofuran - Environment, Health & Safety.
- OSTI.GOV. Catalytic production of Tetrahydropyran (THP)
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides.
- Aaron Chemicals. Safety Data Sheet - (2S,3R)-3-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid.
- ResearchGate. How can we do the deprotection of boc-amino acids using hcl?.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. osti.gov [osti.gov]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. aaronchem.com [aaronchem.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. benchchem.com [benchchem.com]
- 13. acewaste.com.au [acewaste.com.au]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid (CAS No. 1006891-33-3). The following procedural guidance is designed to address specific operational questions, ensuring the safe handling and disposal of this compound. As with any laboratory chemical, a thorough risk assessment should be conducted before commencing work.[1]
Hazard Assessment and PPE Strategy
This compound and structurally similar compounds are considered hazardous.[2] The primary risks are associated with irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[2][3] Therefore, a multi-layered Personal Protective Equipment (PPE) approach is critical to mitigate exposure.
The following table summarizes the key hazards identified from safety data sheets of analogous compounds and outlines the minimum required PPE.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[2] | Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned.[3][4] Gloves: Chemical-resistant gloves (e.g., disposable nitrile) are required. Gloves must be inspected for defects before use and changed immediately if contaminated.[3][5] Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[3] |
| Eye Contact | Causes serious eye irritation.[2] | Safety Goggles: Wear chemical splash goggles that conform to ANSI Z87.1 or EU EN166 standards.[2][3] Face Shield: For operations with a significant risk of splashing or dust generation (e.g., handling large quantities, preparing solutions), a face shield should be worn over safety goggles.[3][6] |
| Inhalation | May cause respiratory irritation.[2] | Ventilation: All manipulations of the solid compound that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.[3][6] Respiratory Protection: If engineering controls like a fume hood are insufficient or unavailable, a NIOSH-approved respirator appropriate for organic dusts is required. The need for respiratory protection must be determined by a formal risk assessment.[3] |
| Ingestion | Harmful if swallowed.[3] | Do not eat, drink, or smoke in laboratory areas.[1][7] Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1][4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.[3]
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[3]
-
Ventilation Check: Before starting, ensure the chemical fume hood is functioning correctly and has a valid certification.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[3] This minimizes movement and potential for secondary contamination.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are unobstructed and in close proximity to the workstation.[2][8]
Donning and Doffing PPE
A critical, often overlooked, aspect of safety is the correct sequence for putting on and removing PPE to prevent cross-contamination.
-
Donning Sequence:
-
Lab Coat
-
Safety Goggles / Face Shield
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
-
Doffing Sequence:
-
Gloves: Remove first, using a technique that avoids touching the outside of the glove with bare skin.
-
Lab Coat: Remove by rolling it inside-out, ensuring contaminated surfaces are not exposed.
-
Eye Protection: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1]
-
PPE Selection Workflow
The choice of PPE can be nuanced, depending on the specific task. The following diagram illustrates a logical workflow for selecting the appropriate level of protection.
Caption: PPE selection workflow based on task-specific risks.
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle and is mandated by regulatory bodies.[3]
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Unused Compound: The original container with any residual compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Method:
-
Never empty the chemical or contaminated materials into drains or general trash.[6]
-
Waste should be handled by a licensed environmental disposal company. The recommended disposal method for this type of organic material is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Always follow all applicable federal, state, and local environmental regulations for hazardous waste disposal.[6]
-
References
- Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
-
Tips to Practice Health and Safety in the Pharma Industry. EHS Insight. Available at: [Link]
-
Good laboratory practices in the pharmaceutical industry. Enhesa. Available at: [Link]
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem.
-
Lab Safety Rules in Pharmaceuticals : All you need to know. Microbioz India. Available at: [Link]
-
12 'Must Have' Rules for Workplace Safety in the Life Sciences Industry. ComplianceQuest. Available at: [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Lab Safety Equipment & PPE. ChemTalk. Available at: [Link]
-
UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. Available at: [Link]
-
Safety Data Sheet - 6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid. KISHIDA CHEMICAL CO., LTD. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
BOC deprotection. Hebei Boz Chemical Co., Ltd. Available at: [Link]
Sources
- 1. ehsinsight.com [ehsinsight.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. benchchem.com [benchchem.com]
- 7. compliancequest.com [compliancequest.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
